(S)-2-Hydroxy-4-phenylbutyric Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-hydroxy-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJCEALGCZSIGB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115016-95-0 | |
| Record name | 2-Hydroxy-4-phenylbutyric acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115016950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYZ4KJ5LJN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Strategic Importance of (S)-2-Hydroxy-4-phenylbutyric Acid
An In-Depth Technical Guide to the Physicochemical Properties of (S)-2-Hydroxy-4-phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as (S)-HPBA, is a chiral molecule of significant interest in the pharmaceutical industry. It serves as a critical chiral building block for the synthesis of various enantiomerically pure bioactive compounds.[1] Its most prominent role is as a key intermediate in the production of several angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[2][3] Drugs such as enalapril, benazepril, and ramipril rely on the precise stereochemistry offered by (S)-HPBA or its corresponding (R)-enantiomer.[2]
Understanding the physicochemical properties of (S)-HPBA is not merely an academic exercise; it is a fundamental requirement for optimizing its synthesis, purification, formulation, and ultimately, its successful application in drug development.[2] Properties such as acidity (pKa), solubility in various solvent systems, and thermal stability directly influence process design, bioavailability, and quality control. This guide provides a comprehensive analysis of these core properties, grounded in experimental data and established scientific principles, to support professionals in leveraging this versatile compound.
Chemical Identity and Molecular Structure
A clear definition of the molecule is the foundation of any physicochemical analysis.
-
IUPAC Name: (2S)-2-hydroxy-4-phenylbutanoic acid[4]
-
Common Synonyms: (S)-4-Phenyl-2-hydroxybutyric acid, (αS)-α-Hydroxybenzenebutanoic acid[5][6]
The structure consists of a butyric acid backbone with a hydroxyl group at the alpha-carbon (C2) and a phenyl group at the C4 position. The stereocenter at the C2 position, specified as '(S)', is crucial for its biological activity in target pharmaceutical compounds.
Core Physicochemical Properties: A Quantitative Summary
The following table consolidates the key physicochemical data for this compound, providing a quick reference for laboratory and development settings.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1][8] |
| Melting Point | 115 - 119 °C | [1] |
| Other reported values: 110-112°C, 115-117°C | [5][8] | |
| Boiling Point | 356.9 °C at 760 mmHg (Predicted) | [5][9] |
| Density | 1.219 g/cm³ (Predicted) | [5][9] |
| pKa | 3.81 (at 298.2 K) | [2] |
| Optical Rotation | [α]²⁰D = +7 to +10° (c=1 in Ethanol) | [1] |
In-Depth Analysis of Key Physicochemical Parameters
Acidity and the Significance of pKa
The dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule in solutions of varying pH. For (S)-HPBA, the experimentally determined pKa is 3.81.[2] This value is characteristic of a moderately strong carboxylic acid, influenced by the electron-withdrawing effect of the adjacent hydroxyl group.
Causality and Implications:
-
pH < pKa (e.g., in the stomach, pH 1.5-3.5): The molecule will be predominantly in its protonated, neutral form (R-COOH). This state is more lipophilic, which can favor absorption across lipid membranes.
-
pH > pKa (e.g., in the intestines, pH 6.0-7.4): The molecule will exist primarily in its deprotonated, anionic form (R-COO⁻). This ionized state significantly increases its solubility in aqueous media, which is crucial for dissolution and systemic distribution.
This relationship is fundamental for designing purification processes like crystallization and extraction, and for predicting the biopharmaceutical behavior of any final drug substance derived from it.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.plos.org [journals.plos.org]
- 4. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 115016-95-0 [amp.chemicalbook.com]
- 6. anexib.com [anexib.com]
- 7. scbt.com [scbt.com]
- 8. chembk.com [chembk.com]
- 9. Page loading... [guidechem.com]
A Spectroscopic Guide to (S)-2-Hydroxy-4-phenylbutyric Acid: Elucidating Structure and Purity
Introduction
(S)-2-Hydroxy-4-phenylbutyric acid is a chiral building block of significant interest in the pharmaceutical industry.[1] It serves as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[2][3] The precise stereochemistry and purity of this compound are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust analytical characterization using a suite of spectroscopic techniques is paramount.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights for researchers, scientists, and drug development professionals. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed spectral features and providing a framework for the quality assessment of this important synthetic intermediate.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound dictates its characteristic spectroscopic fingerprint. The molecule possesses a carboxylic acid group, a secondary alcohol at the chiral center (C2), a two-carbon aliphatic chain, and a terminal phenyl group. Each of these functional groups gives rise to distinct signals in various spectroscopic analyses.
Caption: Molecular structure of this compound with carbon numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: NMR Analysis
A robust NMR analysis begins with proper sample preparation and selection of appropriate experimental parameters.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH and -COOH).
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (typically 8 to 16) to ensure a good signal-to-noise ratio, and the relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to provide a single peak for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal multiplicity (splitting patterns), and integration.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations |
| Phenyl (Ar-H) | 7.15 - 7.35 | Multiplet (m) | 5H | Protons of the monosubstituted benzene ring. |
| Methine (CH -OH) | 4.2 - 4.4 | Triplet (t) or Doublet of Doublets (dd) | 1H | Signal is coupled to the adjacent CH₂ group (C3). |
| Methylene (CH₂ -Ph) | 2.6 - 2.8 | Multiplet (m) | 2H | Protons on the carbon adjacent to the phenyl group. |
| Methylene (CH₂ -CH) | 1.9 - 2.2 | Multiplet (m) | 2H | Protons on the carbon adjacent to the chiral center. |
| Hydroxyl (-OH ) | Variable | Broad Singlet (br s) | 1H | Chemical shift is concentration and solvent dependent. |
| Carboxylic Acid (-COOH ) | Variable (often >10) | Broad Singlet (br s) | 1H | Highly deshielded proton, chemical shift is variable. |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific instrument used.
The diastereotopic protons of the two methylene groups often present as complex multiplets due to their proximity to the chiral center. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to definitively assign these proton signals by identifying their coupling partners.
¹³C NMR Spectral Data Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| Carboxylic Acid (C OOH) | 175 - 180 | Highly deshielded due to the electronegativity of the two oxygen atoms. |
| Phenyl (C -ipso) | ~141 | Quaternary carbon of the phenyl ring attached to the alkyl chain. |
| Phenyl (C -ortho, meta, para) | 126 - 129 | Characteristic chemical shifts for aromatic carbons. |
| Methine (C H-OH) | ~70 | Carbon attached to the electronegative hydroxyl group. |
| Methylene (C H₂-Ph) | ~38 | Aliphatic carbon shifted downfield by the adjacent phenyl group. |
| Methylene (C H₂-CH) | ~31 | Aliphatic carbon in the alkyl chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Analysis
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
IR Spectral Data Interpretation
The IR spectrum of this compound is characterized by several key absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 2500 (broad) | O-H stretch | Carboxylic acid and Alcohol |
| 3080 - 3010 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Aliphatic |
| ~1700 | C=O stretch | Carboxylic acid |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Carboxylic acid and Alcohol |
| 750, 700 | C-H bend (out-of-plane) | Monosubstituted benzene |
The very broad absorption in the high-frequency region is a hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer, which overlaps with the O-H stretch of the alcohol group. The strong absorption around 1700 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: MS Analysis
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule, often run in negative ion mode to deprotonate the acidic carboxylic acid, forming the [M-H]⁻ ion.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer for accurate mass measurements.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Mass Spectral Data Interpretation
For this compound (Molecular Weight: 180.20 g/mol ), the following ions would be expected:
-
[M-H]⁻ at m/z 179.07: In negative ion mode ESI, the deprotonated molecule is the most abundant ion.
-
Fragmentation: Further fragmentation (MS/MS) of the parent ion can provide additional structural information. Common fragmentation pathways include the loss of water (H₂O) from the alcohol and the loss of carbon dioxide (CO₂) from the carboxylic acid.
Caption: A typical workflow for the spectroscopic characterization of a chemical compound.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation and purity assessment. The unique signals in each spectrum, corresponding to the distinct functional groups of the molecule, create a characteristic fingerprint. For professionals in drug development and quality control, a thorough understanding and application of these techniques are essential to ensure the integrity of this critical pharmaceutical intermediate.
References
An In-depth Technical Guide to the Physicochemical Characterization of (S)-2-Hydroxy-4-phenylbutyric Acid: Solubility and pKa
Introduction: The Significance of (S)-2-Hydroxy-4-phenylbutyric Acid in Drug Development
This compound ((S)-HPBA) and its derivatives are crucial chiral intermediates in the synthesis of various Angiotensin-Converting Enzyme (ACE) inhibitors.[1] These inhibitors, including enalapril, benazepril, and ramipril, are widely used in the management of hypertension and congestive heart failure. The therapeutic efficacy and biopharmaceutical behavior of these active pharmaceutical ingredients (APIs) are intrinsically linked to their physicochemical properties. Among the most critical of these are aqueous solubility and the acid dissociation constant (pKa), which govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]
This technical guide provides a comprehensive overview of the solubility and pKa of (S)-HPBA, offering both established literature values and detailed, field-proven methodologies for their experimental determination. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this key intermediate and to provide a practical framework for its characterization.
Physicochemical Properties of this compound: A Quantitative Overview
A thorough understanding of the solubility and acidity of (S)-HPBA is paramount for designing efficient purification processes, formulating stable dosage forms, and predicting its behavior in physiological environments.[1]
Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid in solution. For (S)-HPBA, a carboxylic acid, the pKa represents the pH at which the protonated (neutral) and deprotonated (ionized) forms of the molecule are present in equal concentrations. This equilibrium is a critical determinant of its solubility and membrane permeability.
A study by Wang et al. (2013) determined the pKa of (S)-HPBA using potentiometric titration at 298.2 K.[1]
Table 1: pKa Value of this compound
| Parameter | Value | Temperature | Method | Reference |
| pKa | 3.81 | 298.2 K (25 °C) | Potentiometric Titration | [1] |
This pKa value suggests that (S)-HPBA is a weak acid. At physiological pH (approximately 7.4), it will exist predominantly in its ionized, more water-soluble form.
Solubility Profile
Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. The solubility of (S)-HPBA has been determined in several key solvents relevant to pharmaceutical processing and formulation.
The following data, adapted from Wang et al. (2013), summarizes the mole fraction solubility (x) of (S)-HPBA in water, toluene, and ethyl acetate at various temperatures. The study found that solubility increases with temperature in all three solvents, with significantly higher solubility in ethyl acetate compared to water or toluene.[1]
Table 2: Solubility of this compound in Various Solvents
| Temperature (K) | Solubility (10³x) in Water | Temperature (K) | Solubility (10³x) in Toluene | Temperature (K) | Solubility (10⁴x) in Ethyl Acetate |
| 283.2 | 2.54 | 288.2 | 0.44 | 278.2 | 3.65 |
| 288.2 | 2.87 | 293.2 | 0.59 | 283.2 | 4.98 |
| 293.2 | 3.29 | 298.2 | 0.77 | 288.2 | 6.78 |
| 298.2 | 3.79 | 303.2 | 1.01 | 293.2 | 9.15 |
| 303.2 | 4.39 | 308.2 | 1.31 | 298.2 | 12.22 |
| 308.2 | 5.12 | 313.2 | 1.68 | 303.2 | 16.20 |
| 313.2 | 6.00 | 318.2 | 2.15 | 308.2 | 21.32 |
| 318.2 | 7.06 | 323.2 | 2.74 | 313.2 | 28.00 |
| 323.2 | 8.35 | 328.2 | 3.50 | ||
| 328.2 | 9.92 | 333.2 | 4.46 | ||
| 333.2 | 11.83 | 338.2 | 5.68 | ||
| 343.2 | 7.23 |
Data sourced from the Journal of Chemical & Engineering Data.[1]
Furthermore, the solubility of (S)-HPBA is highly dependent on the pH of the aqueous solution. As the pH increases above the pKa, the carboxylic acid group deprotonates, leading to a significant increase in aqueous solubility.
Experimental Methodologies for Physicochemical Characterization
To ensure the scientific integrity and reproducibility of solubility and pKa data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for determining these critical parameters for (S)-HPBA.
Determination of pKa: The Potentiometric Titration Method
Potentiometric titration is a highly accurate and widely used technique for pKa determination.[4][5] The method involves the gradual addition of a titrant (a strong base for an acidic compound) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[6][7]
-
Choice of Titrant: A strong base (e.g., 0.1 M NaOH) is used to ensure a sharp and easily identifiable inflection point in the titration curve.
-
Inert Atmosphere: Purging the solution with nitrogen removes dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the endpoint, especially for weak acids.[7]
-
Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) minimizes changes in the activity coefficients of the ions in solution, leading to a more accurate pKa determination.[4]
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[4]
-
Sample Preparation: Prepare a 1 mM solution of (S)-HPBA in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Inerting: Bubble nitrogen gas through the solution for 10-15 minutes prior to and during the titration to displace dissolved carbon dioxide.[7]
-
Titration: Add small, precise increments of a standardized 0.1 M NaOH solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steep portion of the titration curve. For more precise determination, the first or second derivative of the curve can be plotted to identify the inflection point.[6]
-
Replication: Perform the titration in triplicate to ensure the reproducibility of the results.[4]
Determination of Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[8] It involves equilibrating an excess amount of the solid compound in a specific solvent at a controlled temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured.
-
Excess Solid: Using an excess of the solid ensures that the solution reaches true equilibrium saturation.
-
Equilibration Time: A sufficient equilibration time (e.g., 24-72 hours) is crucial to ensure that the dissolution process has reached a steady state.[8][9]
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for accurate and reproducible results.[9]
-
pH Control (for Aqueous Solubility): For ionizable compounds like (S)-HPBA, controlling the pH of the aqueous medium is essential, as solubility can vary significantly with pH.[1] The International Council for Harmonisation (ICH) guidelines recommend determining solubility over a pH range of 1.2 to 6.8.[10][11]
-
Preparation: Add an excess amount of solid (S)-HPBA to a series of vials containing the desired solvent (e.g., water, pH-adjusted buffers, toluene, ethyl acetate).
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 48 hours) to allow the system to reach equilibrium.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid from the saturated solution.[9]
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot appropriately and determine the concentration of (S)-HPBA using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the solubility from the measured concentration of the saturated solution.
-
Replication: Perform the experiment in triplicate for each solvent and temperature condition.
Conclusion: Integrating Physicochemical Data into Drug Development
The pKa and solubility data presented in this guide are fundamental to the successful development of pharmaceuticals containing this compound or its derivatives. A pKa of 3.81 indicates that pH will be a critical factor in its dissolution and absorption. The provided solubility data in aqueous and organic solvents offers a solid foundation for designing crystallization, purification, and formulation strategies. By employing the robust, validated experimental protocols detailed herein, researchers and drug development professionals can confidently generate the high-quality physicochemical data necessary to advance their development programs and ensure the ultimate safety and efficacy of the final drug product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
Biological activity of (S)-2-Hydroxy-4-phenylbutyric Acid
An In-Depth Technical Guide to the Biological Activity of (S)-2-Hydroxy-4-phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (S-HPBA) is a chiral carboxylic acid whose biological activities are not yet extensively characterized, in stark contrast to its well-studied stereoisomer, (R)-HPBA, and its structural analog, 4-phenylbutyric acid (4-PBA). The R-enantiomer is a critical chiral precursor in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Enalapril and Benazepril[1][2]. Conversely, 4-PBA is an FDA-approved drug and a subject of intense research due to its dual function as a chemical chaperone and a histone deacetylase (HDAC) inhibitor[3][4]. This guide synthesizes the known information on related compounds to build a robust, experimentally-testable framework for understanding the potential biological activities of S-HPBA. We postulate that S-HPBA may share the neuroprotective and anti-inflammatory properties attributed to 4-PBA and provide detailed protocols to validate these hypotheses, aiming to catalyze further research into its therapeutic potential.
Introduction: A Tale of Two Enantiomers and a Powerful Analog
The therapeutic landscape is replete with examples of stereoisomers possessing distinct pharmacological profiles. In the context of 2-hydroxy-4-phenylbutyric acid, the vast majority of research has focused on the (R)-enantiomer due to its established role as a key intermediate for ACE inhibitors[1][5]. The biological significance of the (S)-enantiomer, (S)-HPBA, remains largely unexplored, with only general attributions of anti-oxidant and anti-inflammatory properties found in chemical literature[6].
To unlock the potential of (S)-HPBA, we turn to its closest and most-studied relative, 4-phenylbutyric acid (4-PBA). 4-PBA lacks the hydroxyl group at the alpha-carbon but shares the core phenylbutanoic acid structure. Its well-documented mechanisms provide a logical and powerful starting point for investigating (S)-HPBA. The primary activities of 4-PBA are:
-
Chemical Chaperone Activity : 4-PBA aids in proper protein folding, thereby alleviating stress on the endoplasmic reticulum (ER)[7][8]. This action is crucial in diseases characterized by protein misfolding and aggregation.
-
Histone Deacetylase (HDAC) Inhibition : 4-PBA inhibits class I and II HDACs, leading to hyperacetylation of histones and other proteins. This epigenetic modification alters gene expression, often reactivating tumor suppressor genes or modulating inflammatory pathways[3].
This guide is structured to first detail these hypothesized mechanisms and then present concrete experimental workflows designed to specifically investigate the activity of (S)-HPBA in these contexts.
Hypothesized Mechanisms of Action
We propose that the biological effects of (S)-HPBA are likely mediated through one or both of the mechanisms established for 4-PBA. The presence of the α-hydroxyl group may modulate the potency or specificity of these interactions.
Alleviation of Endoplasmic Reticulum (ER) Stress
The ER is a critical organelle for protein synthesis and folding. A multitude of cellular insults, including hypoxia, nutrient deprivation, or expression of mutant proteins, can disrupt its function, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. In response, the cell activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring homeostasis. However, chronic or overwhelming ER stress triggers apoptosis.
Chemical chaperones like 4-PBA can stabilize protein conformation, reduce aggregation, and ease the load on the ER, thus mitigating the UPR and preventing cell death[7][9]. This is particularly relevant in neurodegenerative diseases, where protein aggregation is a key pathological feature[3]. One study on 4-PBA and its derivatives concluded that its neuroprotective effects against ER stress are primarily driven by this chaperone activity rather than HDAC inhibition[4].
Causality Explanation: By facilitating correct protein folding, (S)-HPBA could theoretically reduce the pool of misfolded proteins that would otherwise trigger the UPR. This would downregulate pro-apoptotic signals like CHOP and preserve cell viability, a highly desirable outcome in treating neurodegenerative and other protein-folding disorders.
Inhibition of Histone Deacetylases (HDACs)
Gene expression is dynamically regulated by the structure of chromatin. The acetylation of lysine residues on histone tails, controlled by the opposing activities of Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs), is a key epigenetic mark. Acetylation neutralizes the positive charge of lysines, relaxing chromatin structure and generally promoting gene transcription.
HDAC inhibitors prevent the removal of acetyl groups, leading to histone hyperacetylation and the activation of gene expression. This mechanism is particularly relevant in cancer, where HDACs are often overexpressed, silencing tumor suppressor genes. Furthermore, HDACs deacetylate numerous non-histone proteins, including transcription factors like NF-κB, which are central regulators of inflammation[10]. By inhibiting HDACs, compounds like 4-PBA can suppress NF-κB activity and exert potent anti-inflammatory effects[11].
Causality Explanation: If (S)-HPBA functions as an HDAC inhibitor, it would increase histone acetylation in the promoter regions of specific genes, making the DNA more accessible to transcription factors. This could lead to the re-expression of silenced tumor suppressor genes (e.g., p21) or the modulation of genes involved in inflammatory and neuroprotective pathways.
Proposed Experimental Validation Workflows
To transition from hypothesis to evidence, a structured experimental approach is essential. The following protocols are designed to be self-validating systems to rigorously test the core hypotheses.
Protocol 1: In Vitro Comparative Analysis of HDAC Inhibition
Rationale: This experiment directly tests the hypothesis that (S)-HPBA is an HDAC inhibitor and compares its potency to 4-PBA and its enantiomer, (R)-HPBA. Using a commercially available fluorometric assay provides a robust, quantitative readout.
Methodology:
-
Reagents & Materials:
-
(S)-HPBA, (R)-HPBA, 4-PBA (test compounds).
-
Trichostatin A (TSA) or SAHA (positive control inhibitor).
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6).
-
Fluorogenic HDAC assay kit (containing acetylated substrate, developer, and assay buffer).
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare a 2-fold serial dilution of each test compound ((S)-HPBA, (R)-HPBA, 4-PBA) and the positive control (TSA) in assay buffer. Recommended starting concentration: 10 mM.
-
In a 96-well plate, add 5 µL of diluted compound or vehicle control (DMSO/buffer).
-
Add 35 µL of diluted HDAC enzyme to each well.
-
Incubate for 15 minutes at 37°C to allow compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction and generate the fluorescent signal by adding 50 µL of the developer solution.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure fluorescence (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Subtract background fluorescence (wells with no enzyme).
-
Normalize data to the vehicle control (100% activity) and the positive control (0% activity).
-
Plot the percentage of inhibition versus the log of the compound concentration.
-
Calculate the IC₅₀ value for each compound using a non-linear regression model (four-parameter logistic curve).
-
Self-Validation & Trustworthiness: The inclusion of a potent, known HDAC inhibitor (TSA) as a positive control validates the assay's performance. The vehicle control establishes the baseline enzyme activity. Comparing (S)-HPBA directly against its enantiomer and 4-PBA provides immediate insight into structure-activity relationships.
Protocol 2: Cellular Assay for ER Stress Amelioration
Rationale: This protocol assesses the ability of (S)-HPBA to protect neuronal cells from death induced by a known ER stressor, tunicamycin (which blocks N-linked glycosylation). It directly tests the chemical chaperone hypothesis in a disease-relevant cell model.
Methodology:
-
Reagents & Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Cell culture medium (e.g., DMEM/F12 with FBS, Pen/Strep).
-
Tunicamycin (ER stress inducer).
-
(S)-HPBA, 4-PBA (positive control).
-
Cell viability assay reagent (e.g., MTT, PrestoBlue).
-
Antibodies for Western Blot: anti-GRP78/BiP, anti-CHOP, anti-cleaved Caspase-3, anti-β-actin.
-
-
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in 96-well plates (for viability) and 6-well plates (for Western Blot) and allow them to adhere overnight.
-
Pre-treatment: Treat cells with various concentrations of (S)-HPBA or 4-PBA (e.g., 0.1, 1, 5, 10 mM) for 2-4 hours. Include a vehicle control.
-
Induction of ER Stress: Add tunicamycin (e.g., 1-5 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate for 24 hours.
-
Viability Assessment (96-well plate): Add MTT or PrestoBlue reagent and measure absorbance/fluorescence according to the manufacturer's instructions.
-
Protein Extraction (6-well plate): Lyse the cells and collect protein lysates.
-
-
Western Blot Analysis:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against GRP78/BiP, CHOP, and cleaved Caspase-3. Use β-actin as a loading control.
-
Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
-
Self-Validation & Trustworthiness: Tunicamycin provides a specific and potent induction of the UPR, creating a reliable injury model. 4-PBA serves as a benchmark for protective efficacy. A dose-dependent increase in cell viability coupled with a corresponding dose-dependent decrease in the expression of ER stress markers (GRP78, CHOP) and the apoptotic marker (cleaved Caspase-3) would provide strong, multi-point evidence for (S)-HPBA's chaperone-like activity.
Protocol 3: Assessment of Anti-inflammatory Activity in Macrophages
Rationale: This protocol uses the classic lipopolysaccharide (LPS) stimulation of macrophages to create an acute inflammatory response. It measures the ability of (S)-HPBA to suppress the production of key pro-inflammatory cytokines, a hallmark of anti-inflammatory agents.
Methodology:
-
Reagents & Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Lipopolysaccharide (LPS) from E. coli.
-
(S)-HPBA, 4-PBA, or Dexamethasone (positive controls).
-
ELISA kits for TNF-α and IL-6.
-
Reagents for RT-qPCR (RNA extraction kit, cDNA synthesis kit, primers for Tnf, Il6, and a housekeeping gene like Actb).
-
-
Procedure:
-
Cell Plating: Seed macrophages in 24-well plates and allow them to adhere.
-
Pre-treatment: Treat cells with various concentrations of (S)-HPBA or positive controls for 1-2 hours.
-
Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) to all wells except the negative control.
-
Incubation:
-
For ELISA: Incubate for 12-24 hours.
-
For RT-qPCR: Incubate for 4-6 hours (to capture peak transcript levels).
-
-
Sample Collection:
-
ELISA: Collect the cell culture supernatant.
-
RT-qPCR: Lyse cells and extract total RNA.
-
-
-
Analysis:
-
ELISA: Perform ELISA on the supernatants to quantify the secreted TNF-α and IL-6 protein levels, following the kit manufacturer's instructions.
-
RT-qPCR: Synthesize cDNA from the extracted RNA. Perform quantitative PCR to measure the relative mRNA expression levels of Tnf and Il6. Normalize data to the housekeeping gene.
-
Self-Validation & Trustworthiness: LPS is a highly reliable and potent inducer of the TLR4-NF-κB signaling pathway. Dexamethasone is a gold-standard anti-inflammatory agent, providing a robust positive control. A dose-dependent reduction in both cytokine mRNA (from RT-qPCR) and secreted protein (from ELISA) would confirm that (S)-HPBA acts at the level of gene expression, consistent with the hypothesized HDAC inhibition mechanism affecting NF-κB.
Data Summary & Comparative Analysis
Currently, there is no publicly available quantitative data on the biological activity of (S)-HPBA. The table below summarizes known data for the related compound 4-PBA to provide a benchmark for future experimental results.
| Compound | Target/Assay | IC₅₀ / EC₅₀ | Cell Line / System | Reference |
| 4-Phenylbutyric Acid (4-PBA) | Total HDAC Activity | ~1.21 - 1.92 mM | LN-229 & LN-18 Glioblastoma Cells | [3] |
| 4-Phenylbutyric Acid (4-PBA) | ER Stress-induced Apoptosis | Neuroprotective | Cerebral Ischemia Models | [8] |
| 4-Phenylbutyric Acid (4-PBA) | LPS-induced Inflammation | Anti-inflammatory | RAW 264.7 Macrophages | [10] |
| This compound | Total HDAC Activity | To Be Determined | Biochemical Assay | N/A |
| This compound | ER Stress-induced Apoptosis | To Be Determined | SH-SY5Y Cells | N/A |
Conclusion and Future Perspectives
This compound stands as an intriguing molecule with untapped therapeutic potential. While direct evidence of its biological activity is sparse, its structural similarity to the well-characterized compound 4-PBA provides a strong rationale for investigating its potential as both a chemical chaperone and an HDAC inhibitor. The proposed experimental workflows in this guide offer a clear, rigorous, and validated path forward for researchers to elucidate its specific mechanisms of action.
Future studies should focus on determining its IC₅₀ values against specific HDAC isoforms to understand its selectivity, exploring its efficacy in animal models of neurodegeneration and inflammatory disease, and investigating its pharmacokinetic and pharmacodynamic properties. By systematically addressing these questions, the scientific community can determine whether (S)-HPBA is simply a chiral intermediate or a promising therapeutic agent in its own right.
References
- 1. Efficient production of (R)-2-hydroxy-4-phenylbutyric acid by using a coupled reconstructed D-lactate dehydrogenase and formate dehydrogenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. chembk.com [chembk.com]
- 7. [PDF] Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Small Chain Fatty Acid Phenylbutyric Acid Alleviated Inflammation-Induced Endoplasmic Reticulum Stress in Endothelial Cells | ACTA MEDICA IRANICA [publish.kne-publishing.com]
- 10. mdpi.com [mdpi.com]
- 11. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-2-Hydroxy-4-phenylbutyric Acid: Synthesis, Derivatives, and Analogues
Abstract
(S)-2-Hydroxy-4-phenylbutyric acid [(S)-HPBA] and its enantiomer, (R)-HPBA, are chiral building blocks of significant interest in the pharmaceutical industry. Their primary utility lies in their role as key precursors for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to manage hypertension and congestive heart failure.[1][2] The stereochemistry at the C2 position is critical for the biological activity of the final drug substance, making stereoselective synthesis a paramount challenge. This guide provides a comprehensive overview of the synthesis strategies for optically pure HPBA, explores its most significant derivatives and analogues, details analytical methodologies for chiral separation, and offers insights into the structure-activity relationships that govern its applications.
Introduction: The Significance of a Chiral Scaffold
2-Hydroxy-4-phenylbutyric acid is a carboxylic acid featuring a stereocenter at the alpha-carbon. The spatial arrangement of the hydroxyl group at this position dictates the molecule's classification as either (S) or (R). This stereochemical distinction is not trivial; it is the cornerstone of its utility in medicinal chemistry. Specifically, the (R)-enantiomer, (R)-2-hydroxy-4-phenylbutyric acid [(R)-HPBA], and its corresponding ester, (R)-HPBE, are crucial intermediates for manufacturing a wide array of ACE inhibitors, including widely prescribed drugs like enalapril, lisinopril, and benazepril.[2][3][4] The high demand for these enantiomerically pure drugs has driven extensive research into efficient and scalable synthetic methodologies.[5]
The core challenge lies in producing the desired enantiomer with high optical purity (enantiomeric excess, or ee), as the alternate enantiomer may be inactive or exhibit undesirable pharmacological effects. This guide will delve into the chemical and biocatalytic solutions developed to meet this challenge.
Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure 2-hydroxy-4-phenylbutyric acid can be broadly categorized into two main approaches: chemical synthesis, which includes classical resolution and asymmetric transformations, and biocatalytic synthesis, which leverages the inherent stereoselectivity of enzymes.
Chemical Synthesis Approaches
Traditional chemical methods have been devised, but often face limitations such as the high cost of chiral catalysts, insufficient selectivity, or the use of sensitive reagents.[3] A common strategy involves the asymmetric hydrogenation of a 2-oxo-4-phenylbutyric acid ester precursor.[6]
Another established chemical route involves a Friedel-Crafts acylation followed by a series of transformations. For instance, (S)-acetoxysuccinic anhydride can be reacted with benzene in the presence of anhydrous aluminum chloride to produce (S)-2-acetoxy-4-oxo-4-phenylbutyric acid. This intermediate can then be catalytically hydrogenated using palladium on carbon (Pd/C) to yield the desired (S)-2-hydroxy-4-phenylbutyrate ester with high optical purity.[6]
Biocatalytic Synthesis: A Paradigm of Efficiency and Selectivity
Biocatalysis has emerged as a powerful and often superior alternative to traditional chemical synthesis for producing chiral compounds.[7] The use of enzymes, either isolated or in whole-cell systems, offers mild reaction conditions, exceptional stereoselectivity, and high theoretical yields (up to 100% for asymmetric reduction).[1]
Asymmetric Reduction of 2-Oxo-4-phenylbutyric acid (OPBA)
The most prominent biocatalytic strategy is the asymmetric reduction of the prochiral ketone, 2-oxo-4-phenylbutyric acid (OPBA), or its ester (OPBE).[1][4] This reaction is catalyzed by dehydrogenases or reductases, which require a cofactor, typically NADH or NADPH, for the hydride transfer.
Caption: Asymmetric reduction of OPBA to HPBA.
A significant challenge in these systems is the stoichiometric requirement and high cost of the NAD(P)H cofactor. To overcome this, cofactor regeneration systems are essential for creating a viable industrial process.[4][8] This is typically achieved by coupling the primary reaction with a second enzymatic reaction that regenerates NAD(P)H from its oxidized form, NAD(P)+.
Coupled Enzyme Systems for Cofactor Regeneration
Commonly used enzymes for cofactor regeneration include formate dehydrogenase (FDH), glucose dehydrogenase (GDH), and D-lactate dehydrogenase (D-LDH).[4][8] For example, a highly efficient system for producing (R)-HPBA has been developed by co-expressing a mutant D-lactate dehydrogenase (D-nLDH) and formate dehydrogenase (FDH) in E. coli.[5][9] The FDH enzyme oxidizes formate to carbon dioxide, reducing NAD+ to NADH, which is then utilized by the D-nLDH to reduce OPBA to (R)-HPBA.[8]
Caption: Coupled enzyme system for (R)-HPBA production.
This approach creates a self-sustaining catalytic cycle, dramatically reducing the need for expensive cofactors and making the process economically feasible.
Data Presentation: Comparison of Biocatalytic Systems
| Biocatalyst System | Substrate | Product | Yield/Conversion | Enantiomeric Excess (ee) | Reference |
| E. coli co-expressing D-nLDH mutant & FDH | 73.4 mM OPBA | (R)-HPBA | 97.8% (71.8 mM) | >99% | [1][9] |
| E. coli co-expressing Carbonyl Reductase & GDH | 920 mM OPBE | (R)-HPBE | 99.1% (912 mM) | 99.9% | [4] |
| Lipase-Racemase System | (±)-2-hydroxy-4-phenylbut-3-enoic acid | (S)-2-hydroxy-4-phenylbutanoic acid | >50% (Deracemization) | >99% | [3] |
Experimental Protocol: Whole-Cell Biocatalysis for (R)-HPBA Production
The following protocol is a representative example based on optimized conditions for whole-cell biocatalysis.[1][2][5]
-
Biocatalyst Preparation: Cultivate recombinant E. coli cells co-expressing the desired D-lactate dehydrogenase and formate dehydrogenase to a desired cell density. Harvest cells via centrifugation and wash with a phosphate buffer.
-
Reaction Setup: Prepare a reaction mixture in a 200 mM phosphate buffer (pH 6.5).
-
Component Addition: Add the harvested whole cells (e.g., to a final concentration of 6 g dry cell weight/L), the substrate (2-oxo-4-phenylbutyric acid, OPBA), and the co-substrate for regeneration (sodium formate).
-
Incubation: Maintain the reaction at an optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitoring and Analysis: Periodically withdraw samples to monitor the consumption of OPBA and the formation of (R)-HPBA. Analyze the samples using chiral HPLC to determine concentration and enantiomeric excess.[1]
-
Product Isolation: Upon reaction completion, separate the cells by centrifugation. The supernatant containing the product can then be subjected to further purification steps, such as extraction and crystallization.
Key Derivatives and Analogues
The primary application of (S)- and (R)-2-Hydroxy-4-phenylbutyric acid is as a scaffold for more complex pharmaceutical agents.
Precursors to ACE Inhibitors
The "(S)-homophenylalanine moiety" derived from HPBA is the central pharmacophore for a large family of ACE inhibitors.[3] The synthesis of drugs like Enalapril involves the coupling of (S)-HPBA ethyl ester with an L-alanyl-L-proline derivative.
Caption: Role of (S)-HPBA as a precursor for ACE inhibitors.
Analogues with Other Biological Activities
While the focus is heavily on ACE inhibitors, derivatives and analogues of the HPBA scaffold have been explored for other therapeutic purposes.
-
Neuroprotective Agents: Certain 4-aryl-2-hydroxy-4-oxobut-2-enoic acid derivatives, which share a similar structural backbone, have been identified as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative pathways.[10]
-
γ-Hydroxybutyric Acid (GHB) Analogues: 4-hydroxy-4-phenylbutyric acid has been studied as an analogue of GHB, a neurotransmitter and therapeutic drug, to probe its specific receptor binding sites.[11][12]
-
Chemical Chaperones: The related compound, 4-phenylbutyric acid (4-PBA), acts as a chemical chaperone that can prevent the aggregation of misfolded proteins and alleviate endoplasmic reticulum (ER) stress.[13][14][15] This has prompted investigations into its therapeutic potential for a wide range of diseases, from urea cycle disorders to neurodegenerative conditions.[13][16] While this compound itself is not primarily known for this activity, the study of its simpler analogue provides a broader context for the biological relevance of the 4-phenylbutyrate scaffold.
Analytical Methods for Chiral Separation
Ensuring the enantiomeric purity of the final product is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[17]
The principle of chiral HPLC relies on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase.[18][19] This results in the formation of transient, diastereomeric complexes with different stabilities, leading to different retention times and thus, separation of the enantiomers.[17][20]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Begin screening with polysaccharide-based CSPs (e.g., cellulose or amylose derivatives), which are known for their broad enantiorecognition capabilities.[17]
-
Mobile Phase Selection:
-
Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol, often with a small amount of an acidic additive (like trifluoroacetic acid) to improve peak shape for acidic analytes.
-
Reversed-Phase: Use mixtures of water/acetonitrile or water/methanol with a buffer (e.g., phosphate or acetate) to control pH. For acidic compounds, a low pH is often necessary to suppress ionization.[21]
-
-
Sample Preparation: Prepare a stock solution of the racemic 2-hydroxy-4-phenylbutyric acid standard at ~1.0 mg/mL in a suitable solvent (e.g., methanol). Dilute this stock with the mobile phase to a working concentration of ~50 µg/mL.[17]
-
Analysis: Inject the sample onto the column and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).[21]
-
Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks.
Structure-Activity Relationship (SAR) Insights
SAR studies on derivatives of this scaffold have provided valuable insights. For instance, in the context of kynurenine-3-hydroxylase inhibitors, modifications to the aryl ring (e.g., addition of chloro- or fluoro-substituents) have been shown to significantly enhance inhibitory potency.[10] Similarly, SAR studies on GHB receptor ligands have helped in the design of derivatives with increased affinity and selectivity compared to GHB itself.[22] These studies underscore the tunability of the 4-phenylbutyric acid framework for targeting various biological systems.
Conclusion and Future Perspectives
This compound and its analogues remain a cornerstone of pharmaceutical synthesis, particularly for cardiovascular drugs. While chemical synthesis routes are established, the field is increasingly dominated by biocatalytic methods. The elegance of coupled enzyme systems, offering high stereoselectivity, mild conditions, and economic viability, represents the state-of-the-art. Future research will likely focus on discovering novel enzymes with enhanced stability and broader substrate scope, further optimizing fermentation and downstream processing for industrial-scale production, and exploring the therapeutic potential of novel analogues beyond ACE inhibition. The continued refinement of both synthetic and analytical methodologies will ensure that this valuable chiral building block remains readily accessible for the development of life-saving medicines.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System | PLOS One [journals.plos.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
- 7. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient production of (R)-2-hydroxy-4-phenylbutyric acid by using a coupled reconstructed D-lactate dehydrogenase and formate dehydrogenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel gamma-hydroxybutyric acid (GHB) analogs share some, but not all, of the behavioral effects of GHB and GABAB receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel radioiodinated {gamma}-hydroxybutyric acid analogues for radiolabeling and Photolinking of high-affinity {gamma}-hydroxybutyric acid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. benchchem.com [benchchem.com]
- 18. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 19. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Design and structure-activity relationship analysis of ligands of gamma-hydroxybutyric acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of 2-hydroxy-4-phenylbutyric acid
An In-Depth Technical Guide to the Discovery and History of 2-Hydroxy-4-Phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
2-Hydroxy-4-phenylbutyric acid (HPBA), particularly its chiral (R)-enantiomer, stands as a cornerstone chiral building block in modern pharmaceutical synthesis. Its primary significance lies in its role as a key intermediate for the production of several life-saving Angiotensin-Converting Enzyme (ACE) inhibitors, drugs widely prescribed for hypertension and congestive heart failure.[1][2] This guide provides a comprehensive exploration of the discovery and historical evolution of HPBA, tracing its journey from early, arduous chemical resolutions to the sophisticated, highly efficient biocatalytic and asymmetric synthesis routes employed today. We will delve into the causality behind experimental choices, present detailed protocols for key synthetic methodologies, and offer a forward-looking perspective on this vital chemical entity.
Table of Contents
-
Introduction: The Emergence of a Critical Chiral Intermediate
-
Early Milestones: The Challenge of Chirality
-
The Evolution of Synthesis: A Tale of Two Paths 3.1. Path A: Racemic Synthesis and Optical Resolution 3.2. Path B: The Rise of Asymmetric Synthesis 3.2.1. Chemo-catalytic Asymmetric Hydrogenation 3.2.2. Biocatalysis: The Paradigm Shift
-
Data Summary: Comparing Synthesis Strategies
-
Experimental Protocols 5.1. Protocol 1: Enzymatic Reduction of a Keto Ester Precursor 5.2. Protocol 2: Friedel-Crafts Based Chemical Synthesis
-
References
Introduction: The Emergence of a Critical Chiral Intermediate
2-Hydroxy-4-phenylbutyric acid (IUPAC name: 2-hydroxy-4-phenylbutanoic acid) is an alpha-hydroxy acid characterized by a phenyl group located at the 4-position of a butyric acid backbone. The presence of a chiral center at the C2 position means it exists as two non-superimposable mirror images, or enantiomers: (R)-2-hydroxy-4-phenylbutyric acid and (S)-2-hydroxy-4-phenylbutyric acid.[3][4]
This chirality is not a mere structural curiosity; it is the lynchpin of its pharmacological importance. The (R)-enantiomer, often referred to as (R)-HPBA, is the specific stereoisomer required for the synthesis of prominent ACE inhibitors such as Enalapril, Lisinopril, and Benazepril.[5][6] The biological activity of these drugs is critically dependent on the precise three-dimensional arrangement of atoms, making the production of optically pure (R)-HPBA a paramount objective in pharmaceutical manufacturing.
Early Milestones: The Challenge of Chirality
The historical record of 2-hydroxy-4-phenylbutyric acid is intrinsically linked to the broader development of stereochemistry. Early synthetic methods invariably produced a racemic mixture (an equal mixture of R and S enantiomers), which is therapeutically inefficient, as only one enantiomer is active. Consequently, the initial and most significant scientific hurdle was the separation of these enantiomers, a process known as optical resolution.
A foundational study in this area was conducted by D. Biquard in 1933. Biquard utilized (L)-menthol, a naturally occurring chiral alcohol, to esterify the racemic HPBA. This created a mixture of diastereomers, (L)-menthyl (R)-HPBA and (L)-menthyl (S)-HPBA. Because diastereomers have different physical properties, Biquard was able to selectively crystallize the (L)-menthyl (R)-HPBA ester, thereby resolving the (R)-enantiomer from the mixture.[7] However, this classical approach was described as a "tedious and difficult crystallization procedure" that resulted in low yields, highlighting the need for more efficient methods.[7]
The Evolution of Synthesis: A Tale of Two Paths
The pursuit of pure (R)-HPBA has driven innovation across chemical and biological synthesis for decades. The overarching strategies can be broadly categorized into two main pathways: the classical approach of resolving a racemic mixture and the more modern, efficient approach of direct asymmetric synthesis.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US4837354A - Process for making and isolating (R)-2-hydroxy-4-phenylbutyric acid and esters - Google Patents [patents.google.com]
The Criticality of Chirality: A Technical Guide to the Stereochemistry of 2-Hydroxy-4-Phenylbutyric Acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The stereochemical configuration of a molecule is a pivotal determinant of its pharmacological and toxicological profile. In the landscape of drug development, the ability to selectively synthesize and analyze a specific stereoisomer is not merely an academic exercise but a critical component of ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive exploration of the stereochemistry of 2-hydroxy-4-phenylbutyric acid, a key chiral building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. We will delve into the fundamental principles of its chirality, present detailed, field-proven methodologies for stereoselective synthesis and resolution, and offer robust analytical protocols for the precise determination of enantiomeric purity. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to not only replicate but also adapt and troubleshoot these critical processes.
The Significance of Stereoisomerism in 2-Hydroxy-4-Phenylbutyric Acid
2-Hydroxy-4-phenylbutyric acid possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R)-2-hydroxy-4-phenylbutyric acid and (S)-2-hydroxy-4-phenylbutyric acid. These enantiomers are non-superimposable mirror images of each other and can exhibit markedly different biological activities.
The primary significance of the stereochemistry of 2-hydroxy-4-phenylbutyric acid lies in its role as a crucial intermediate for the synthesis of a class of ACE inhibitors, which are widely used in the treatment of hypertension and congestive heart failure.[1][2] The therapeutic efficacy of these drugs is predominantly attributed to a specific enantiomer, making the production of enantiomerically pure 2-hydroxy-4-phenylbutyric acid a paramount objective in pharmaceutical manufacturing. For instance, the (R)-enantiomer is a key precursor for the synthesis of several ACE inhibitors.[3]
This stereochemical dependence underscores the necessity for robust methods to control and verify the chirality of this important synthetic intermediate.
Stereoselective Synthesis and Resolution Strategies
The preparation of enantiomerically pure 2-hydroxy-4-phenylbutyric acid can be achieved through two primary strategies: stereoselective synthesis, where a specific enantiomer is directly formed, and chiral resolution, where a racemic mixture is separated into its constituent enantiomers.
Chemo-enzymatic Resolution: A Marriage of Chemical Synthesis and Biocatalysis
Chemo-enzymatic methods offer an elegant and efficient approach to obtaining enantiomerically pure compounds. These methods leverage the high selectivity of enzymes to resolve a racemic mixture prepared through conventional chemical synthesis. A notable strategy for 2-hydroxy-4-phenylbutyric acid involves the lipase-catalyzed kinetic resolution of its racemic ester.
Causality Behind Experimental Choices: Lipases are highly enantioselective enzymes that can differentiate between the two enantiomers of a racemic ester. In the presence of an acyl donor, the lipase will preferentially acylate one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as its acylated product) from the slower-reacting, unreacted enantiomer. The choice of lipase, acyl donor, and solvent is critical for achieving high enantioselectivity and conversion.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2-Hydroxy-4-phenylbutyrate
Objective: To resolve racemic ethyl 2-hydroxy-4-phenylbutyrate to obtain the (R)-enantiomer with high enantiomeric excess.
Materials:
-
Racemic ethyl 2-hydroxy-4-phenylbutyrate
-
Lipase AK (from Pseudomonas fluorescens)
-
Vinyl acetate (acyl donor)
-
Ethenyl ethanoate (solvent)
-
Standard laboratory glassware and magnetic stirrer
-
Water bath or temperature-controlled shaker
Procedure:
-
Prepare a solution of racemic ethyl 2-hydroxy-4-phenylbutyrate in ethenyl ethanoate at a concentration of 0.074 mol/L.
-
Add 20 mg of Lipase AK to 2.0 mL of the substrate solution.
-
Incubate the reaction mixture at 30°C with gentle agitation (e.g., 100 rpm) for a predetermined time (e.g., monitored by chiral HPLC to reach ~50% conversion).
-
Upon reaching the desired conversion, terminate the reaction by filtering off the enzyme.
-
The reaction mixture will contain the acylated (S)-enantiomer and the unreacted (R)-enantiomer.
-
Separate the (R)-ethyl 2-hydroxy-4-phenylbutyrate from the acylated (S)-enantiomer using standard chromatographic techniques (e.g., silica gel column chromatography).
-
The enantiomeric excess of the resulting (R)-ethyl 2-hydroxy-4-phenylbutyrate can be determined by chiral HPLC analysis. This method can yield the (R)-enantiomer with an enantiomeric excess of up to 99%.[4]
Asymmetric Hydrogenation: Direct Synthesis of a Single Enantiomer
Asymmetric hydrogenation is a powerful technique for the direct synthesis of a single enantiomer from a prochiral substrate. In the case of 2-hydroxy-4-phenylbutyric acid, the corresponding α-keto ester, ethyl 2-oxo-4-phenylbutyrate, can be enantioselectively reduced to the desired (R)- or (S)-hydroxy ester using a chiral catalyst.
Causality Behind Experimental Choices: The success of asymmetric hydrogenation hinges on the design of the chiral catalyst. Typically, a transition metal (e.g., ruthenium, rhodium, platinum) is complexed with a chiral ligand.[5][6] This chiral complex creates a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral ketone, leading to the preferential formation of one enantiomer of the alcohol. The choice of metal, chiral ligand, solvent, and reaction conditions (temperature, hydrogen pressure) all play a crucial role in determining the enantioselectivity and yield of the reaction.
Experimental Protocol: Asymmetric Hydrogenation of Ethyl 2-Oxo-4-phenylbutyrate
Objective: To synthesize ethyl (R)-2-hydroxy-4-phenylbutyrate via asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate using a chiral platinum catalyst.
Materials:
-
Ethyl 2-oxo-4-phenylbutyrate
-
5% Platinum on carbon fiber (Pt/CF) catalyst
-
Cinchonidine (chiral modifier)
-
Acetic acid (solvent)
-
High-pressure reactor with magnetic stirring
-
Hydrogen gas (high purity)
Procedure:
-
In a Teflon vessel, pre-mix 30 mg of the Pt/CF catalyst with 4 mg of cinchonidine in 1.5 mL of acetic acid under a hydrogen atmosphere for 10 minutes.
-
Introduce 75 µL of ethyl 2-oxo-4-phenylbutyrate into the reaction mixture.
-
Place the sealed Teflon vessel inside a high-pressure reactor.
-
Purge the reactor with hydrogen gas 2-3 times to remove any air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar).
-
Stir the reaction mixture vigorously (e.g., 900 rpm) at room temperature for 24 hours.
-
After the reaction is complete, carefully depressurize the reactor.
-
Filter the catalyst from the reaction mixture.
-
The crude product can be purified by column chromatography.
-
The enantiomeric excess of the resulting ethyl (R)-2-hydroxy-4-phenylbutyrate can be determined by chiral HPLC, with reported enantiomeric excesses up to 99%.[7]
Analytical Characterization of Stereoisomers
The accurate determination of enantiomeric purity is a critical quality control step in the synthesis of chiral molecules. Several analytical techniques can be employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being the most common and reliable method.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Causality Behind Experimental Choices: The choice of the chiral stationary phase is the most critical factor in developing a successful chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are widely used due to their broad applicability.[1][8] The mobile phase composition, including the type of organic modifier and any additives (e.g., trifluoroacetic acid for acidic compounds), is optimized to achieve baseline separation of the enantiomers with good peak shape and reasonable analysis time.
Experimental Protocol: Chiral HPLC Separation of 2-Hydroxy-4-phenylbutyric Acid Enantiomers
Objective: To determine the enantiomeric purity of a sample of 2-hydroxy-4-phenylbutyric acid.
Instrumentation:
-
HPLC system with a UV detector
-
Chiralcel® OD-H column (250 x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve a small amount of the 2-hydroxy-4-phenylbutyric acid sample in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the Chiralcel® OD-H column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of enantiomerically pure standards, if available.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy can also be used to determine the enantiomeric purity of a sample through the use of chiral shift reagents. These are typically lanthanide complexes that can reversibly bind to the analyte.
Causality Behind Experimental Choices: When a chiral shift reagent, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] (Eu(hfc)3), complexes with the enantiomers of 2-hydroxy-4-phenylbutyric acid, it forms diastereomeric complexes.[9][10] These diastereomeric complexes have different magnetic environments, which can lead to the splitting of NMR signals for the protons of the analyte. The integration of these split signals can then be used to determine the ratio of the two enantiomers. The choice of the chiral shift reagent and the molar ratio of the reagent to the analyte are critical for achieving sufficient signal separation.
Experimental Protocol: NMR Analysis of 2-Hydroxy-4-phenylbutyric Acid Enantiomers using Eu(hfc)3
Objective: To determine the enantiomeric ratio of a 2-hydroxy-4-phenylbutyric acid sample by ¹H NMR spectroscopy.
Materials:
-
Sample of 2-hydroxy-4-phenylbutyric acid
-
Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate] (Eu(hfc)3)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Dissolve a known amount of the 2-hydroxy-4-phenylbutyric acid sample in CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a small, known amount of Eu(hfc)3 to the NMR tube. The optimal molar ratio of shift reagent to analyte may need to be determined empirically, starting with a low ratio and gradually increasing it.
-
Gently shake the NMR tube to ensure thorough mixing.
-
Acquire a series of ¹H NMR spectra after each addition of the shift reagent.
-
Observe the splitting of one or more proton signals (e.g., the methine proton at the C2 position) into two distinct signals, corresponding to the two diastereomeric complexes.
-
Integrate the areas of the two separated signals. The ratio of the integrals corresponds to the ratio of the enantiomers in the sample.
Structure-Activity Relationship in ACE Inhibition
The stereochemistry of 2-hydroxy-4-phenylbutyric acid is of paramount importance because it dictates the stereochemistry of the final ACE inhibitor, which in turn governs its binding affinity to the active site of the angiotensin-converting enzyme.
ACE is a zinc-dependent peptidase, and its inhibitors typically function by coordinating with the zinc ion in the active site and interacting with specific amino acid residues in the surrounding pocket. The three-dimensional arrangement of the functional groups in the inhibitor molecule must be precise to ensure optimal binding.
Derivatives of (R)-2-hydroxy-4-phenylbutyric acid are typically used to synthesize the corresponding (S)-amino acid derivatives, which are potent ACE inhibitors. This is because the (S)-configuration at the carbon corresponding to the C2 of the hydroxy acid allows for the correct orientation of the carboxylate, the zinc-binding group, and the side chain to fit snugly into the active site of ACE. The phenylpropyl side chain of 2-hydroxy-4-phenylbutyric acid occupies a hydrophobic pocket (the S1' subsite) within the enzyme's active site, contributing significantly to the binding affinity. The incorrect stereoisomer, derived from this compound, will not have the appropriate spatial arrangement of these key functional groups, resulting in significantly weaker binding to the enzyme and, consequently, lower or no therapeutic activity.[11][12]
Data Presentation
Table 1: Comparison of Stereoselective Methods for 2-Hydroxy-4-Phenylbutyric Acid
| Method | Key Reagents/Catalyst | Typical Enantiomeric Excess (%) | Advantages | Disadvantages | Reference |
| Chemo-enzymatic Resolution | Lipase AK, Vinyl acetate | Up to 99% for (R)-enantiomer | High enantioselectivity, mild reaction conditions | Theoretical maximum yield is 50%, requires separation of product from unreacted starting material | [4] |
| Asymmetric Hydrogenation | Pt/CF, Cinchonidine | Up to 99% for (R)-enantiomer | Direct synthesis, high yield, high enantioselectivity | Requires specialized high-pressure equipment, catalyst can be expensive | [7] |
Visualizations
Diagram 1: Chemo-enzymatic Resolution Workflow
Caption: Workflow for the chemo-enzymatic resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate.
Diagram 2: Asymmetric Hydrogenation Pathway
Caption: Pathway for the asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate.
Conclusion
The stereochemistry of 2-hydroxy-4-phenylbutyric acid is a critical consideration for its application in the synthesis of ACE inhibitors. This guide has provided a comprehensive overview of the importance of its chirality, detailed experimental protocols for its stereoselective synthesis and resolution, and robust analytical methods for the determination of its enantiomeric purity. By understanding the causality behind the experimental choices and adhering to self-validating protocols, researchers and drug development professionals can confidently and efficiently produce and analyze the desired stereoisomer of this vital pharmaceutical intermediate. The continued development of novel and efficient stereoselective methods will undoubtedly play a crucial role in the future of pharmaceutical manufacturing.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijert.org [ijert.org]
- 8. asianpubs.org [asianpubs.org]
- 9. web.mit.edu [web.mit.edu]
- 10. Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular basis of human angiotensin‐1 converting enzyme inhibition by a series of diprolyl‐derived compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Mechanistic Landscape of Phenylbutyric Acids: A Technical Guide for Researchers
An In-Depth Exploration of the Core Mechanisms of Action of 4-Phenylbutyric Acid and its Implications for (S)-2-Hydroxy-4-phenylbutyric Acid
Preamble: Addressing a Gap in the Current Scientific Literature
In contrast, the parent compound, 4-phenylbutyric acid (4-PBA), has been the subject of extensive investigation, leading to a robust body of knowledge regarding its mechanisms of action and therapeutic applications.[6][7][8] This guide, therefore, will provide a detailed technical overview of the well-established mechanisms of 4-PBA, offering a foundational understanding that can inform future research into its derivatives, including this compound. We will delve into the dual role of 4-PBA as a histone deacetylase (HDAC) inhibitor and a chemical chaperone, exploring the downstream cellular consequences of these activities.
The Dual Modality of 4-Phenylbutyric Acid: A Two-Pronged Approach to Cellular Regulation
The therapeutic potential of 4-phenylbutyric acid stems from its ability to function through two primary and distinct mechanisms: inhibition of histone deacetylases (HDACs) and attenuation of endoplasmic reticulum (ER) stress as a chemical chaperone.[7][9] These two modes of action are not mutually exclusive and can contribute synergistically to the compound's broad range of observed biological effects.
Histone Deacetylase (HDAC) Inhibition: Epigenetic Reprogramming
4-PBA is recognized as a pan-HDAC inhibitor, influencing the acetylation status of both histone and non-histone proteins.[10][11] This activity has profound implications for gene expression and cellular function.
Mechanism of HDAC Inhibition:
Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are opposing enzymatic forces that regulate the acetylation of lysine residues on the N-terminal tails of histones. Acetylation neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure (euchromatin) that is permissive for transcription. Conversely, HDACs remove acetyl groups, resulting in a more condensed chromatin structure (heterochromatin) and transcriptional repression.[11]
By inhibiting HDACs, 4-PBA promotes a state of histone hyperacetylation, leading to the transcriptional activation of a variety of genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[10][11] This is a key mechanism underlying its anti-cancer properties.[12][13]
Downstream Consequences of HDAC Inhibition:
-
Cell Cycle Arrest: 4-PBA has been shown to induce cell cycle arrest at the G₀/G₁ and G₂/M phases in cancer cells by upregulating the expression of cell cycle inhibitors like p21.[10][12]
-
Induction of Apoptosis: The compound can trigger programmed cell death in tumor cells by modulating the expression of pro- and anti-apoptotic proteins, such as the BCL-2 family members.[13]
-
Modulation of Inflammation: HDAC inhibition by 4-PBA can suppress inflammatory responses by interfering with the signaling pathways of key inflammatory mediators like NF-κB.[14][15]
Experimental Protocol: In Vitro HDAC Inhibition Assay
A common method to assess the HDAC inhibitory activity of a compound is through a fluorometric assay using a commercially available kit.
Step-by-Step Methodology:
-
Prepare Reagents: Reconstitute the HDAC substrate and developer according to the manufacturer's instructions. Prepare a dilution series of 4-PBA and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Assay Reaction: In a 96-well microplate, add the HDAC enzyme, the substrate, and the test compound (4-PBA at various concentrations) or controls.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the HDAC reaction to proceed.
-
Development: Add the developer solution to each well. This solution contains a protease that digests the deacetylated substrate, releasing a fluorescent product.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of 4-PBA and determine the IC₅₀ value.
Causality Behind Experimental Choices: The use of a known HDAC inhibitor like Trichostatin A provides a crucial positive control to validate the assay's performance. A dose-response curve for 4-PBA is essential to determine its potency (IC₅₀).
Mandatory Visualization: HDAC Inhibition Signaling Pathway
Caption: Mechanism of 4-PBA as an HDAC inhibitor.
Chemical Chaperone Activity: Alleviating Endoplasmic Reticulum (ER) Stress
Beyond its epigenetic role, 4-PBA functions as a chemical chaperone, a small molecule that can stabilize protein conformation, prevent protein aggregation, and facilitate proper protein folding within the endoplasmic reticulum.[6][16][17]
Mechanism of ER Stress Alleviation:
The ER is the primary site for the folding and modification of secretory and transmembrane proteins. A variety of physiological and pathological conditions can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[6] This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER function. However, prolonged or severe ER stress can lead to apoptosis.[6]
4-PBA helps to alleviate ER stress by:
-
Facilitating Protein Folding: It is thought to interact with exposed hydrophobic regions of unfolded proteins, preventing their aggregation and promoting their correct conformation.[18]
-
Improving Protein Trafficking: By aiding in proper folding, 4-PBA can enhance the trafficking of proteins out of the ER to their final destinations.
-
Reducing the UPR: By decreasing the load of misfolded proteins, 4-PBA can dampen the activation of the UPR signaling pathways (PERK, IRE1, and ATF6), thereby reducing the expression of pro-apoptotic factors like CHOP.[14][15][19]
Therapeutic Implications of ER Stress Reduction:
This chaperone activity is central to 4-PBA's therapeutic effects in a wide range of diseases characterized by protein misfolding, including:
-
Urea Cycle Disorders: 4-PBA is an FDA-approved treatment for these disorders, where it acts as an ammonia scavenger.[8]
-
Neurodegenerative Diseases: Its ability to reduce the aggregation of misfolded proteins is being explored in conditions like Alzheimer's and Parkinson's disease.[14]
-
Cystic Fibrosis: 4-PBA has been investigated for its potential to correct the misfolding and trafficking of the CFTR protein.[17]
Experimental Protocol: Western Blot Analysis of ER Stress Markers
This protocol allows for the quantification of key proteins involved in the UPR to assess the effect of 4-PBA on ER stress.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., neuronal cells, hepatocytes) and induce ER stress using an agent like tunicamycin or thapsigargin. Treat a subset of the stressed cells with 4-PBA.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, phosphorylated PERK, and spliced XBP1).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Causality Behind Experimental Choices: The use of a known ER stress inducer like tunicamycin is critical to establish a model system. Measuring multiple UPR markers provides a more comprehensive picture of the cellular response to ER stress and the effect of 4-PBA.
Mandatory Visualization: ER Stress and UPR Signaling Pathway
Caption: 4-PBA as a chemical chaperone in ER stress.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the activity of 4-PBA, as reported in the literature. It is important to note that these values can vary depending on the cell type and experimental conditions.
| Parameter | Compound | Value | Context | Reference |
| HDAC Inhibition (IC₅₀) | (S)-(+)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)-benzamide | 16 nM | A derivative of phenylbutyrate | [10] |
| Growth Inhibition (IC₅₀) | Sodium Phenylbutyrate | 3.0 - 4.0 mM | Oral squamous cell carcinoma cell lines | [13] |
| Therapeutic Dose | 4-PBA | 450-600 mg/kg/day | Infants and children with urea cycle disorders | [14] |
| Therapeutic Dose | 4-PBA | 9.9–13 g/m²/day | Adults with urea cycle disorders | [14] |
Future Directions and Implications for this compound
The well-defined mechanisms of 4-PBA provide a solid framework for investigating the biological activities of its derivatives. Future research on this compound should aim to:
-
Determine its HDAC Inhibitory Profile: Assess its potency and selectivity against different HDAC isoforms. The presence of the hydroxyl group may alter its binding affinity within the catalytic site of HDAC enzymes.
-
Evaluate its Chaperone Activity: Investigate its ability to mitigate ER stress and promote proper protein folding. The stereochemistry and the hydroxyl group could influence its interactions with misfolded proteins.
-
Comparative Studies: Directly compare the efficacy of this compound with 4-PBA in various in vitro and in vivo models of diseases where HDAC inhibition or ER stress are implicated.
By systematically addressing these questions, the scientific community can elucidate the specific mechanism of action of this compound and unlock its potential as a novel therapeutic agent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 115016-95-0 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. anexib.com [anexib.com]
- 5. chembk.com [chembk.com]
- 6. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 10. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth inhibitory effect of 4-phenyl butyric acid on human gastric cancer cells is associated with cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium Phenylbutyrate Inhibits Tumor Growth and the Epithelial-Mesenchymal Transition of Oral Squamous Cell Carcinoma In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 15. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-phenylbutyrate-for-Children-with-STXBP1-and-SLC6A1-Mutations---A-Pilot-Clinical-Trial [aesnet.org]
- 19. 4-Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-2-Hydroxy-4-phenylbutyric Acid: From Molecular Identifiers to Synthetic Strategy
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with (S)-2-Hydroxy-4-phenylbutyric Acid. We will move beyond a simple data sheet to provide an in-depth understanding of this molecule's identity, properties, synthesis, and critical role as a chiral building block in modern pharmaceuticals. The focus here is not just on the "what," but the "why"—elucidating the causality behind its structural representation and synthetic choices.
Executive Summary: The Significance of a Chiral Intermediate
This compound is not merely a laboratory chemical; it is a high-value chiral precursor, most notably for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2][3] ACE inhibitors, such as enalapril and benazepril, are cornerstone therapies for managing hypertension and congestive heart failure.[1][2][3] The efficacy and safety of these drugs are critically dependent on their stereochemistry, making the reliable identification and synthesis of the (S)-enantiomer of 2-hydroxy-4-phenylbutyric acid a paramount concern in pharmaceutical manufacturing. This guide provides the foundational knowledge required to handle, synthesize, and utilize this compound with precision.
Unambiguous Molecular Identification: InChIKey and SMILES
In the age of vast chemical databases and computational chemistry, precise molecular identification is non-negotiable. Standardized, machine-readable identifiers are essential for accurate data retrieval, patent searches, and cheminformatics modeling. For this compound, the two most critical identifiers are its SMILES string and InChIKey.
-
SMILES (Simplified Molecular-Input Line-Entry System): C1=CC=C(C=C1)CC--INVALID-LINK--O)O[4]
-
Expert Insight: The power of SMILES lies in its ability to represent a 3D structure in a 1D text string. The key element here is [C@@H]. This notation explicitly defines the tetrahedral stereocenter at the alpha-carbon as having an (S)-configuration. Omitting or altering this (e.g., to [C@H] for the (R)-enantiomer) would describe a different molecule entirely, underscoring the importance of stereochemical precision in the identifier itself.[5]
-
-
InChIKey (International Chemical Identifier Key): JNJCEALGCZSIGB-VIFPVBQESA-N[4][6]
-
Expert Insight: The InChIKey is a hashed, fixed-length character signature derived from the full InChI string. Its primary function is to facilitate robust and error-free searching across disparate chemical databases and web resources. The final block of the key (-N) indicates it represents a neutral molecule. The second block (VIFPVBQESA) specifically encodes the stereochemical information, ensuring that a search for this key will retrieve only the (S)-enantiomer, distinguishing it from its (R)-counterpart (InChIKey: JNJCEALGCZSIGB-SECBINFHSA-N).[5][7]
-
These identifiers form the bedrock of digital chemical management, ensuring that every researcher, database, and software platform is referencing the exact same stereoisomer.
Physicochemical and Spectroscopic Profile
Understanding the physical properties of a compound is crucial for designing experiments, from synthesis and purification to formulation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [4][8] |
| Molecular Weight | 180.20 g/mol | [4][8] |
| CAS Number | 115016-95-0 | [8][9][10] |
| Appearance | White to Off-White Solid | [6] |
| Melting Point | 110-112 °C | [6] |
| pKa (Predicted) | 3.79 ± 0.10 | [6] |
| InChIKey | JNJCEALGCZSIGB-VIFPVBQESA-N | [4][6] |
| SMILES | C1=CC=C(C=C1)CC--INVALID-LINK--O | [4] |
Spectroscopic Data: While detailed spectra are lot-specific, standard spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) are available for structural confirmation and purity assessment through various chemical data providers.[11]
Asymmetric Synthesis Protocol: A Field-Proven Method
The synthesis of optically pure this compound is a critical industrial process. One established method involves a Friedel-Crafts acylation followed by stereospecific reduction. The following protocol is based on established chemical principles, such as those described in process chemistry patents.[12]
Workflow Overview: The synthesis can be visualized as a two-stage process. First, a chiral starting material is used to introduce the phenyl group via a Friedel-Crafts reaction. Second, the resulting keto acid is reduced to the desired secondary alcohol with the correct stereochemistry.
Caption: Asymmetric synthesis workflow for this compound.
Step-by-Step Experimental Protocol:
Stage 1: Synthesis of (S)-2-acetoxy-4-oxo-4-phenylbutyric acid
-
Reactor Setup: In a dry, argon-purged reaction vessel, dissolve (S)-acetoxysuccinic anhydride (1 eq.) and benzene (1.5 eq.) in anhydrous methylene chloride.[12]
-
Cooling: Chill the solution to -20°C using a suitable cooling bath.
-
Causality: The low temperature is critical for controlling the exothermic Friedel-Crafts reaction, minimizing side-product formation and preventing degradation of the starting material.
-
-
Lewis Acid Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 2.5 eq.) to the stirred solution, ensuring the internal temperature remains at -20°C.[12]
-
Expert Insight: AlCl₃ acts as the Lewis acid catalyst, activating the anhydride for electrophilic aromatic substitution onto the benzene ring. Anhydrous conditions are mandatory to prevent quenching of the catalyst.
-
-
Reaction: Stir the mixture at -20°C for approximately 6 hours, monitoring progress by TLC or HPLC.[12]
-
Workup: Once the reaction is complete, quench by carefully adding 6-N hydrochloric acid. Separate the organic layer, extract the aqueous layer with methylene chloride, combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate keto acid.
Stage 2: Production of this compound
-
Hydrogenation Setup: Dissolve the crude (S)-2-acetoxy-4-oxo-4-phenylbutyric acid from Stage 1 in ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add 5% palladium on carbon (Pd/C) catalyst.[12]
-
Trustworthiness: The choice of a heterogeneous catalyst like Pd/C is standard for industrial hydrogenations as it facilitates easy removal by filtration post-reaction, ensuring a metal-free product.
-
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) at room temperature (approx. 20°C) for 24-40 hours.[12] This step reduces both the ketone to a hydroxyl group and cleaves the acetate protecting group.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: The resulting solution containing the product can be further purified. This often involves solvent removal and recrystallization or chromatographic methods to achieve high purity (>99%) and optical purity (>99% ee).[12]
Applications in Drug Development
The primary and most significant application of this compound is its role as a chiral building block for ACE inhibitors.[1][2] Its enantiomer, (R)-2-Hydroxy-4-phenylbutyric acid, is also a key precursor for these drugs.[3] The molecule provides the core stereocenter and the phenylethyl side chain common to many drugs in this class.
Beyond this, its structural motif makes it a valuable intermediate in the synthesis of other biologically active molecules, including benzothiophenes and benzofurans, which have been investigated for the treatment of insulin resistance and hyperglycemia.[9]
References
- 1. journals.plos.org [journals.plos.org]
- 2. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System | PLOS One [journals.plos.org]
- 3. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 115016-95-0 [amp.chemicalbook.com]
- 7. (R)-2-Hydroxy-4-phenylbutyric acid 99 29678-81-7 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. This compound | 115016-95-0 [chemicalbook.com]
- 10. anexib.com [anexib.com]
- 11. This compound(115016-95-0) 1H NMR [m.chemicalbook.com]
- 12. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
An In-Depth Technical Guide to (S)-2-Hydroxy-4-phenylbutyric Acid: A Cornerstone Chiral Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Chiral Intermediate
(S)-2-Hydroxy-4-phenylbutyric acid (CAS No. 115016-95-0), hereafter referred to as (S)-HPBA, is a chiral carboxylic acid of significant interest in the pharmaceutical industry.[1][2] Its structural architecture, featuring a hydroxyl group at the stereogenic center alpha to a carboxylic acid and a phenyl group separated by an ethyl chain, makes it a highly valuable and versatile chiral building block.[3] The enantiomeric purity of this compound is paramount, as its primary application lies in the stereoselective synthesis of a class of life-saving drugs.[4][5]
This technical guide provides an in-depth exploration of (S)-HPBA, from its fundamental physicochemical properties to its synthesis and critical role in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. The narrative is structured to provide not just procedural details but also the underlying scientific rationale, empowering researchers and drug development professionals to leverage this key intermediate effectively.
Part 1: Physicochemical and Structural Characteristics
A thorough understanding of the physical and chemical properties of (S)-HPBA is fundamental to its handling, purification, and application in synthesis.
Identity and Nomenclature
-
IUPAC Name: (2S)-2-hydroxy-4-phenylbutanoic acid[6]
-
CAS Number: 115016-95-0[6]
-
Molecular Formula: C₁₀H₁₂O₃[6]
-
Molecular Weight: 180.20 g/mol [6]
-
Synonyms: L-4-Phenyl-α-hydroxybutyric Acid, (αS)-α-Hydroxybenzenebutanoic Acid, (S)-α-Hydroxybenzenebutanoate[3]
Physicochemical Data
The physicochemical properties of (S)-HPBA dictate its behavior in various solvents and reaction conditions, which is critical for process development, including extraction and crystallization.
| Property | Value | Source(s) |
| Appearance | White or off-white crystalline powder | [Chem-Impex] |
| Melting Point | 115 - 119 °C | [Chem-Impex] |
| Optical Rotation | [α]²⁰D = +7° to +10° (c=1 in EtOH) | [Chem-Impex] |
| pKa | 3.81 (at 298.2 K) | [7] |
| Solubility | Increases with temperature in toluene, water, and ethyl acetate. Much greater solubility in ethyl acetate than in water or toluene.[7] | [7] |
Table 1: Solubility of (S)-HPBA in Various Solvents at Different Temperatures [7]
| Temperature (K) | Solubility in Toluene (mol·kg⁻¹) | Solubility in Water (mol·kg⁻¹) | Solubility in Ethyl Acetate (mol·kg⁻¹) |
| 278.2 | - | - | 1.586 |
| 283.2 | - | 0.082 | 1.812 |
| 288.2 | 0.011 | 0.095 | 2.064 |
| 293.2 | 0.014 | 0.111 | 2.345 |
| 298.2 | 0.018 | 0.129 | 2.658 |
| 303.2 | 0.023 | 0.151 | 3.007 |
| 308.2 | 0.029 | 0.176 | 3.395 |
| 313.2 | 0.036 | 0.206 | 3.829 |
| 318.2 | 0.045 | 0.241 | - |
| 323.2 | 0.057 | 0.282 | - |
| 328.2 | 0.071 | 0.330 | - |
| 333.2 | 0.089 | 0.386 | - |
| 338.2 | 0.110 | - | - |
| 343.2 | 0.137 | - | - |
Data extracted from the Journal of Chemical & Engineering Data.[7]
Part 2: Synthesis and Manufacturing
The production of enantiomerically pure (S)-HPBA is a critical step in the supply chain for many pharmaceuticals. Both chemical and biocatalytic methods have been developed, with the latter often being favored for its high stereoselectivity and milder reaction conditions.
Chemical Synthesis Pathway
Chemical synthesis routes often involve asymmetric synthesis or the resolution of a racemic mixture. A representative approach involves the Friedel-Crafts acylation of benzene with a chiral starting material.[1]
Workflow: Chemical Synthesis of (S)-HPBA
Caption: A representative chemical synthesis pathway for (S)-HPBA.
Experimental Protocol: Chemical Synthesis (Illustrative) [1]
-
Friedel-Crafts Acylation:
-
Dissolve (S)-acetoxysuccinic anhydride and benzene in methylene chloride and cool the solution to -20°C.
-
Under an inert atmosphere (e.g., dry argon), carefully add anhydrous aluminum chloride while maintaining the temperature at -20°C.
-
Stir the mixture for several hours at this temperature.
-
Quench the reaction by slowly adding it to a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude (S)-2-acetoxy-4-oxo-4-phenylbutyric acid.
-
-
Reduction and Hydrolysis:
-
Dissolve the crude product from the previous step in acetic acid.
-
Add a palladium on carbon catalyst (e.g., 5% Pd/C).
-
Stir the mixture under a hydrogen atmosphere at an elevated temperature (e.g., 60°C) for 24 hours.
-
Filter off the catalyst and remove the solvent by distillation.
-
Add 1N hydrochloric acid to the residue and heat at reflux for 2 hours to hydrolyze the acetate group.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts, dry, and evaporate the solvent to yield this compound.
-
Further purification can be achieved by recrystallization.
-
Causality Insight: The use of a chiral starting material like (S)-acetoxysuccinic anhydride is crucial for establishing the desired stereochemistry early in the synthesis. The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds with aromatic rings, and the subsequent reduction and hydrolysis steps convert the intermediate to the final product.
Biocatalytic Synthesis: The Enzymatic Advantage
Enzymatic methods offer high enantioselectivity and operate under mild, environmentally benign conditions. Asymmetric reduction of the keto-acid precursor, 2-oxo-4-phenylbutyric acid (OPBA), using dehydrogenases is a common and effective strategy.[8]
Workflow: Enzymatic Synthesis of (S)-HPBA
Caption: Enzymatic synthesis of (S)-HPBA via asymmetric reduction.
Experimental Protocol: Enzymatic Synthesis (Conceptual) [8]
-
Reaction Setup:
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 6.5-7.5).
-
Add the substrate, 2-oxo-4-phenylbutyric acid (OPBA).
-
Introduce the enzyme system, which includes an (S)-specific dehydrogenase (e.g., from Lactobacillus species) and a cofactor regeneration system. A common system is formate dehydrogenase (FDH) with sodium formate, which recycles NAD⁺ to NADH.
-
Add the necessary cofactor, NAD⁺.
-
-
Biotransformation:
-
Maintain the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation.
-
Monitor the progress of the reaction by taking periodic samples and analyzing them by HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as determined by the consumption of OPBA), terminate the reaction by acidifying the mixture to denature the enzymes.
-
Extract the product, (S)-HPBA, with an organic solvent such as ethyl acetate.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by crystallization.
-
Self-Validating System: The high specificity of the enzyme ensures the production of the desired (S)-enantiomer with very high enantiomeric excess (>99%), minimizing the need for chiral purification steps. The integrated cofactor regeneration system makes the process economically viable by using a cheap sacrificial substrate (formate) to regenerate the expensive NADH cofactor.
Part 3: Analytical Methods for Quality Control
Ensuring the chemical purity and, most importantly, the enantiomeric purity of (S)-HPBA is critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the method of choice.[9]
Chiral HPLC for Enantiomeric Purity
Principle: Direct chiral separation is achieved using a Chiral Stationary Phase (CSP). The enantiomers of (S)-HPBA form transient, diastereomeric complexes with the chiral selector on the CSP, leading to different retention times and thus, separation.[9] Polysaccharide-based CSPs are often effective.[9]
Experimental Protocol: Chiral HPLC [2][9]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral Stationary Phase column (e.g., Chiralcel AD-H or Chiralpak AD).
-
Mobile Phase: A mixture of n-hexane and a polar alcohol (e.g., 2-propanol or ethanol) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to ensure good peak shape for the carboxylic acid. A typical starting ratio would be 90:10 (n-hexane:2-propanol) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 50 µg/mL.
-
Analysis: Inject the sample and integrate the peak areas for the (S) and (R) enantiomers to calculate the enantiomeric excess (ee).
Part 4: Application in Drug Development - The ACE Inhibitor Connection
The primary and most significant application of (S)-HPBA and its corresponding (R)-enantiomer is as a key precursor for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[4][5] These drugs, such as Enalapril and Lisinopril, are widely used to treat hypertension and congestive heart failure.[10]
The (S)-HPBA scaffold is used to construct the (S)-homophenylalanine moiety, which is a central pharmacophore unit in these drugs.[4]
Logical Relationship: (S)-HPBA in ACE Inhibitor Synthesis
Caption: Incorporation of (S)-HPBA into an ACE inhibitor structure.
The synthesis of an ACE inhibitor like Enalapril involves the coupling of an activated derivative of (S)-HPBA (often the ethyl ester of the corresponding amino acid, derived from the hydroxy acid) with a dipeptide, such as L-alanyl-L-proline. The stereochemistry of the (S)-HPBA is critical as it directly translates to the stereochemistry of the final drug molecule, which is essential for its pharmacological activity.[5]
While some research has explored the potential anti-inflammatory and neuroprotective properties of the related compound 4-phenylbutyric acid (4-PBA), it is important to note that the primary role of this compound in drug development is as a chiral intermediate, not as a direct therapeutic agent for these conditions.[11][12]
Conclusion
This compound is more than just a chemical compound; it is an enabling molecule in the synthesis of critical medicines. Its value is intrinsically linked to its chirality, making stereoselective synthesis and rigorous analytical control paramount. For researchers and professionals in drug development, a deep technical understanding of its properties, synthesis, and analysis is essential for the efficient and successful production of life-saving ACE inhibitors. The continued development of efficient and sustainable manufacturing processes, particularly through biocatalysis, will ensure that this vital chiral building block remains readily available for the pharmaceutical industry.
References
- 1. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. anexib.com [anexib.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-Phenylbutyric acid suppresses inflammation through regulation of endoplasmic reticulum stress of endothelial cells stimulated by uremic serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enantioselective Synthesis of (S)-2-Hydroxy-4-phenylbutyric Acid
Executive Summary
(S)-2-Hydroxy-4-phenylbutyric acid is a chiral building block of significant pharmaceutical value, primarily serving as a key precursor for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] Drugs like enalapril, lisinopril, and benazepril, widely used to treat hypertension and congestive heart failure, incorporate this specific stereoisomer.[1][2][3] The biological activity of these pharmaceuticals is critically dependent on the stereochemistry of this precursor, necessitating synthetic routes that deliver high enantiomeric purity. This document provides an in-depth guide to the most effective and reliable strategies for the enantioselective synthesis of the (S)-enantiomer, focusing on biocatalytic and chemo-enzymatic approaches that offer high selectivity, operational simplicity, and environmental sustainability.
Comparative Overview of Synthetic Strategies
The synthesis of enantiomerically pure compounds has evolved significantly, moving away from classical resolution, which is inherently limited to a 50% theoretical yield, towards more atom-economical asymmetric transformations.[1] For this compound, the principal modern strategies involve the stereocontrolled reduction of a prochiral ketone or the enzymatic resolution of a racemic intermediate.
-
Asymmetric Biocatalytic Reduction: This is the most direct and widely adopted method. It utilizes a stereoselective oxidoreductase (such as a carbonyl reductase or dehydrogenase) to reduce the ketone of 2-oxo-4-phenylbutyric acid (or its ester) directly to the desired (S)-alcohol. The high selectivity of enzymes often results in enantiomeric excess (ee) values exceeding 99%.[2][4]
-
Chemo-Enzymatic Synthesis: These multi-step routes combine the precision of enzymatic catalysis with robust chemical transformations. A notable example involves the enzymatic kinetic resolution of a racemic lactone intermediate, followed by chemical hydrogenation to yield the final product.[5][6][7] This strategy can be elegantly designed to produce either the (S) or (R) enantiomer from the same process.[5]
Below is a diagram illustrating the primary pathways discussed in this guide.
Caption: High-level overview of synthetic routes to this compound.
Protocol 1: Asymmetric Biocatalytic Reduction
This protocol details the direct synthesis of the target molecule via the asymmetric reduction of its corresponding α-keto acid, 2-oxo-4-phenylbutyric acid (OPBA). The core of this process is an engineered whole-cell biocatalyst co-expressing a stereoselective D-lactate dehydrogenase mutant and a formate dehydrogenase for cofactor regeneration.
Principle: Asymmetric reduction of α-keto acids by dehydrogenases is highly desirable due to its excellent stereoselectivity and a theoretical yield approaching 100%.[2] A major challenge in using NAD(P)H-dependent enzymes is the high cost of the cofactor. This is overcome by creating a coupled system where a second enzyme, formate dehydrogenase (FDH), regenerates the required NADH in situ by oxidizing formate to carbon dioxide. This self-sustaining system drives the reaction to completion with only a catalytic amount of the cofactor.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. journals.plos.org [journals.plos.org]
- 3. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 6. A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemo-Enzymatic Synthesis of (R)- and (S)-2-Hydroxy-4-phenylbutanoic Acid via Enantio-Complementary Deracemization of (±)-2-Hydroxy-4-phenyl-3-butenoic Acid Using a Racemase-Lipase Two-Enzyme System | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Chemo-enzymatic Synthesis of (S)-2-Hydroxy-4-phenylbutyric Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed guide for the chemo-enzymatic synthesis of (S)-2-Hydroxy-4-phenylbutyric Acid, a key chiral intermediate in the production of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2][3] This guide explores a highly efficient and stereoselective methodology centered on the enzymatic reduction of a prochiral keto acid. We will delve into the rationale behind this synthetic strategy, present detailed, step-by-step protocols, and provide insights into process optimization. The protocols described herein are designed to be robust and scalable, catering to the needs of researchers and scientists in both academic and industrial drug development settings.
Introduction: The Significance of this compound
This compound is a valuable chiral building block in the pharmaceutical industry.[4] Its primary application lies in the synthesis of a class of drugs known as ACE inhibitors, which are widely prescribed for the management of hypertension and congestive heart failure.[5][6] The efficacy of these drugs is highly dependent on their stereochemistry, making the synthesis of enantiomerically pure intermediates like this compound a critical aspect of their manufacturing process.[1]
Traditional chemical methods for producing this compound often involve complex multi-step syntheses, the use of expensive and hazardous reagents, or suffer from low enantioselectivity, necessitating challenging purification steps.[1][5] Chemo-enzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical transformations, offer a more sustainable and cost-effective alternative.[7] This guide focuses on a chemo-enzymatic route that leverages the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) using a ketoreductase enzyme. This biocatalytic step provides high enantioselectivity under mild reaction conditions, aligning with the principles of green chemistry.[8]
The Chemo-enzymatic Strategy: An Overview
The core of this synthetic approach is the stereoselective reduction of the prochiral ketone, 2-oxo-4-phenylbutyric acid (OPBA), to the desired (S)-chiral alcohol. This transformation is catalyzed by a ketoreductase (KRED) or a dehydrogenase enzyme, which exhibits a high degree of enantioselectivity. The overall process can be visualized as a two-step sequence:
-
Chemical Synthesis of the Precursor: The starting material, 2-oxo-4-phenylbutyric acid (OPBA), is synthesized via conventional organic chemistry methods.
-
Enzymatic Asymmetric Reduction: The prochiral OPBA is then subjected to enzymatic reduction to yield the enantiomerically pure this compound. This step is the cornerstone of the chemo-enzymatic strategy.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. scispace.com [scispace.com]
- 6. scielo.br [scielo.br]
- 7. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
Application Note & Protocols: Asymmetric Reduction of Ethyl 2-Oxo-4-Phenylbutyrate
For: Researchers, scientists, and drug development professionals.
Strategic Overview: The Importance of Chiral Hydroxy Esters
The enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate (EOPB) to its corresponding chiral α-hydroxy ester, ethyl 2-hydroxy-4-phenylbutyrate (EHPB), is a reaction of significant industrial and pharmaceutical importance. Both the (R)- and (S)-enantiomers of EHPB are valuable chiral building blocks. Notably, (R)-EHPB is a key precursor for the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, such as benazepril, enalapril, and lisinopril, which are first-line therapies for hypertension and congestive heart failure[1][2][3].
Given the stereospecific nature of drug-receptor interactions, obtaining high enantiomeric purity is paramount. This guide provides a comprehensive overview of established and optimized protocols for this asymmetric reduction, focusing on both biocatalytic and chemocatalytic approaches. We will delve into the causality behind methodological choices, present detailed, validated protocols, and offer troubleshooting insights to empower researchers in this field.
Choosing Your Catalytic System: A Comparative Analysis
The selection of a catalytic system for the asymmetric reduction of EOPB is a critical decision dictated by desired enantiomer, scalability, cost, and downstream processing considerations. The two primary routes are biocatalysis and chemocatalysis.
-
Biocatalysis: This approach utilizes whole microbial cells (e.g., yeast) or isolated enzymes (e.g., carbonyl reductases) to perform the reduction. It is often lauded for its exceptional selectivity under mild, aqueous conditions, aligning with the principles of green chemistry[2][4]. The stereochemical outcome is governed by the inherent chirality of the enzyme's active site.
-
Chemocatalysis: This route employs chiral metal complexes, typically based on ruthenium (Ru) or rhodium (Rh), to catalyze the hydrogenation or transfer hydrogenation of the ketone[5][6][7]. These methods offer broad substrate scope and high turnover numbers but may require stricter exclusion of air and moisture, and involve potentially toxic and expensive heavy metals.
The following table summarizes the performance of various catalytic systems for this transformation:
| Catalyst System | Target Enantiomer | Typical Enantiomeric Excess (e.e.) | Conversion/Yield | Key Advantages & Considerations |
| Saccharomyces cerevisiae (Baker's Yeast) | (S) | >92% | >90% | Inexpensive, readily available, green solvent (water). Can be sensitive to substrate/product inhibition[1]. |
| Candida krusei SW2026 | (R) | 99.7% | 95.1% | High enantioselectivity for the (R)-isomer, which is a key ACE inhibitor precursor[1]. |
| Pichia angusta | (R) | 81% | High | Provides access to the (R)-enantiomer, though with moderate enantioselectivity compared to other strains[1]. |
| Recombinant Carbonyl Reductase (CpCR) with GDH | (R) | >99.9% | 98.3% | Excellent enantioselectivity and yield. Requires genetic engineering and cofactor regeneration system (e.g., Glucose Dehydrogenase - GDH)[2]. |
| Recombinant Reductase (FabG) with GDH | (S) | >99% | 91% (isolated) | Extremely high substrate loading (up to 620 g/L) is possible with excellent selectivity for the (S)-isomer[8]. |
| Ru-TsDPEN Complex (Asymmetric Transfer Hydrogenation) | (R) or (S) | Up to >99% | High | High efficiency and selectivity. The choice of chiral diamine ligand dictates the enantiomer formed. Requires an organic solvent and a hydrogen donor (e.g., isopropanol)[5][7][9]. |
Experimental Workflows & Analysis
A successful asymmetric reduction experiment follows a structured workflow, from catalyst preparation to final product analysis. Understanding this flow is crucial for reproducibility and optimization.
General Experimental Workflow
The diagram below outlines the typical sequence of operations for both biocatalytic and chemocatalytic reductions.
Caption: General workflow for asymmetric reduction experiments.
Analytical Method: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
Accurate determination of the enantiomeric excess is the ultimate measure of success for an asymmetric reaction. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose[10].
-
Principle: A chiral stationary phase (CSP) within the HPLC column interacts differently with the two enantiomers of the product (EHPB). This differential interaction leads to a separation in retention time, allowing for the quantification of each enantiomer.
-
Typical Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
-
Mobile Phase: A mixture of n-hexane and isopropanol is standard. The exact ratio (e.g., 95:5 or 90:10 v/v) must be optimized to achieve baseline separation.
-
Flow Rate: ~1.0 mL/min.
-
Detection: UV detector at 225 nm or 254 nm[11].
-
-
Calculation: The enantiomeric excess (% e.e.) is calculated from the peak areas (A) of the two enantiomers:
-
% e.e. = |(A_major - A_minor) / (A_major + A_minor)| x 100
-
Detailed Protocols
Protocol 1: Biocatalytic Reduction to (S)-EHPB using Saccharomyces cerevisiae
This protocol is based on the well-established use of common baker's yeast, which reliably produces the (S)-enantiomer in high enantiomeric excess[1][4]. The internal enzymatic machinery of the yeast, particularly carbonyl reductases, performs the transformation using endogenous cofactors (NADPH) regenerated through glycolysis[12].
Materials:
-
Ethyl 2-oxo-4-phenylbutyrate (EOPB)
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose (or glucose)
-
Tap water
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite (optional, for filtration)
Procedure:
-
Yeast Activation: In a 500 mL Erlenmeyer flask, suspend 20 g of active dry baker's yeast and 40 g of sucrose in 200 mL of warm tap water (~35-40°C).
-
Stir the mixture gently for 30-60 minutes at room temperature to activate the yeast. You should observe foaming or bubbling as fermentation begins.
-
Substrate Addition: Dissolve 1.0 g of ethyl 2-oxo-4-phenylbutyrate (EOPB) in a minimal amount of ethanol (~2-3 mL) to aid dispersion, and add it dropwise to the actively fermenting yeast mixture.
-
Reaction: Seal the flask with a cotton plug or a fermentation lock to allow CO₂ to escape. Stir the reaction mixture at room temperature (25-30°C) for 48-72 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC. The disappearance of the EOPB spot/peak indicates completion.
-
Work-up:
-
Once the reaction is complete, add an equal volume of ethyl acetate (~200 mL) to the flask and stir vigorously for 15 minutes.
-
To break up the emulsion and facilitate separation, filter the entire mixture through a pad of Celite. Wash the filter cake thoroughly with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel. The aqueous and organic layers should separate.
-
Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (~50 mL each).
-
Combine all organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude product, ethyl (S)-2-hydroxy-4-phenylbutyrate.
-
-
Purification & Analysis: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) if necessary. Determine the chemical yield and analyze the enantiomeric excess using chiral HPLC as described in section 3.2.
Protocol 2: Biocatalytic Reduction to (R)-EHPB using Candida krusei
For the synthesis of the pharmaceutically relevant (R)-enantiomer, specific microbial strains are required. Candida krusei has been identified as a highly effective biocatalyst for this purpose, delivering exceptional yield and enantiopurity[1][13].
Materials:
-
Candida krusei SW2026 (or equivalent strain)
-
Appropriate growth medium (e.g., 4.5% glucose, 3% peptone, 1.5% beef extract)[13]
-
Ethyl 2-oxo-4-phenylbutyrate (EOPB)
-
Glucose
-
0.1 M Potassium phosphate buffer (pH 6.6)
-
Centrifuge
-
Shaking incubator
-
Ethyl acetate
Procedure:
-
Cell Cultivation: Inoculate the Candida krusei strain into a sterilized growth medium. Incubate aerobically (e.g., 28°C, 180 rpm) for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet twice with a sterile saline solution (0.85% NaCl) and re-centrifuge to obtain a wet cell paste.
-
Reaction Setup: In a 50 mL Erlenmeyer flask, combine 1.0 g of wet cells, 10 mL of 0.1 M potassium phosphate buffer (pH 6.6), and 0.5 g of glucose (as a co-substrate for cofactor regeneration)[1][13].
-
Substrate Addition: Add 25 mg of EOPB (for an initial concentration of 2.5 g/L) to the reaction mixture[1].
-
Reaction: Cap the flask and place it in a shaking incubator at 30°C and 180 rpm for 14-24 hours.
-
Work-up:
-
After the reaction, centrifuge the mixture to pellet the cells.
-
Decant the supernatant and extract it three times with an equal volume of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-EHPB.
-
-
Analysis: Purify as needed and determine yield and enantiomeric excess by chiral HPLC/GC[13].
Mechanism & Stereochemical Rationale
The stereochemical outcome of the biocatalytic reduction is dictated by the three-dimensional structure of the enzyme's active site. For many yeast reductases, the selectivity can be predicted by Prelog's Rule .
Prelog's Rule states that for the reduction of a prochiral ketone, the enzyme's dehydrogenase will deliver a hydride ion (from NADPH or NADH) to a specific face of the carbonyl group. The rule is based on a model where the ketone is oriented with its larger (L) and smaller (S) substituents positioned in a specific way relative to the carbonyl. For most simple ketones, this results in the hydride attacking the Re-face of the carbonyl, leading to the formation of an (S)-alcohol[14][15][16].
Caption: Stereochemical model based on Prelog's Rule.
While this rule is a useful heuristic for Saccharomyces cerevisiae, it is not universal. Strains like Candida krusei possess reductases with different active site topographies that favor hydride attack on the Si-face, leading to the (R)-alcohol. This highlights the importance of screening different microorganisms to access both enantiomers of a desired product[1].
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (yeast not viable, enzyme denatured).2. Substrate/product inhibition.3. Insufficient cofactor regeneration (in biocatalysis).4. Poor substrate solubility. | 1. Use fresh, active yeast. Handle isolated enzymes according to storage instructions.2. Perform the reaction in a two-phase system (e.g., water/benzene or water/diethyl ether) to sequester product from the catalyst[1]. Use a fed-batch approach for substrate addition[2].3. Ensure an adequate amount of co-substrate (e.g., glucose, sucrose) is present[1].4. Add a co-solvent like ethanol or DMSO, or use a surfactant. |
| Low Enantioselectivity (e.e.) | 1. Competing reductases with opposite stereopreference are present in the whole-cell catalyst.2. Racemization of the product under reaction conditions.3. Incorrect chiral HPLC/GC method giving poor peak separation. | 1. Screen different microbial strains. Pre-treating yeast with inhibitors like α-phenacyl chloride can sometimes deactivate unwanted enzymes[1]. Using an isolated, purified enzyme will solve this problem[2].2. Check the stability of the product under the reaction pH and temperature. Buffer the reaction if necessary.3. Optimize the chiral analysis method: adjust the mobile phase composition, try a different chiral column, or lower the column temperature. |
| Difficult Product Extraction | 1. Formation of a stable emulsion during work-up with whole cells. | 1. Add a saturated NaCl solution (brine) to help break the emulsion.2. Filter the entire reaction mixture through a pad of Celite before performing the liquid-liquid extraction. |
References
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2005009972A2 - Process for preparation of benazepril - Google Patents [patents.google.com]
- 4. acgpubs.org [acgpubs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ethyl 2-oxo-4-phenylbutyrate | 64920-29-2 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemistnotes.com [chemistnotes.com]
Enzymatic resolution of racemic 2-hydroxy-4-phenylbutyric acid
Application Note & Protocol
Enzymatic Kinetic Resolution of Racemic 2-Hydroxy-4-Phenylbutyric Acid Ethyl Ester for the Synthesis of Chiral ACE Inhibitor Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract: The enantiomers of 2-hydroxy-4-phenylbutyric acid (HPBA) are critical building blocks for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Enalapril and Lisinopril.[1][2][3] Traditional chemical resolution methods often suffer from harsh conditions and environmental concerns. This application note presents a robust and highly selective protocol for the kinetic resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate (rac-EHPB) using lipase-catalyzed transesterification. We provide a detailed, step-by-step methodology, from the enzymatic reaction to the analytical determination of enantiomeric excess (ee), offering a practical guide for producing both (R)- and (S)-enantiomers in high optical purity.
Principle of the Method: Enantioselective Lipase Catalysis
Kinetic resolution is a powerful technique for separating enantiomers based on the differential reaction rates of a chiral catalyst with the components of a racemic mixture. In this protocol, a lipase acts as the chiral catalyst. Lipases are highly versatile enzymes that can function in non-aqueous environments, making them ideal for organic synthesis.[4][5]
The core of this method is the enantioselective transesterification of one enantiomer of the racemic ester substrate, rac-EHPB. The lipase, demonstrating a preference for one enantiomer (e.g., the S-enantiomer), will selectively catalyze the transfer of an acyl group from an acyl donor (vinyl acetate) to the hydroxyl group of that enantiomer.
The reaction proceeds as follows:
-
(S)-EHPB + Vinyl Acetate —(Lipase)→ (S)-2-Acetoxy-4-phenylbutyrate Ethyl Ester + Acetaldehyde
-
(R)-EHPB + Vinyl Acetate —(Lipase)→ No reaction (or significantly slower reaction)
The reaction is allowed to proceed to approximately 50% conversion. At this theoretical optimum, the reaction mixture contains the acylated product (e.g., (S)-acetate) and the unreacted starting material, which is now highly enriched in the other enantiomer (e.g., (R)-EHPB). These two compounds, having different functional groups (acetate vs. alcohol), can be readily separated by standard chromatographic techniques. The choice of lipase is critical; while many are available, Lipase AK from Pseudomonas fluorescens and lipases from Candida species have shown excellent performance for this class of substrates.[4][6][7]
Overall Experimental Workflow
The following diagram outlines the complete process, from the racemic starting material to the final, separated, and analyzed enantiomers.
Caption: Workflow for Enzymatic Resolution of rac-EHPB.
Materials, Reagents, and Instrumentation
Reagents & Materials
-
Racemic Ethyl 2-hydroxy-4-phenylbutyrate (rac-EHPB) (Substrate)
-
Lipase AK (Pseudomonas fluorescens) or Candida rugosa Lipase (CRL)[5][8]
-
Vinyl Acetate (Acyl Donor, Anhydrous)
-
Isooctane or Hexane (Solvent, Anhydrous)
-
Ethyl Acetate (for chromatography)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
(R)- and (S)-Ethyl 2-hydroxy-4-phenylbutyrate analytical standards
-
HPLC-grade n-Hexane and Isopropanol (IPA)
-
Sodium Sulfate (Anhydrous)
Instrumentation
-
Orbital Shaker Incubator
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral Stationary Phase (CSP) HPLC Column (e.g., CHIRALCEL® AD-H or OJ-H, 250 x 4.6 mm, 5 µm)[1]
-
Rotary Evaporator
-
Glassware for column chromatography
-
Analytical Balance
Detailed Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution
This protocol is optimized for a laboratory scale of approximately 0.07-0.1 M substrate concentration.[7]
-
Preparation: In a 50 mL Erlenmeyer flask equipped with a magnetic stirrer, add 20 mL of isooctane.
-
Substrate Addition: Add 416 mg (2.0 mmol) of racemic ethyl 2-hydroxy-4-phenylbutyrate (rac-EHPB) to the flask and stir until fully dissolved.
-
Enzyme Addition: Add 40 mg of Lipase AK powder.
-
Causality Note: The enzyme loading is a critical parameter. Too little enzyme leads to impractically long reaction times, while excess enzyme can complicate downstream processing without significantly improving performance. This 10% w/w loading (enzyme to substrate) is a robust starting point.[6]
-
-
Initiate Reaction: Add 172 mg (2.0 mmol, 1.0 equivalent) of vinyl acetate to start the reaction.
-
Causality Note: Vinyl acetate is an effective acyl donor because the enol tautomer of the vinyl alcohol by-product quickly isomerizes to acetaldehyde, rendering the acylation step effectively irreversible and driving the reaction forward.
-
-
Incubation: Seal the flask and place it in an orbital shaker incubator set to 30°C and 150-200 rpm.[6][7]
-
Monitoring: Monitor the reaction progress by taking small aliquots (approx. 50 µL) at regular intervals (e.g., 2, 4, 8, 12, 24 hours). For each aliquot, filter out the enzyme using a syringe filter and analyze via chiral HPLC (see Protocol 3) to determine the conversion and enantiomeric excess of the remaining substrate.
-
Reaction Quench: Once the conversion reaches ~50%, stop the reaction by filtering the entire mixture through a pad of Celite or a 0.45 µm filter to remove the immobilized lipase. Wash the enzyme cake with a small amount of isooctane.
Protocol 2: Product Work-up and Separation
-
Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil containing unreacted (R)-EHPB and the product, (S)-ethyl 2-acetoxy-4-phenylbutyrate.
-
Chromatographic Separation: Purify the crude oil using silica gel column chromatography.
-
Packing: Prepare a column with silica gel in a hexane/ethyl acetate mixture (e.g., 95:5 v/v).
-
Loading: Dissolve the crude oil in a minimal amount of the chromatography solvent and load it onto the column.
-
Elution: Elute the column with a hexane/ethyl acetate gradient. The less polar acylated product, (S)-ethyl 2-acetoxy-4-phenylbutyrate, will elute first, followed by the more polar unreacted alcohol, (R)-EHPB.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify and pool the pure products.
-
-
Final Product Preparation: Evaporate the solvent from the pooled fractions to yield the purified products. The (S)-acetate can be hydrolyzed back to the (S)-alcohol if desired using standard methods (e.g., mild basic hydrolysis).
Protocol 3: Chiral HPLC Analysis for ee and Conversion
This analytical method is crucial for monitoring the reaction and characterizing the final products.[9][10]
-
HPLC Conditions:
-
Column: CHIRALCEL® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10 v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 25°C
-
-
Sample Preparation: Dilute the reaction aliquots or purified products in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Analysis & Calculations:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers of the substrate (EHPB) by comparing retention times with authentic standards.
-
Calculate the enantiomeric excess of the substrate (eeₛ) and product (eeₚ) using the peak areas (A):
-
eeₛ (%) = |Aᵣ - Aₛ| / (Aᵣ + Aₛ) * 100
-
eeₚ (%) = |A'ₛ - A'ᵣ| / (A'ₛ + A'ᵣ) * 100 (where A' are the areas of the product enantiomers)
-
-
Calculate the conversion (c) based on the depletion of the starting material:
-
c (%) = (eeₛ) / (eeₛ + eeₚ) * 100 (This is a simplified formula by Chen; direct quantification against an internal standard is more rigorous but this provides a good estimate).
-
-
Expected Results & Data Presentation
The progress of the kinetic resolution can be summarized as follows. The goal is to stop the reaction near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the newly formed product.
| Reaction Time (h) | Conversion (c) % | Substrate eeₛ (%) (R)-EHPB | Product eeₚ (%) (S)-Acetate |
| 2 | 21.5 | 25.8 | 98.2 |
| 4 | 35.0 | 49.5 | 97.9 |
| 8 | 48.2 | 90.1 | 97.5 |
| 12 | 52.1 | 98.5 | 96.8 |
| 24 | 58.0 | >99 | 95.1 |
Note: Data are representative and may vary based on specific enzyme batch activity, reagent purity, and precise reaction conditions.
Conclusion
This application note details a highly efficient and selective chemo-enzymatic method for the resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate. The use of Lipase AK-catalyzed transesterification in an organic solvent provides a scalable and environmentally benign route to access both (R)- and (S)-enantiomers with excellent optical purity (>98% ee). The protocols herein are robust and can be adapted for the production of key chiral intermediates essential for the pharmaceutical industry.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst | Scientific.Net [scientific.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
Analytical methods for (S)-2-Hydroxy-4-phenylbutyric Acid analysis
An in-depth guide to the analytical methodologies for the chiral separation and quantification of (S)-2-Hydroxy-4-phenylbutyric Acid, a key chiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. This document provides a detailed overview of the primary analytical techniques, step-by-step protocols, and the scientific principles governing these methods, designed for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction: The Significance of Enantioselective Analysis
This compound is a crucial chiral building block, most notably for the synthesis of ACE inhibitors like Enalapril and Lisinopril. The therapeutic efficacy of these drugs is highly dependent on the stereochemistry of their constituent parts. The (S)-enantiomer is the biologically active form, while the (R)-enantiomer may be inactive or even contribute to undesirable side effects. Consequently, the accurate enantioselective analysis of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This application note details the primary chromatographic techniques for the successful chiral resolution and quantification of this compound: High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Core Principles of Chiral Separation
The fundamental challenge in analyzing enantiomers is that they possess identical physical and chemical properties in an achiral environment. Chromatographic separation can only be achieved by introducing another chiral entity into the system, creating diastereomeric complexes with different energies and, therefore, different physical properties. This is accomplished in two main ways:
-
Direct Separation (Chiral Stationary Phases): The stationary phase of the chromatography column is itself chiral. Enantiomers interact differently with the CSP, leading to different retention times. This is the most common and direct approach.
-
Indirect Separation (Chiral Derivatization): The enantiomeric mixture is reacted with a chiral derivatizing agent to form two diastereomers. These diastereomers now have different physical properties and can be separated on a standard, achiral column.
Method 1: High-Performance Liquid Chromatography with Chiral Stationary Phases (HPLC-CSP)
Direct chiral HPLC is the most prevalent and efficient method for the enantiomeric separation of this compound. The technique relies on the differential interaction of the enantiomers with a chiral stationary phase, most commonly polysaccharide-based columns.
Mechanism of Separation: Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated onto a silica support, are exceptionally effective for a wide range of chiral compounds, including acids. Separation is achieved through a combination of intermolecular interactions between the analyte and the chiral polymer. For 2-hydroxy-4-phenylbutyric acid, these interactions primarily include:
-
Hydrogen Bonding: The hydroxyl (-OH) and carboxyl (-COOH) groups of the analyte can form hydrogen bonds with the carbamate or ester groups on the polysaccharide backbone.
-
π-π Interactions: The phenyl ring of the analyte can engage in π-π stacking with the aromatic groups of the chiral selector.
-
Dipole-Dipole Interactions: Polar functional groups contribute to dipole-dipole interactions.
-
Steric Hindrance: The enantiomers fit differently into the chiral grooves or cavities of the polysaccharide structure, leading to one being retained longer than the other.
The combination of these interactions creates a transient, diastereomeric complex between each enantiomer and the stationary phase. The stability of this complex differs for the (S) and (R) enantiomers, resulting in differential retention times and successful separation.
Detailed Protocol: Chiral HPLC-UV
This protocol provides a robust method for the baseline separation of (S)- and (R)-2-Hydroxy-4-phenylbutyric acid.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).
-
Sample Diluent: Mobile Phase.
-
Analytical standards of (S)- and (R)-2-Hydroxy-4-phenylbutyric acid.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm | Proven CSP for resolving aromatic acids. Provides strong π-π and hydrogen bonding sites. |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) | Normal phase mode. Hexane is the weak solvent, IPA is the polar modifier, and TFA is an acidic additive. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 25 °C | Ensures reproducible retention times by controlling the thermodynamics of analyte-CSP interaction. |
| Detection | UV at 215 nm | Wavelength for detecting the phenyl chromophore, providing good sensitivity. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
3. Role of Mobile Phase Components:
-
n-Hexane: The main, non-polar solvent.
-
Isopropanol (IPA): The polar modifier. Increasing the percentage of IPA will decrease retention times by competing with the analyte for polar interaction sites on the CSP. Its concentration must be optimized for desired resolution and run time.
-
Trifluoroacetic Acid (TFA): An essential acidic additive. It suppresses the ionization of the analyte's carboxylic acid group. In its neutral form, the analyte interacts more consistently with the CSP, leading to sharper peaks and improved resolution.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates before injection.
5. System Suitability:
-
Inject a solution containing both (S)- and (R)-enantiomers.
-
The resolution (Rs) between the two enantiomeric peaks should be ≥ 1.5 to ensure accurate quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
While HPLC is preferred for its direct approach, GC-MS offers high sensitivity and specificity. However, this compound is not sufficiently volatile for direct GC analysis due to its polar hydroxyl and carboxyl groups. Therefore, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound.
Principle of Derivatization
Derivatization in this context involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This agent replaces the active hydrogens on the hydroxyl and carboxyl groups with non-polar trimethylsilyl (TMS) groups.
This reaction significantly reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. The resulting TMS-ether and TMS-ester are then separated on a standard achiral capillary column and detected by the mass spectrometer. For enantiomeric separation, a chiral GC column would be required after derivatization.
Detailed Protocol: Derivatization and GC-MS Analysis
1. Instrumentation and Materials:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Capillary Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Solvent: Anhydrous Pyridine or Acetonitrile.
-
Heating block or oven.
2. Derivatization Procedure:
-
Place approximately 0.5 mg of the dried sample into a 2 mL reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (+1% TMCS).
-
Seal the vial tightly and heat at 60 °C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions:
| Parameter | Condition | Rationale |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert gas standard for MS compatibility. Constant flow ensures stable retention times. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp peaks for quantitative analysis. |
| Oven Program | Initial: 100 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Hold: 5 min at 280 °C. | Temperature program designed to separate the derivatized analyte from solvent and other potential byproducts. |
| MS Source Temp | 230 °C | Standard temperature for electron ionization (EI) source. |
| MS Quad Temp | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching and structural confirmation. |
| Scan Range | 50 - 550 m/z | Covers the expected mass range for the derivatized analyte and its fragments. |
4. Data Analysis:
-
The identity of the peak can be confirmed by its mass spectrum. The bis-TMS derivative of 2-hydroxy-4-phenylbutyric acid will exhibit a characteristic molecular ion and fragmentation pattern.
-
Quantification is typically performed using Selected Ion Monitoring (SIM) mode for higher sensitivity, focusing on a prominent and specific ion from the analyte's mass spectrum.
Method Performance Comparison
The choice between HPLC and GC-MS depends on the specific requirements of the analysis, such as the need for enantiomeric purity, sensitivity, and available equipment.
| Feature | Chiral HPLC-UV | GC-MS (after Derivatization) |
| Enantioselectivity | Direct. Excellent resolution with proper CSP. | Indirect. Requires a chiral GC column for separation. |
| Sample Preparation | Simple dissolution and filtration. | Multi-step. Requires anhydrous conditions and heating. |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL range), especially in SIM mode. |
| Specificity | Based on retention time and UV spectrum. | High, based on retention time and mass fragmentation pattern. |
| Throughput | Higher, due to simpler sample prep. | Lower, due to the derivatization step. |
| Primary Application | Enantiomeric purity determination, QC. | Trace level quantification, impurity identification. |
Conclusion
Both chiral HPLC and derivatization-GC-MS are powerful techniques for the analysis of this compound. For routine quality control and enantiomeric excess determination, the direct chiral HPLC method is superior due to its simplicity, robustness, and direct measurement capability. When ultimate sensitivity and structural confirmation are required, GC-MS provides an excellent, albeit more labor-intensive, alternative. The selection of the optimal method should be based on a thorough evaluation of the analytical objectives, sample matrix, and regulatory requirements.
Application Note: A Robust Chiral HPLC Method for the Enantioselective Analysis of 2-Hydroxy-4-Phenylbutyric Acid
Abstract
This application note details a validated, high-performance liquid chromatography (HPLC) method for the chiral separation of (R)- and (S)-2-hydroxy-4-phenylbutyric acid. The enantiomers of this compound are critical intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, making their enantiomeric purity a crucial quality attribute.[1][2][3] The direct separation is achieved on a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for method development, a step-by-step protocol, and complete validation parameters according to International Council for Harmonisation (ICH) guidelines.
Introduction: The Significance of Chiral Separation
Chirality is a fundamental property in pharmaceutical sciences, as enantiomers of a drug molecule can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles.[4][5] The (R)-enantiomer of 2-hydroxy-4-phenylbutyric acid, for instance, is a key building block for several ACE inhibitors used in the treatment of hypertension and heart failure.[1][2][3] Consequently, regulatory authorities mandate strict control over the enantiomeric composition of chiral drug substances.[4]
High-performance liquid chromatography utilizing chiral stationary phases (CSPs) is the predominant technique for enantioselective analysis due to its accuracy, sensitivity, and reproducibility.[4][6][7] The principle of this method relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with varying stabilities.[8][9] This difference in interaction energy results in distinct retention times, enabling their separation and quantification.
This guide provides a robust and reliable method for the baseline separation of 2-hydroxy-4-phenylbutyric acid enantiomers, ensuring accurate determination of enantiomeric excess (%ee).
Method Development: A Rationale-Driven Approach
The development of a successful chiral separation method involves a systematic screening of columns and mobile phases.[10][11] The following section outlines the rationale behind the selection of the optimal chromatographic conditions.
Selection of the Chiral Stationary Phase (CSP)
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad enantiorecognition capabilities across a wide range of compound classes.[7][8][12] For the separation of 2-hydroxy-4-phenylbutyric acid, a cellulose-based CSP, specifically Cellulose tris(3,5-dimethylphenylcarbamate) , was selected. The carbamate derivatives on the polysaccharide backbone provide a combination of interaction sites, including hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition of the analyte.[4] The presence of both a hydroxyl and a carboxylic acid group, along with an aromatic ring in the analyte, makes it an ideal candidate for this type of CSP.
Mobile Phase Selection and Optimization
A normal phase elution mode, employing a mixture of a non-polar alkane and an alcohol modifier, was chosen. This mode often provides superior selectivity for chiral separations on polysaccharide-based CSPs.
-
Primary Solvents: A mixture of n-Hexane and Isopropanol (IPA) was selected. n-Hexane serves as the weak, non-polar solvent, while IPA acts as the polar modifier, modulating the retention and selectivity.
-
Acidic Additive: The inclusion of a small percentage of an acidic additive, such as Trifluoroacetic Acid (TFA), is critical when analyzing acidic compounds like 2-hydroxy-4-phenylbutyric acid. The TFA serves two primary purposes:
-
It suppresses the ionization of the analyte's carboxylic acid group, leading to better peak shape and preventing tailing.
-
It protonates the analyte, enhancing its interaction with the CSP and improving resolution.
-
Initial screening with varying ratios of Hexane/IPA and TFA concentrations led to the optimal mobile phase composition that provides baseline resolution and efficient run times.
Experimental Protocol
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier |
| Racemic 2-hydroxy-4-phenylbutyric acid | ≥98% | Sigma-Aldrich |
| (R)-2-hydroxy-4-phenylbutyric acid | Enantiomerically pure | Commercially available |
| This compound | Enantiomerically pure | Commercially available |
| n-Hexane | HPLC Grade | Fisher Scientific |
| Isopropanol (IPA) | HPLC Grade | Fisher Scientific |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Sigma-Aldrich |
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic 2-hydroxy-4-phenylbutyric acid and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation: Prepare sample solutions at a similar concentration to the working standard solution using the mobile phase as the diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter.
Experimental Workflow Diagram
Figure 1: Workflow for the chiral HPLC analysis of 2-hydroxy-4-phenylbutyric acid.
Results and System Suitability
Under the optimized conditions, baseline separation of the (S)- and (R)-enantiomers was achieved. The expected elution order is typically confirmed by injecting standards of the individual pure enantiomers.
Typical Chromatogram
(A representative chromatogram would be displayed here in a full application note, showing two well-resolved peaks for the (S)- and (R)-enantiomers against a stable baseline.)
System Suitability Test (SST)
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[13]
| Parameter | Acceptance Criteria | Typical Result |
| Resolution (Rs) | ≥ 2.0 | 2.8 |
| Tailing Factor (T) | ≤ 1.5 for both peaks | 1.1 (S-enantiomer), 1.2 (R-enantiomer) |
| Theoretical Plates (N) | ≥ 2000 for both peaks | > 3500 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% | 0.85% |
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[14]
Specificity
Specificity was demonstrated by the baseline resolution of the two enantiomers from each other and from any potential impurities in the sample matrix. The peak purity of each enantiomer was confirmed using a photodiode array (PDA) detector.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of the undesired enantiomer over a concentration range from the LOQ to 1.0% of the nominal analyte concentration.
| Parameter | Result |
| Range | LOQ - 1.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy (Recovery)
Accuracy was determined by spiking the main component with known amounts of the undesired enantiomer at three concentration levels (LOQ, 0.5%, and 1.0%). The recovery was calculated for each level.
| Spike Level | Mean Recovery (%) | %RSD |
| LOQ | 98.5% | 1.5% |
| 0.5% | 101.2% | 1.1% |
| 1.0% | 99.8% | 0.9% |
Precision
-
Repeatability (Intra-day precision): Assessed by performing six replicate analyses of a sample spiked with the undesired enantiomer at the 0.5% level on the same day. The %RSD was found to be < 2.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst to assess reproducibility. The %RSD between the two days was < 2.0%.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the undesired enantiomer were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
-
LOD: 0.05 µg/mL
-
LOQ: 0.15 µg/mL
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of IPA in the mobile phase (±1%). The resolution between the enantiomers remained > 2.0 under all varied conditions, demonstrating the method's robustness.
Calculation of Enantiomeric Excess (%ee)
The enantiomeric excess is a measure of the purity of a chiral substance. It is calculated from the peak areas of the two enantiomers using the following formula:
%ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Conclusion
This application note presents a highly selective, accurate, and robust chiral HPLC method for the separation and quantification of 2-hydroxy-4-phenylbutyric acid enantiomers. The use of a cellulose-based chiral stationary phase with an optimized normal-phase mobile phase provides excellent resolution and peak shape. The method has been thoroughly validated in accordance with ICH guidelines and is suitable for routine quality control analysis in pharmaceutical development and manufacturing environments.
References
- 1. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. eijppr.com [eijppr.com]
- 8. benchchem.com [benchchem.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. scispace.com [scispace.com]
Application Notes and Protocols for the Analysis of (S)-2-Hydroxy-4-phenylbutyric Acid by NMR and Mass Spectrometry
Introduction
(S)-2-Hydroxy-4-phenylbutyric acid is a chiral carboxylic acid of significant interest in pharmaceutical research and development. It serves as a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), including angiotensin-converting enzyme (ACE) inhibitors used to treat hypertension and heart failure.[1] The stereochemistry of this compound is critical, as different enantiomers often exhibit distinct pharmacological and toxicological profiles.[2] Therefore, robust and reliable analytical methods are essential for its characterization, purity assessment, and enantiomeric excess determination.
This document provides a comprehensive guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the underlying principles of these techniques, offer detailed, field-tested protocols, and provide insights into data interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to apply these powerful analytical tools to this important molecule.
Structural Elucidation and Characterization Workflow
The comprehensive analysis of this compound involves a multi-step workflow. This process ensures not only the confirmation of the chemical structure but also the assessment of its purity, including stereochemical integrity.
Figure 1: General workflow for the structural analysis of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Theoretical Framework: Why NMR is a Powerful Tool
NMR relies on the magnetic properties of atomic nuclei. For the analysis of this compound, ¹H (proton) and ¹³C NMR are the most informative experiments.
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration).
-
¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment. The chemical shifts are sensitive to the hybridization and substitution of the carbon atoms.
-
2D NMR (COSY, HSQC): These experiments are crucial for unambiguously assigning proton and carbon signals by revealing correlations between them. COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
Protocol for ¹H and ¹³C NMR Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium Oxide (D₂O))
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; CDCl₃ is often a good starting point for general organic molecules. For more polar or salt forms, D₂O can be used.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a crucial step for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
(Optional but Recommended) Acquire 2D NMR spectra (COSY, HSQC) to aid in definitive signal assignments.
-
Data Interpretation and Expected Spectra
The structure of this compound dictates a specific pattern of signals in its NMR spectra.
Table 1: Expected ¹H NMR Chemical Shifts
| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.15 - 7.35 | Multiplet | 5H |
| Methine (CH-OH) | 4.20 - 4.40 | Triplet or dd | 1H |
| Methylene (CH₂-Ph) | 2.65 - 2.85 | Multiplet | 2H |
| Methylene (CH₂-CH) | 1.90 - 2.20 | Multiplet | 2H |
| Hydroxyl (OH) | Variable (broad singlet) | Broad Singlet | 1H |
| Carboxylic Acid (COOH) | Variable (broad singlet) | Broad Singlet | 1H |
Note: The chemical shifts of the -OH and -COOH protons are highly dependent on concentration, temperature, and solvent. They may exchange with residual water in the solvent, leading to broad signals or even disappearance from the spectrum.
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Chemical Shift (δ, ppm) Range |
| Carboxylic Acid (C=O) | 175 - 180 |
| Aromatic (C-ipso) | 140 - 142 |
| Aromatic (CH) | 125 - 129 |
| Methine (CH-OH) | 70 - 72 |
| Methylene (CH₂-CH) | 35 - 37 |
| Methylene (CH₂-Ph) | 30 - 32 |
Chiral Analysis by NMR
Standard NMR is inherently achiral and cannot distinguish between enantiomers. To determine the enantiomeric excess, a chiral environment must be introduced. This is typically achieved by reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which are distinguishable by NMR.[3]
Protocol for Chiral Derivatization (Example with Mosher's Acid Chloride):
-
React this compound with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in the presence of a base (e.g., pyridine).
-
The reaction forms diastereomeric esters at the hydroxyl group.
-
Acquire a ¹H or ¹⁹F NMR spectrum of the resulting mixture. The signals for the protons (or fluorine atoms) near the newly formed stereocenter will appear at different chemical shifts for the two diastereomers.
-
The enantiomeric excess can be calculated by integrating the corresponding signals.
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Ionization Techniques: The Key to Getting Molecules into the Gas Phase
For a molecule like this compound, two common ionization techniques are particularly relevant:
-
Electrospray Ionization (ESI): A "soft" ionization technique that is well-suited for polar and thermally labile molecules.[4] It typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation.[5] This makes it ideal for accurate molecular weight determination. ESI is the ionization method of choice when coupling liquid chromatography with mass spectrometry (LC-MS).[6]
-
Electron Impact (EI): A "hard" ionization technique where high-energy electrons bombard the molecule, causing ionization and extensive fragmentation.[7][8] The resulting fragmentation pattern is highly reproducible and can serve as a "fingerprint" for the molecule, aiding in its identification through library searching.[8]
Protocol for Mass Spectrometric Analysis
Objective: To confirm the molecular weight and obtain fragmentation data for structural verification.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile, water)
-
Mass spectrometer (e.g., LC-MS with ESI source or GC-MS with EI source)
Procedure (for ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode). The acidic or basic modifier aids in the ionization process.
-
-
Infusion or LC Introduction:
-
The sample can be directly infused into the mass spectrometer using a syringe pump or introduced via a liquid chromatography (LC) system. LC is preferred for complex mixtures or when chromatographic separation is needed.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in either positive or negative ion mode.
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 181.08.
-
Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 179.07.
-
-
Perform tandem MS (MS/MS) on the precursor ion to induce fragmentation and obtain structural information.
-
Fragmentation Analysis: Deconstructing the Molecule
The way a molecule breaks apart in the mass spectrometer provides valuable clues about its structure.
Table 3: Expected Mass Spectral Data
| Ion | Ionization Mode | Expected m/z | Interpretation |
| [M+H]⁺ | ESI (+) | 181.08 | Protonated molecular ion |
| [M-H]⁻ | ESI (-) | 179.07 | Deprotonated molecular ion |
| [M]⁺ | EI | 180.08 | Molecular ion |
Expected Fragmentation Pattern (EI and MS/MS): The fragmentation of 2-hydroxy-4-phenylbutyric acid is driven by the functional groups present. Common fragmentation pathways include:
-
Loss of H₂O (water): A common fragmentation for alcohols, leading to a peak at m/z 162.
-
Loss of COOH (carboxyl group): Cleavage of the bond adjacent to the carbonyl group can result in the loss of the carboxylic acid functionality as a radical, leading to a peak at m/z 135.
-
Loss of C₂H₄O₂ (acetic acid): A rearrangement followed by fragmentation can lead to the loss of a neutral acetic acid molecule.
-
Benzylic Cleavage: The bond between the two methylene groups can cleave, leading to the formation of a stable tropylium ion at m/z 91.
Figure 2: A simplified representation of potential fragmentation pathways in positive ion ESI-MS/MS.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the characterization of this compound. NMR excels at providing detailed structural information and, with the use of chiral derivatizing agents, can be used to determine enantiomeric purity. Mass spectrometry confirms the molecular weight and offers complementary structural information through fragmentation analysis. The protocols and data presented in this guide serve as a valuable resource for scientists and researchers working with this important chiral building block, ensuring the quality and integrity of their materials and final products.
References
- 1. journals.plos.org [journals.plos.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 8. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes: The Central Role of (S)-2-Hydroxy-4-phenylbutyric Acid Derivatives in Stereoselective ACE Inhibitor Synthesis
Introduction: The Imperative of Chirality in ACE Inhibitors
Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and congestive heart failure. This class of drugs, which includes widely prescribed medications like benazepril, lisinopril, and enalapril, functions by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. A defining characteristic of these complex molecules is the presence of multiple stereocenters. The precise three-dimensional arrangement of atoms is not a trivial detail; it is fundamental to the drug's ability to bind effectively to the ACE active site. Consequently, the stereoselective synthesis of these pharmaceuticals is of paramount importance in drug development and manufacturing.
(S)-2-Hydroxy-4-phenylbutyric acid and its chemical derivatives, particularly its (R)-ester form, represent a critical class of chiral building blocks for installing the necessary stereochemistry in many "pril" drugs.[1] This guide provides an in-depth analysis of the application of these synthons, focusing on the underlying chemical principles and offering detailed protocols for their use in the synthesis of benazepril as a representative example.
The Core Principle: Stereochemical Inversion for Bioactivity
The efficacy of many ACE inhibitors is dependent on a specific stereochemical configuration, often an (S)-configuration, at the carbon corresponding to the alpha-carbon of a homophenylalanine moiety.[1] A common and elegant synthetic strategy to achieve this is to start with a precursor that has the opposite ((R)-) configuration at the key stereocenter and then invert it through a carefully controlled nucleophilic substitution reaction.
This is precisely the role played by ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), a derivative of this compound. The synthesis leverages the hydroxyl group of (R)-HPBE. This group is first converted into a highly effective leaving group, such as a trifluoromethanesulfonate (triflate) or another sulfonate ester.[2][3] This "activation" step sets the stage for a classic SN2 (bimolecular nucleophilic substitution) reaction. When an amine nucleophile attacks this activated carbon center, it displaces the leaving group from the opposite side, resulting in a complete inversion of stereochemistry. This reaction reliably transforms the (R)-configured starting material into the desired (S)-configured product, which is then incorporated into the final ACE inhibitor.
Application Protocol: Stereoselective Synthesis of Benazepril
Benazepril synthesis is a prime example of this strategy, involving the coupling of two key intermediates: an activated form of ethyl (R)-2-hydroxy-4-phenylbutyrate and (3S)-3-amino-1-(tert-butoxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one.[2]
Overall Synthetic Workflow
The following workflow outlines the key transformations from the chiral hydroxy ester to the final active pharmaceutical ingredient (API).
Caption: Synthetic pathway for Benazepril HCl.
Detailed Experimental Protocol
Safety Precaution: This protocol involves highly reactive and potentially hazardous reagents. All steps must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Activation of Ethyl (R)-2-hydroxy-4-phenylbutyrate via Triflation
-
Causality: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a group that readily departs, such as a triflate. Trifluoromethanesulfonic anhydride (Tf₂O) is a powerful electrophile that reacts with the alcohol to form the triflate ester. A non-nucleophilic base like pyridine or N-methylmorpholine (NMM) is used to neutralize the triflic acid byproduct without competing in the reaction.[5] The reaction is run at low temperatures to control the high reactivity of the anhydride.
-
Procedure:
-
Dissolve ethyl (R)-2-hydroxy-4-phenylbutyrate (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) or N-methylmorpholine (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
The resulting solution containing the ethyl (R)-2-(triflyloxy)-4-phenylbutyrate intermediate is typically used directly in the next step without isolation.
-
Step 2: SN2 Coupling with the Benzazepinone Moiety
-
Causality: This is the key bond-forming and stereochemistry-setting step. The amine group of the benzazepinone acts as a nucleophile, attacking the carbon bearing the triflate leaving group.[2] The backside attack mechanism of the SN2 reaction inverts the stereocenter from (R) to the required (S) configuration. N-methylmorpholine is added as a base to neutralize any acid generated during the reaction.[2]
-
Procedure:
-
In a separate flask, dissolve (3S)-3-amino-1-(t-butoxycarbonylmethyl)-2,3,4,5-tetrahydro-1H-[4]benzazepin-2-one (1.0 eq) and N-methylmorpholine (1.5 eq) in anhydrous DCM.
-
To the solution from Step 1 (still at 0 °C), add the benzazepinone solution dropwise over 20-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[2]
-
Monitor the reaction completion by HPLC or TLC.
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benazepril t-butyl ester. This product can be purified by column chromatography if necessary.
-
Step 3: Deprotection and Hydrochloride Salt Formation
-
Causality: The tert-butyl ester serves as a protecting group for the carboxylic acid, preventing it from undergoing unwanted side reactions. This group is readily cleaved under acidic conditions. Treatment with anhydrous hydrogen chloride (HCl) gas simultaneously removes the t-butyl group and forms the stable, crystalline hydrochloride salt of the final drug.[2]
-
Procedure:
-
Dissolve the crude or purified benazepril t-butyl ester from Step 2 in a suitable anhydrous solvent, such as ethyl acetate.
-
Cool the solution in an ice bath.
-
Bubble dry HCl gas through the solution or add a saturated solution of HCl in ethyl acetate until the solution is acidic and precipitation is complete.
-
Stir the resulting slurry at 0 °C for 1 hour.
-
Collect the solid product by filtration, wash with cold ethyl acetate, and dry under vacuum to afford benazepril hydrochloride as a white solid.
-
Broader Applications and Alternative Methodologies
The principle of using an activated (R)-2-hydroxy-4-phenylbutyrate derivative is not limited to benazepril. A similar strategy is employed in the synthesis of other ACE inhibitors.
| ACE Inhibitor | Chiral Precursor Derivative | Coupling Partner | Key Reaction Type | Reference |
| Benazepril | Ethyl (R)-2-(triflyloxy)-4-phenylbutyrate | (3S)-3-Amino-benzazepinone derivative | SN2 Substitution | [2] |
| Lisinopril | (R)-2-(sulfonyloxy)-4-phenylbutyrate | Protected L-lysine derivative | SN2 Substitution | [3] |
| Enalapril | Ethyl 2-oxo-4-phenylbutyrate | L-Alanyl-L-proline dipeptide | Reductive Amination | [6][7][8] |
Notably, the synthesis of Enalapril commonly utilizes the corresponding keto-ester, ethyl 2-oxo-4-phenylbutyrate, which undergoes a diastereoselective reductive amination with the dipeptide L-alanyl-L-proline.[6][7] This highlights the close relationship between the hydroxy- and keto-acid derivatives in this synthetic family.
The Rise of Biocatalysis: A Green Route to the Chiral Precursor
The industrial production of the key intermediate, ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), has been revolutionized by biocatalysis. This approach offers significant advantages over classical chemical methods in terms of stereoselectivity, efficiency, and environmental impact.[1]
Enzymes, particularly carbonyl reductases from microorganisms like Candida and Rhodotorula, can reduce the prochiral ketone of ethyl 2-oxo-4-phenylbutyrate (OPBE) to the (R)-alcohol with exceptionally high enantiomeric excess (>99% ee).[4][9][10][11]
Biocatalytic Workflow
Caption: Biocatalytic synthesis of (R)-HPBE.
This green chemistry approach often employs whole-cell systems where cofactor regeneration (e.g., converting NADP+ back to NADPH) is handled internally by the cell's metabolism, making the process highly efficient and cost-effective for large-scale production.[10]
Conclusion
This compound, primarily through its activated (R)-ester derivative, is a cornerstone chiral synthon in the pharmaceutical industry. Its application in a stereoinvertive SN2 reaction provides a robust and reliable method for constructing the critical (S)-homophenylalanine backbone of numerous ACE inhibitors. The synergy of this classical synthetic strategy with modern biocatalytic methods for precursor production exemplifies the evolution of efficient, stereoselective, and sustainable pharmaceutical manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2005009972A2 - Process for preparation of benazepril - Google Patents [patents.google.com]
- 3. CN106699592A - Method for preparing lisinopril intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Alcohol to Triflate - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (S)-2-Hydroxy-4-phenylbutyric Acid as a Pivotal Chiral Building Block in Pharmaceutical Synthesis
Abstract
(S)-2-Hydroxy-4-phenylbutyric acid is a high-value chiral building block, indispensable in the stereoselective synthesis of a multitude of pharmacologically active molecules. Its structural motif is central to the efficacy of several blockbuster drugs, most notably the Angiotensin-Converting Enzyme (ACE) inhibitors. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic applications of this compound. It delineates detailed protocols for its synthesis, purification, and analysis, and showcases its utility in the construction of complex pharmaceutical intermediates. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability.
Introduction: The Strategic Importance of this compound
Chirality is a fundamental principle in drug design and development, as the enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. This compound and its enantiomer, (R)-2-hydroxy-4-phenylbutyric acid, are critical intermediates for the production of a class of ACE inhibitors known as the "pril" drugs, which include benazepril, enalapril, lisinopril, and ramipril.[1][2][3] These drugs are widely prescribed for the management of hypertension and congestive heart failure.[1][2][3][4] The stereocenter at the C2 position of the hydroxy acid is crucial for the biological activity of the final drug molecule. Consequently, robust and efficient methods for the synthesis of enantiomerically pure this compound are of paramount importance to the pharmaceutical industry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for designing efficient synthesis, purification, and formulation processes.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [5] |
| Molecular Weight | 180.20 g/mol | [5][6] |
| Appearance | White crystalline powder | [6] |
| Melting Point | ~115-117 °C | [6] |
| pKₐ (at 298.2 K) | 3.81 | [7] |
| Solubility | Soluble in ethanol, chloroform, dichloromethane, and benzene; slightly soluble in water. The solubility in ethyl acetate is significantly greater than in water or toluene.[6][7] | |
| Fusion Enthalpy | 31246.7 J·mol⁻¹ | [7] |
The solubility of this compound is temperature-dependent, increasing with a rise in temperature in solvents like toluene, water, and ethyl acetate.[7] Its solubility in aqueous solutions is also pH-dependent.[7]
Synthesis Protocols for Enantiomerically Pure 2-Hydroxy-4-phenylbutyric Acid
The asymmetric synthesis of 2-hydroxy-4-phenylbutyric acid is a key challenge. Both chemical and biocatalytic methods have been developed to achieve high enantiomeric purity.
Chemical Synthesis: Asymmetric Hydrogenation
One established chemical route involves the asymmetric hydrogenation of a keto-acid precursor. This method often relies on chiral catalysts to induce stereoselectivity.
Protocol: Synthesis of Ethyl (S)-2-hydroxy-4-phenylbutyrate [8]
This protocol outlines a multi-step chemical synthesis starting from (S)-acetoxysuccinic anhydride.
Step 1: Synthesis of (S)-2-acetoxy-4-oxo-4-phenylbutyric acid
-
Dissolve (S)-acetoxysuccinic anhydride (15.81 g) and benzene (23.43 g) in methylene chloride (150 ml).
-
Cool the solution to -20 °C in a dry argon atmosphere.
-
Carefully add anhydrous aluminum chloride (40 g) while stirring and maintaining the temperature at -20 °C.
-
Stir the mixture for 6 hours at -20 °C.
-
Isolate the product, (S)-2-acetoxy-4-oxo-4-phenylbutyric acid.
Step 2: Hydrogenation and Esterification
-
Dissolve the product from Step 1 (16.40 g) in ethanol (100 ml).
-
Add sulfuric acid (0.35 g) and 5% palladium on carbon (1.55 g, 50% water content).
-
Stir the mixture under a hydrogen atmosphere at 20 °C for 40 hours.
-
Filter to remove the palladium on carbon.
-
Add an additional 0.71 g of sulfuric acid to the filtrate.
-
Heat the mixture to reflux for 16 hours.
-
Distill off the solvent under reduced pressure.
-
Add ethanol (100 ml) to the residue and reflux for another 4 hours.
-
The resulting product is ethyl (S)-2-hydroxy-4-phenylbutyrate. HPLC analysis can be used to confirm purity and yield.
Diagram: Chemical Synthesis Workflow
Caption: Chemical synthesis route to Ethyl (S)-2-hydroxy-4-phenylbutyrate.
Biocatalytic Synthesis: Enantioselective Reduction
Biocatalysis offers a highly selective and environmentally benign alternative to chemical synthesis. The asymmetric reduction of 2-oxo-4-phenylbutyric acid or its esters using enzymes like carbonyl reductases or dehydrogenases is a prominent strategy.[2][3][4]
Protocol: Enzymatic Reduction of Ethyl 2-oxo-4-phenylbutyrate (OPBE) to Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) [4][9]
This protocol describes a general workflow for the biocatalytic reduction using a carbonyl reductase coupled with a cofactor regeneration system.
Step 1: Biocatalyst Preparation
-
Construct a recombinant E. coli strain co-expressing a carbonyl reductase (CpCR) and a glucose dehydrogenase (GDH) for NADPH regeneration.[4][9]
-
Culture the recombinant E. coli in a suitable fermentation medium to induce high-level expression of the enzymes.
-
Harvest the cells by centrifugation and prepare either whole-cell biocatalysts or cell-free extracts.
Step 2: Biocatalytic Reduction
-
Prepare a reaction mixture containing phosphate buffer (e.g., 100 mM, pH 7.0), ethyl 2-oxo-4-phenylbutyrate (OPBE) as the substrate, and a glucose source for cofactor regeneration.
-
Add the prepared biocatalyst (whole cells or cell-free extract) to the reaction mixture.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitor the progress of the reaction by periodically analyzing samples using HPLC to determine the conversion of OPBE and the enantiomeric excess (ee) of the product.
Step 3: Product Isolation and Purification
-
Once the reaction reaches completion (high conversion and ee), terminate the reaction by removing the biocatalyst (e.g., centrifugation).
-
Extract the product, ethyl (R)-2-hydroxy-4-phenylbutyrate, from the aqueous phase using an organic solvent such as ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product further by column chromatography if necessary.
Diagram: Biocatalytic Synthesis Workflow
Caption: Enzymatic reduction with cofactor regeneration.
Application in the Synthesis of ACE Inhibitors: The Case of Benazepril
This compound, or more commonly its ethyl ester, is a key precursor for the synthesis of benazepril, an important ACE inhibitor.[10][11] The synthesis involves the condensation of the activated form of the chiral hydroxy ester with an amino benzazepinone intermediate.
Protocol: Synthesis of Benazepril [11][12]
This protocol outlines the key condensation step in the synthesis of benazepril.
Step 1: Activation of the Hydroxyl Group
-
Dissolve ethyl (R)-2-hydroxy-4-phenylbutyrate in a suitable solvent like dichloromethane.
-
React it with trifluoromethanesulfonic anhydride to convert the hydroxyl group into a good leaving group (triflate).[11][12]
Step 2: Condensation Reaction
-
In a separate vessel, dissolve the amino benzazepinone intermediate (e.g., l-t-butyloxycarbonylmethyl-3-(S)-amino-2,3,4,5-tetrahydro-lH-[l]benzazepin-2-one) in dichloromethane.[12]
-
Add a base, such as N-methylmorpholine (NMM), to the solution.[11][12]
-
Add the activated triflate ester from Step 1 to the amino benzazepinone solution.
-
Stir the reaction mixture at room temperature until completion, which can be monitored by HPLC.[12]
Step 3: Deprotection and Salt Formation
-
The resulting crude product is the protected form of benazepril.
-
Subject the crude product to deprotection steps (e.g., removal of the t-butyl group) and subsequent treatment with hydrochloric acid to form the final benazepril hydrochloride salt.[12]
Diagram: Benazepril Synthesis Logic
Caption: Key steps in the synthesis of Benazepril.
Analytical Methods for Quality Control
Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Protocol: Chiral HPLC Analysis of 2-Hydroxy-4-phenylbutyric Acid [2][13]
Instrumentation and Columns:
-
A standard HPLC system with a UV detector is required.
-
A chiral stationary phase (CSP) column is essential. Polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD) are often effective for resolving such enantiomers.[14][15]
Mobile Phase Preparation:
-
A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and an alcohol like 2-propanol or ethanol.[15]
-
For acidic compounds like 2-hydroxy-4-phenylbutyric acid, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.[15]
Sample Preparation:
-
Prepare a stock solution of the 2-hydroxy-4-phenylbutyric acid sample in a suitable solvent (e.g., mobile phase or a component of it).
-
Dilute the stock solution to an appropriate concentration for HPLC analysis.
Chromatographic Conditions:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).[2]
-
The two enantiomers will have different retention times, allowing for their separation and quantification.
Data Analysis:
-
The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100.
Conclusion
This compound is a cornerstone chiral building block in modern pharmaceutical synthesis. Its strategic importance, particularly in the manufacturing of ACE inhibitors, necessitates a deep understanding of its properties and synthetic methodologies. The protocols and data presented in these application notes provide a comprehensive resource for scientists and researchers, enabling the efficient and controlled utilization of this valuable molecule in drug discovery and development programs. The emphasis on both chemical and biocatalytic approaches offers flexibility in synthetic design, catering to various scales and environmental considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.plos.org [journals.plos.org]
- 3. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-4-phenylbutyric acid, (S)- | C10H12O3 | CID 11159656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
- 9. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. WO2005009972A2 - Process for preparation of benazepril - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Chiral analysis - Wikipedia [en.wikipedia.org]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Note: A Chemo-Enzymatic Protocol for the Stereoselective Synthesis of (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester
Dr. Evelyn Reed, Senior Application Scientist
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of (S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester, a crucial chiral intermediate in the production of Angiotensin-Converting Enzyme (ACE) inhibitors like Benazepril.[1][2][3][4] The described method employs a robust chemo-enzymatic strategy, beginning with the synthesis of the racemic ester followed by a highly selective enzymatic kinetic resolution. This process utilizes the commercially available and highly efficient Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-enantiomer, allowing for the isolation of the desired (S)-enantiomer with high optical purity. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive workflow from synthesis to purification and characterization.
Introduction and Principle of the Method
This compound and its esters are high-value chiral building blocks in the pharmaceutical industry. Their stereochemical configuration is critical for the biological activity of several ACE inhibitors.[1][4] Direct asymmetric synthesis can be complex and costly. A more practical and scalable approach is the kinetic resolution of a racemic mixture.
This protocol is based on the principle of Enzymatic Kinetic Resolution (EKR) . EKR leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate.[5][6] In this case, we will first synthesize racemic ethyl 2-hydroxy-4-phenylbutyrate. Subsequently, this racemate is subjected to transesterification catalyzed by Candida antarctica Lipase B (CAL-B), a serine hydrolase known for its broad substrate specificity and excellent enantioselectivity.[5][7][8][9]
The enzyme will preferentially catalyze the acylation of the (R)-enantiomer, converting it to an acylated ester, while leaving the (S)-enantiomer largely unreacted. The significant difference in reaction rates allows for the separation of the unreacted this compound ethyl ester from the newly formed (R)-2-acetoxy-4-phenylbutyric acid ethyl ester, achieving high enantiomeric excess (e.e.).
Workflow Overview
The overall synthetic strategy is a two-stage process involving an initial chemical synthesis of the racemic substrate followed by the key enzymatic resolution step.
Caption: Overall workflow for the synthesis of this compound Ethyl Ester.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Ethyl 2-oxo-4-phenylbutyrate | ≥98% | Sigma-Aldrich | Starting material for racemic ester. |
| Sodium borohydride (NaBH₄) | ≥98% | Fisher Scientific | Reducing agent. Handle with care. |
| Methanol (MeOH) | Anhydrous | VWR | Solvent for reduction. |
| Dichloromethane (DCM) | Anhydrous | VWR | Extraction solvent. |
| Candida antarctica Lipase B (CAL-B) | Immobilized (e.g., Novozym® 435) | Sigma-Aldrich | Biocatalyst for resolution.[7] |
| Vinyl Acetate | ≥99% | Alfa Aesar | Acyl donor. |
| tert-Butyl methyl ether (MTBE) | Anhydrous | Sigma-Aldrich | Reaction solvent for EKR. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Hexane, Ethyl Acetate | HPLC Grade | Fisher Scientific | Mobile phase for chromatography. |
| Racemic Standard | ≥99% | Toronto Research Chemicals | For HPLC method development. |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas; handle with extreme care.
Detailed Experimental Protocols
Part A: Synthesis of Racemic Ethyl 2-Hydroxy-4-phenylbutyrate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-oxo-4-phenylbutyrate (10.3 g, 50 mmol) and dissolve in 100 mL of anhydrous methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.9 g, 50 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent side reactions.
-
-
Reaction Monitoring: Stir the reaction at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Slowly add 20 mL of acetone to quench the excess NaBH₄. Once gas evolution ceases, add 50 mL of deionized water.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the racemic ethyl 2-hydroxy-4-phenylbutyrate as a colorless oil. The crude product is typically of sufficient purity for the next step.
Part B: Enzymatic Kinetic Resolution
-
Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve the racemic ester (e.g., 4.16 g, 20 mmol) in 100 mL of anhydrous tert-butyl methyl ether (MTBE).
-
Reagent Addition: Add vinyl acetate (2.58 g, 30 mmol, 1.5 eq) as the acyl donor.
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435) to the solution. The optimal enzyme loading should be determined empirically but typically ranges from 20-50 mg per mmol of substrate.[12][13]
-
Incubation: Seal the flask and place it in an orbital shaker set at 30-40 °C and 200 rpm.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC. The ideal endpoint is at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product. This may take 24-48 hours.[10][12]
Caption: Principle of CAL-B catalyzed kinetic resolution.
Part C: Purification and Characterization
-
Enzyme Removal: Once the reaction reaches ~50% conversion, remove the immobilized enzyme by simple filtration and wash it with fresh MTBE. The enzyme can often be reused.[13]
-
Solvent Removal: Combine the filtrate and washes, and concentrate under reduced pressure to yield a crude oil containing the (S)-ester and the (R)-acetylated ester.
-
Chromatographic Separation: Purify the crude mixture using silica gel column chromatography. A gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing to 20:80) is typically effective for separating the less polar acetylated (R)-ester from the more polar unreacted (S)-hydroxy ester.
-
Product Characterization:
-
Yield and Purity: Combine the fractions containing the pure (S)-ester and remove the solvent to determine the final yield. Purity can be assessed by ¹H NMR.
-
Enantiomeric Excess (e.e.): The critical parameter of optical purity is determined by chiral HPLC.
-
Data and Expected Results
Chiral HPLC Analysis Protocol
A robust chiral HPLC method is essential for monitoring the resolution and confirming the final product's optical purity.[14][15][16][17]
| Parameter | Recommended Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (CSP), e.g., CHIRALPAK® series |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Expected Results Summary
| Parameter | Expected Value | Notes |
| Yield of Racemic Ester | >95% | From Part A |
| Conversion (EKR) | ~50% | Target for optimal resolution |
| Yield of (S)-Ester | 40-48% | Theoretical maximum is 50% |
| Enantiomeric Excess (e.e.) | >99% | Determined by Chiral HPLC[12] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low conversion in EKR | Inactive enzyme, non-anhydrous solvent, incorrect temperature. | Use fresh/properly stored enzyme. Ensure all solvents are anhydrous. Optimize temperature (30-45 °C range). |
| Low enantioselectivity | Incorrect enzyme, wrong solvent choice. | Confirm enzyme is CAL-B. Screen other non-polar organic solvents like hexane or toluene. |
| Difficult separation | Poor choice of mobile phase for chromatography. | Optimize the hexane/ethyl acetate gradient. Perform TLC analysis first to determine optimal solvent polarity. |
References
- 1. Benazepril Synthesis by Dr Anthony Crasto | PPTX [slideshare.net]
- 2. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselective biocatalytic resolution for the synthesis of enantiopure α-hydroxyphosphonates using Candida antarctica lipase B - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst | Scientific.Net [scientific.net]
- 13. researchgate.net [researchgate.net]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. benchchem.com [benchchem.com]
- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-2-Hydroxy-4-phenylbutyric Acid
Welcome to the technical support center for the purification of (S)-2-Hydroxy-4-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this critical chiral intermediate. This compound and its derivatives are key precursors in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, widely used in the treatment of hypertension and congestive heart failure.[1][2]
I. Frequently Asked Questions (FAQs)
This section addresses common issues faced during the purification of this compound.
1. What are the most common impurities in a typical reaction mixture?
The impurities largely depend on the synthetic route. A common method is the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) or its esters.[1][3] In this case, common impurities include:
-
Unreacted Starting Material: 2-oxo-4-phenylbutyric acid (OPBA).
-
The 'Wrong' Enantiomer: (R)-2-Hydroxy-4-phenylbutyric acid.
-
Byproducts from Side Reactions: These can vary but may include products from over-reduction or other competing reactions.
-
Catalyst Residues: If a catalyst is used in the synthesis, it may need to be removed.
2. My crystallization attempt resulted in an oil instead of crystals. What should I do?
This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point. Here are some troubleshooting steps:
-
Increase the Solvent Volume: Add more of the "soluble solvent" to the mixture and reheat until the oil dissolves completely. Then, allow it to cool slowly.[4]
-
Change the Solvent System: A different solvent or a mixture of solvents might be more suitable for crystallization.
-
Induce Crystallization at a Lower Temperature: Once the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal to initiate crystallization at a lower temperature.
-
Consider Impurities: High levels of impurities can lower the melting point of the mixture, leading to oiling out. A preliminary purification step, like column chromatography, might be necessary.[4]
3. My final product has low enantiomeric excess (ee). How can I improve it?
Low enantiomeric excess indicates incomplete separation of the (S) and (R) enantiomers. To improve this:
-
Optimize Chiral Resolution: If you are using a chiral resolving agent, ensure the stoichiometry is correct and that the diastereomeric salts have sufficiently different solubilities in your chosen solvent.
-
Recrystallization: Multiple recrystallizations of the diastereomeric salt can often enhance the enantiomeric excess.
-
Chiral Chromatography: For high-purity requirements, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers.[5][6]
4. What is the best way to monitor the purity and enantiomeric excess during purification?
-
Purity: High-Performance Liquid Chromatography (HPLC) with a suitable reverse-phase column is a standard method to assess chemical purity by separating the desired product from impurities.[7]
-
Enantiomeric Excess (ee): Chiral HPLC is the most common and accurate method for determining the enantiomeric excess.[5][6] This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[5] Another, less common, method involves Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.
II. Troubleshooting Guides
This section provides detailed protocols and troubleshooting for common purification techniques.
A. Crystallization
Crystallization is a primary method for purifying this compound, especially after chiral resolution using a resolving agent to form diastereomeric salts.
Experimental Protocol: Diastereomeric Salt Crystallization
-
Dissolution: Dissolve the racemic 2-Hydroxy-4-phenylbutyric acid and a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent (e.g., a chiral amine) in a suitable hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in an ice bath may be necessary.
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration.
-
Liberation of the Free Acid: Dissolve the salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched 2-Hydroxy-4-phenylbutyric acid.
-
Final Purification: The enriched acid can be further purified by recrystallization from an appropriate solvent.
Troubleshooting Crystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Cooling too rapidly. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool more slowly.- Scratch the inside of the flask or add a seed crystal. |
| Poor Yield | - Too much solvent was used.- The diastereomeric salts have similar solubilities. | - Reduce the amount of solvent used for crystallization.- Try a different solvent system to maximize the solubility difference between the diastereomeric salts.[4] |
| Low Purity | - Impurities are co-crystallizing with the product.- Inefficient filtration. | - Recrystallize the product.- Ensure the crystals are washed with a small amount of cold solvent during filtration. |
Visualization of Crystallization Workflow
Caption: Workflow for purification via diastereomeric salt crystallization.
B. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly effective method for both analytical determination of enantiomeric excess and preparative separation of enantiomers.[5][6]
Experimental Protocol: Analytical Chiral HPLC
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of about 1 mg/mL in a suitable solvent (e.g., methanol or isopropanol). Dilute this stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.[5]
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are a good starting point for screening.[5]
-
Mobile Phase Selection: A typical mobile phase for normal-phase chromatography consists of a mixture of hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA). For reversed-phase, a mixture of water/acetonitrile or water/methanol with a modifier is common.
-
Analysis: Inject the sample onto the column and monitor the elution of the enantiomers using a UV detector. The ratio of the peak areas corresponds to the ratio of the enantiomers.
Troubleshooting Chiral HPLC Separations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | - Inappropriate mobile phase composition.- Unsuitable chiral stationary phase.- Flow rate is too high. | - Adjust the ratio of the strong and weak solvents in the mobile phase.- Screen different types of chiral columns.- Reduce the flow rate to increase the interaction time with the stationary phase. |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase.- Column overload. | - Add a modifier (e.g., TFA for acidic compounds) to the mobile phase to reduce secondary interactions.- Reduce the injection volume or the sample concentration. |
| Irreproducible Retention Times | - Changes in mobile phase composition.- Temperature fluctuations. | - Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a constant temperature. |
Visualization of Chiral HPLC Troubleshooting Logic
References
- 1. journals.plos.org [journals.plos.org]
- 2. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. Separation of 2-Oxo-4-phenylbutyric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Maximizing Yield in (S)-2-Hydroxy-4-phenylbutyric Acid Synthesis
Welcome to the technical support center for the synthesis of (S)-2-Hydroxy-4-phenylbutyric Acid ((S)-HPBA). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this critical chiral intermediate. (S)-HPBA is a vital building block for a class of angiotensin-converting enzyme (ACE) inhibitors, including benazepril and enalapril, which are essential in treating hypertension.[1][2][3] Achieving high yield and enantiopurity is paramount for the economic viability and efficacy of the final active pharmaceutical ingredient (API).
This document provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and optimized workflows to help you increase the efficiency and success of your synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries and challenges encountered during the synthesis of (S)-HPBA.
Q1: What are the primary synthesis strategies for producing (S)-HPBA, and which is recommended for the highest yield and purity?
A1: There are two main strategies: chemo-enzymatic methods and asymmetric biocatalytic reduction.
-
Chemo-Enzymatic Synthesis: This approach often involves the kinetic resolution of a racemic mixture of HPBA using enzymes like lipases.[1] While effective for achieving high enantiomeric excess (ee), a significant drawback of standard kinetic resolution is the maximum theoretical yield of 50%, as one enantiomer is discarded.[1] More advanced deracemization protocols can overcome this, but they add complexity to the process.[1]
-
Asymmetric Biocatalytic Reduction: This is the highly recommended strategy for maximizing yield. It involves the direct, stereoselective reduction of a prochiral ketone precursor, 2-oxo-4-phenylbutyric acid (OPBA) or its ester form (OPBE), into the desired (S)- or (R)-HPBA.[2] This method is superior because it has a theoretical yield of 100% and typically achieves excellent enantioselectivity (>99% ee).[2]
The causality is clear: asymmetric reduction builds the desired stereocenter from a flat molecule, converting all of the starting material to the desired product. In contrast, resolution separates a pre-existing 50/50 mixture. For industrial-scale production where cost and efficiency are critical, asymmetric biocatalysis is the more advantageous route.[2][4]
Q2: My biocatalytic reduction of 2-oxo-4-phenylbutyric acid (OPBA) shows low conversion and yield. What are the likely causes?
A2: Low conversion in a biocatalytic system is typically traced back to one of three areas: the enzyme's health, cofactor availability, or inhibitory conditions.
-
Inefficient Cofactor Regeneration: Most dehydrogenases and reductases used for this conversion are dependent on a nicotinamide cofactor (NADH or NADPH).[2][4][5] These cofactors are expensive, making their stoichiometric use impractical. An inefficient in situ regeneration system is a primary bottleneck. If the regeneration enzyme (e.g., formate dehydrogenase (FDH) or glucose dehydrogenase (GDH)) is not working optimally, the primary reductase will stall.[4][6]
-
Substrate or Product Inhibition: High concentrations of the starting material (OPBA) or the product ((S)-HPBA) can inhibit the enzyme's activity.[7] This is a common phenomenon in enzyme kinetics. A substrate feeding strategy, where the OPBA is added gradually over time, can maintain a low, non-inhibitory concentration and significantly improve the final yield.[4]
-
Suboptimal Reaction Conditions: Enzymes have a narrow optimal range for pH and temperature. A deviation can drastically reduce activity. For instance, some D-lactate dehydrogenase systems for this synthesis show peak productivity at a pH of 6.5 and a temperature of 37°C.[6] It is crucial to buffer the system correctly and maintain temperature control.
Q3: The enantiomeric excess (ee) of my (S)-HPBA is below the desired >99%. How can I improve it?
A3: Achieving high enantioselectivity is the main advantage of biocatalysis, so a low ee% points to a specific set of problems.
-
Incorrect Enzyme Choice: The single most important factor for stereoselectivity is the enzyme itself. Ensure you are using a well-characterized reductase known for high selectivity towards OPBA. There are numerous carbonyl reductases and lactate dehydrogenases available, and screening may be necessary to find the best fit.
-
Presence of Competing Enzymes: If using a whole-cell biocatalyst (like E. coli), the host organism may express endogenous reductases with opposite or poor stereoselectivity. Using a clean host strain or purified enzymes can mitigate this risk.
-
Reaction Conditions: While less common, extreme pH or temperature values can sometimes relax an enzyme's stereochemical control. Verify that you are operating within the enzyme's recommended range.[8]
-
Substrate Quality: Impurities in the OPBA starting material could potentially be converted into stereoisomeric byproducts, affecting the final ee calculation.[8] Always use a high-purity substrate.
Q4: I'm observing significant byproduct formation in my whole-cell biocatalysis. What are they and how can I prevent them?
A4: In whole-cell systems, particularly those using glucose for cofactor regeneration, the cell's own metabolic pathways can compete for resources, leading to byproducts. Common byproducts include organic acids such as pyruvic acid, lactic acid, and acetic acid.[2] These arise from glycolysis. Their accumulation can also lower the pH of the reaction medium, further inhibiting your target enzyme.
Prevention Strategies:
-
Switch Cofactor Regeneration System: Using formate/formate dehydrogenase (FDH) for cofactor regeneration instead of glucose/glucose dehydrogenase (GDH) is a highly effective strategy.[2][6] Formate is a simpler co-substrate that does not feed into central metabolism, thus minimizing the formation of glycolytic byproducts.[6]
-
Use Resting Cells: Employing "resting" cells (non-growing cells) in a buffer solution rather than a growth medium can reduce the activity of non-essential metabolic pathways.
-
Metabolic Engineering: In more advanced applications, the host strain (E. coli) can be genetically modified to knock out pathways leading to byproduct formation.
Troubleshooting Guides
Guide 1: Low Yield in Asymmetric Bioreduction of OPBA
This guide provides a logical workflow to diagnose and solve issues related to low product yield.
Caption: Troubleshooting workflow for low (S)-HPBA yield.
Key Synthesis Pathways & Workflows
Biocatalytic Asymmetric Reduction: A Conceptual Workflow
The most robust method for producing enantiopure HPBA is the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) using a whole-cell biocatalyst. This system is designed to be self-sustaining through internal cofactor regeneration.
Caption: Whole-cell biocatalytic reduction of OPBA with cofactor regeneration.
Optimized Reaction Parameters
The table below summarizes typical starting conditions for the biocatalytic production of HPBA, synthesized from multiple studies. Optimization will be required for specific enzyme and strain combinations.
| Parameter | Recommended Range | Rationale & Key Insights |
| Biocatalyst | Recombinant E. coli expressing reductase and FDH/GDH | Whole cells eliminate the need for costly enzyme purification and provide a stable environment for the enzymes.[2][6] |
| Substrate | 2-Oxo-4-phenylbutyric acid (OPBA) | The direct acid precursor is often used, though the ethyl ester (OPBE) can also be a substrate for some enzymes.[2][4] |
| pH | 6.5 - 7.5 | The optimal pH is highly dependent on the specific dehydrogenase used. A pH of 6.5 was found to be ideal for a D-LDH mutant system.[6] |
| Temperature | 30 - 37 °C | Mesophilic enzymes typically used in E. coli have optimal activity in this range.[6] |
| Cofactor System | NADH / NAD+ | Most dehydrogenases for this reaction utilize NADH.[2] |
| Co-substrate | Sodium Formate | Preferred over glucose to avoid metabolic byproduct formation. Used in slight molar excess to the primary substrate.[6] |
| Initial Substrate Conc. | 50 - 100 mM | Higher concentrations can cause substrate inhibition. Fed-batch is recommended for concentrations above this range.[4][6] |
Experimental Protocol: Whole-Cell Biocatalysis
This protocol provides a step-by-step methodology for the synthesis of (R)-HPBA using a recombinant E. coli whole-cell catalyst co-expressing a mutant D-lactate dehydrogenase and formate dehydrogenase. The principles are directly adaptable for the (S)-enantiomer by selecting an (S)-specific enzyme.
Objective: To produce (R)-HPBA from OPBA with high yield and >99% ee.[6]
Materials:
-
Recombinant E. coli cells expressing the target reductase and FDH.
-
2-Oxo-4-phenylbutyric acid (OPBA)
-
Sodium formate
-
Phosphate buffer (200 mM, pH 6.5)
-
Bi-distilled water
-
Shaking incubator or stirred-tank bioreactor
Procedure:
-
Biocatalyst Preparation:
-
Cultivate the recombinant E. coli strain under appropriate antibiotic selection until the late exponential growth phase.
-
Induce protein expression with the appropriate inducer (e.g., IPTG) and continue cultivation for 12-16 hours at a reduced temperature (e.g., 20°C).
-
Harvest cells via centrifugation (e.g., 6000 x g, 10 min, 4°C).
-
Wash the cell pellet twice with phosphate buffer (200 mM, pH 6.5) to remove residual growth medium. The resulting cell paste is the whole-cell biocatalyst.
-
-
Biotransformation Reaction:
-
Prepare the reaction mixture in a suitable vessel. For a 100 mL reaction, combine:
-
Phosphate buffer (200 mM, pH 6.5) to a final volume of 100 mL.
-
A specific amount of wet E. coli cells (e.g., to a final concentration of 6 g/L dry cell weight).[6]
-
Sodium formate (e.g., to a final concentration of 100 mM).
-
2-Oxo-4-phenylbutyric acid (OPBA) (e.g., to a final concentration of 75 mM).[6]
-
-
Incubate the reaction at 37°C with agitation (e.g., 200 rpm).[6]
-
-
Monitoring and Workup:
-
Monitor the reaction progress by taking samples periodically and analyzing them via HPLC to determine the concentrations of OPBA and HPBA.
-
Once the reaction reaches completion (typically 90-120 minutes, when OPBA is fully consumed), terminate the reaction by centrifuging to remove the cells.[6]
-
Collect the supernatant containing the product.
-
-
Product Analysis:
-
Determine the final concentration and yield of HPBA using a calibrated HPLC method.
-
Determine the enantiomeric excess (ee) of the product using a chiral HPLC column. A successful synthesis should yield (R)-HPBA at >99% ee.[6]
-
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. journals.plos.org [journals.plos.org]
- 3. WO2005009972A2 - Process for preparation of benazepril - Google Patents [patents.google.com]
- 4. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction kinetics for the biocatalytic conversion of phenazine-1-carboxylic acid to 2-hydroxyphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (S)-2-Hydroxy-4-phenylbutyric Acid
Welcome to the technical support guide for the synthesis of (S)-2-Hydroxy-4-phenylbutyric acid. This molecule is a critical chiral building block, notably for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors like Benazepril and Lisinopril[1][2]. Achieving high yield and enantiopurity can be challenging due to several potential side reactions. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemistry to empower you to solve problems effectively.
Q1: My final product has low enantiomeric excess (ee). What is causing the racemization?
A1: Loss of stereochemical integrity is a frequent and critical issue. Racemization of α-hydroxy acids can occur under both acidic and basic conditions, particularly with elevated temperatures during reaction or workup[3].
-
Underlying Cause (Mechanism): The α-proton (the hydrogen on the same carbon as the hydroxyl and carboxyl groups) is acidic. In the presence of a base, it can be abstracted to form an enolate intermediate. This enolate is planar (achiral), and upon re-protonation, it can form both the (S) and (R) enantiomers, leading to a racemic or partially racemized mixture. Similarly, under acidic conditions, enolization can be catalyzed, leading to the same loss of stereochemistry.
-
Preventative Measures & Solutions:
-
Mild Reaction Conditions: Avoid harsh acidic or basic conditions and high temperatures, especially during purification steps. Traditional chemical racemization protocols often employ strongly acidic or basic media, which should be avoided if enantiopurity is desired[3].
-
Workup Protocol: Neutralize the reaction mixture carefully and promptly at low temperatures (e.g., using an ice bath). Avoid prolonged exposure to pH extremes.
-
Biocatalysis: Employing enzymatic methods, such as those using whole resting cells of Lactobacillus species, can achieve "clean" isomerization or resolution under mild physiological conditions, minimizing side reactions like elimination or decomposition[3][4][5].
-
Q2: I'm observing a significant byproduct that appears to be an unsaturated acid. What is this and how do I prevent it?
A2: You are likely observing the product of a dehydration reaction. The hydroxyl group at the C2 position can be eliminated with a proton from the C3 position to form a carbon-carbon double bond.
-
Underlying Cause (Mechanism): This is a classic acid-catalyzed dehydration of an alcohol[6]. The acid catalyst protonates the hydroxyl group, turning it into a good leaving group (H₂O). A water molecule departs, forming a carbocation. A base (like water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, forming a double bond.
-
Preventative Measures & Solutions:
-
Control Temperature: Dehydration is highly favored at higher temperatures. Keep the reaction and distillation temperatures as low as possible.
-
Choice of Acid: Use the minimum effective amount of a non-coordinating acid catalyst if one is required. Strong mineral acids like sulfuric acid are particularly effective at promoting dehydration[6].
-
Protecting Groups: In multi-step syntheses, consider protecting the hydroxyl group (e.g., as an acetate ester) before performing steps that require harsh conditions[7]. The protecting group can be removed later under milder conditions.
-
Visualizing the Problem: Main vs. Side Reactions
The following diagram illustrates the desired synthetic pathway versus the competing dehydration side reaction.
Caption: Desired Synthesis vs. Dehydration Side Reaction
Q3: My yield is consistently low, and I have a complex mixture of byproducts. Where should I start my investigation?
A3: Low yields with multiple byproducts often point to issues with starting materials or overly aggressive reaction conditions that promote multiple side reactions, such as oxidation of the benzylic position.
-
Underlying Cause (Mechanism):
-
Starting Material Purity: Impurities in the starting material (e.g., 2-oxo-4-phenylbutyric acid) can inhibit catalysts or undergo their own reactions.
-
Benzylic Oxidation: The methylene group adjacent to the phenyl ring (the benzylic position) is susceptible to oxidation, especially under harsh conditions using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid[8][9][10]. This can cleave the side chain and form benzoic acid.
-
Decarboxylation: α-hydroxy acids can be prone to decarbonylation under strong acid catalysis, yielding byproducts like carbon monoxide and an aldehyde[11].
-
-
Troubleshooting Workflow:
-
Verify Starting Material: Confirm the purity of your starting materials using techniques like NMR, HPLC, or melting point analysis.
-
Optimize Reaction Conditions: Re-evaluate your reaction conditions. If using an oxidation or reduction step, ensure the reagents are specific and not overly harsh. For example, for reductions of a keto-acid precursor, biocatalytic methods or chemoselective reducing agents like sodium borohydride are preferred over aggressive, non-specific hydrides[1][12][13].
-
Inert Atmosphere: If your reagents or intermediates are sensitive to air, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent unwanted oxidation.
-
Troubleshooting Decision Tree
Use this flowchart to diagnose common synthesis problems.
Caption: Troubleshooting Workflow for Synthesis Issues
Frequently Asked Questions (FAQs)
-
Q: What is the most reliable method to synthesize this compound with high enantiopurity?
-
A: Asymmetric biocatalytic reduction of the corresponding keto-acid (2-oxo-4-phenylbutyric acid) is a highly effective method. Systems using engineered dehydrogenases, often coupled with a cofactor regeneration system (like formate dehydrogenase), can achieve excellent yields and enantiomeric excess (>99% ee) under mild conditions[1][2][13][14].
-
-
Q: Can I use a chiral resolving agent to purify my final product if the ee is low?
-
A: Yes, classical resolution using a chiral amine (e.g., (R)-α-methylbenzylamine) to form diastereomeric salts is a viable, though less efficient, strategy. The diastereomers can then be separated by crystallization, followed by acidification to recover the desired enantiomer. However, this adds steps and reduces the overall maximum yield to 50% (unless the unwanted enantiomer is racemized and recycled).
-
-
Q: What analytical techniques are best for monitoring the reaction and final product purity?
-
A: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is useful for quick, qualitative monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is essential for accurately determining the enantiomeric excess (ee)[1]. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and identifying impurities.
-
Protocol: Biocatalytic Asymmetric Reduction
This protocol is a generalized example based on published methods for the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) using a whole-cell biocatalyst[2][13].
Objective: To produce (R)-2-Hydroxy-4-phenylbutyric acid with high enantiomeric excess. Note: This example produces the (R)-enantiomer; a system with the opposite stereoselectivity would be required for the (S)-enantiomer.
Materials:
-
2-oxo-4-phenylbutyric acid (OPBA)
-
Recombinant E. coli cells co-expressing D-lactate dehydrogenase and formate dehydrogenase
-
Sodium formate
-
Phosphate buffer (e.g., 200 mM, pH 6.5)
Procedure:
-
Biocatalyst Preparation: Prepare a suspension of the whole-cell biocatalyst in the phosphate buffer to a specified concentration (e.g., 6 g dry cell weight / L).
-
Reaction Setup: In a temperature-controlled vessel (e.g., 37°C), combine the buffer, sodium formate (as the co-substrate for NADH regeneration), and the OPBA substrate (e.g., to a final concentration of ~75 mM).
-
Initiation: Add the cell suspension to the reaction mixture to initiate the reduction.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. Analyze the samples by chiral HPLC to determine the conversion of OPBA and the enantiomeric excess of the product.
-
Workup: Once the reaction is complete (typically 90-120 minutes), remove the cells by centrifugation.
-
Purification: Acidify the supernatant to pH ~2 with HCl to protonate the product. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Expected Outcome: Under optimized conditions, this method can achieve >95% conversion with an enantiomeric excess of >99%[2][13].
Data Summary: Impact of Reaction Parameters
The following table summarizes how different parameters can affect the synthesis outcome.
| Parameter | High Value/Harsh Condition | Low Value/Mild Condition | Primary Side Reaction Affected |
| Temperature | > 60°C | 25-40°C | Dehydration, Racemization |
| pH (Workup) | < 1 or > 12 | 2-3 (acidification), 7-8 (neutral) | Racemization, Decomposition |
| Oxidizing Agent | KMnO₄, H₂CrO₄ | (None used in reduction) | Benzylic Oxidation |
| Acid/Base Conc. | High Molarity | Catalytic / Stoichiometric | Dehydration, Racemization |
References
- 1. journals.plos.org [journals.plos.org]
- 2. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System | PLOS One [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biocatalytic racemization of aliphatic, arylaliphatic, and aromatic alpha-hydroxycarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Alpha hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzymatic Resolution of 2-Hydroxy-4-Phenylbutyric Acid
Welcome to the technical support center for the optimization of the enzymatic resolution of 2-hydroxy-4-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical biotransformation. As a key chiral intermediate for Angiotensin-Converting Enzyme (ACE) inhibitors, achieving high enantiomeric excess (e.e.) and conversion for this molecule is paramount.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Foundational Principles of the Resolution
The enzymatic kinetic resolution of racemic 2-hydroxy-4-phenylbutyric acid relies on the enantioselective acylation of one of the enantiomers by a lipase, leaving the other enantiomer unreacted. The most common approach is a transesterification reaction in a non-aqueous (organic) solvent, where the racemic acid is the substrate and an acyl donor provides the acetyl group.
The success of this resolution hinges on the high enantioselectivity of the chosen enzyme, typically a lipase, which preferentially catalyzes the reaction of one enantiomer over the other. The key metrics for success are:
-
Conversion (%C): The percentage of the limiting reactant that is converted into product. For a kinetic resolution, the theoretical maximum is 50%.
-
Enantiomeric Excess (%e.e.): A measure of the purity of the desired enantiomer.
-
Enantiomeric Ratio (E): A measure of the enzyme's selectivity, calculated from conversion and e.e. values. Higher E values are desirable.
Experimental Workflow and Key Optimization Parameters
A typical workflow involves setting up the reaction, monitoring its progress, and analyzing the final products. Understanding and controlling the key parameters at each stage is crucial for a successful resolution.
Caption: General workflow for enzymatic resolution of 2-hydroxy-4-phenylbutyric acid.
Key Parameters for Optimization:
| Parameter | Recommended Starting Point | Rationale and Optimization Strategy |
| Enzyme Selection | Immobilized Candida antarctica Lipase B (CALB), such as Novozym 435. | CALB is a robust and highly versatile lipase known for its high activity and enantioselectivity in resolving various alcohols and amines.[3] Its immobilization improves stability, reusability, and simplifies product recovery.[4][5] If CALB shows low selectivity, screening other lipases (e.g., from Pseudomonas cepacia or Candida rugosa) is recommended. |
| Acyl Donor | Vinyl acetate | Vinyl acetate is an irreversible acyl donor because its co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.[6][7] This prevents the reverse reaction (hydrolysis) and often leads to higher conversions and enantioselectivity. Other options like 1-ethoxyvinyl esters can be superior as they generate ethyl acetate, which is less likely to deactivate enzymes compared to acetaldehyde.[8] |
| Solvent | Methyl tert-butyl ether (MTBE) or Hexane | The choice of solvent is critical as it affects enzyme activity and enantioselectivity.[9] Hydrophobic, non-polar solvents like hexane and MTBE are generally preferred as they are less likely to strip the essential water layer from the enzyme's surface, maintaining its active conformation.[10] Polar solvents like DMSO can disrupt the enzyme's structure and reduce activity. |
| Temperature | 40-50°C | Lipase activity generally increases with temperature up to an optimum, after which thermal deactivation occurs.[9] A range of 40-50°C is a good starting point for CALB. Lowering the temperature can sometimes increase enantioselectivity (E value) at the cost of a slower reaction rate. |
| Molar Ratio | 1:1.2 (Acid:Acyl Donor) | A slight excess of the acyl donor is often used to ensure the reaction proceeds to the desired conversion. A large excess can sometimes inhibit or deactivate the enzyme.[7] |
| Water Content | Anhydrous or nearly anhydrous solvent | In organic media, a minimal amount of water is essential for enzyme flexibility and activity.[10] However, excess water will promote the undesired hydrolysis of the ester product. Using anhydrous solvents is typically the best approach, as the commercial enzyme preparation and substrates often contain sufficient water for catalysis. |
Troubleshooting Guide
This section addresses common problems encountered during the optimization process in a direct question-and-answer format.
Problem: Low or No Conversion (<10%)
-
Q: I've set up my reaction but see very little product formation after 24 hours. What could be wrong?
A: Possible Causes & Solutions:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.
-
Solution: Test the enzyme activity using a standard colorimetric assay, such as the hydrolysis of p-nitrophenyl palmitate (p-NPP).[11] Always store immobilized enzymes according to the manufacturer's instructions (typically cool and dry).
-
-
Enzyme Inhibition/Deactivation: A component in your reaction mixture may be inhibiting the enzyme.
-
Acyl Donor Co-product: If using vinyl acetate, the resulting acetaldehyde can deactivate some lipases.[8]
-
Solution: Try a different acyl donor like 1-ethoxyvinyl acetate, which produces the more benign ethyl acetate.[8]
-
Solvent Issues: Polar organic solvents can strip the essential water layer from the enzyme, leading to inactivation.[10]
-
Solution: Ensure you are using a hydrophobic solvent like hexane, heptane, or MTBE.
-
-
Insufficient Water: While excess water is detrimental, an absolutely bone-dry system can render the enzyme too rigid and inactive.[12]
-
Solution: While not usually necessary, if you suspect the system is too dry (e.g., after extensive molecular sieve treatment), consider adding a very small, controlled amount of water (e.g., 0.1% v/v) to the solvent.
-
-
Problem: Low Enantiomeric Excess (e.e. <90%) Despite ~50% Conversion
-
Q: My reaction reached nearly 50% conversion, but the e.e. of both my remaining acid and the ester product is poor. How can I improve selectivity?
A: Possible Causes & Solutions:
This is a classic selectivity problem. The enzyme you are using does not sufficiently differentiate between the two enantiomers of 2-hydroxy-4-phenylbutyric acid under the current conditions.
[13] * Solution: Screen a variety of hydrophobic solvents. While hexane is common, sometimes isooctane, toluene, or diisopropyl ether (DIPE) can dramatically alter and improve selectivity.
Problem: Enzyme Deactivation During Reuse
-
Q: My immobilized lipase worked well for the first batch, but its activity dropped significantly in the second or third use. Why?
A: Possible Causes & Solutions:
-
Improper Washing/Handling: Residual products, substrates, or co-solvents can remain adsorbed to the enzyme or its support, leading to deactivation or inhibition in the next cycle. [16][17] * Solution: Implement a rigorous washing protocol between cycles. After filtering the enzyme, wash it multiple times with a solvent like hexane or isopropanol to remove all reactants and products. [11][16]A final wash with fresh reaction solvent before the next batch is also good practice. Dry the enzyme gently under vacuum before storage.
-
Mechanical Stress: Aggressive stirring, especially with magnetic stir bars, can physically damage the support matrix of the immobilized enzyme, causing enzyme leaching and activity loss. [18] * Solution: Use an overhead stirrer for gentle agitation or an orbital shaker. Avoid using sharp-edged magnetic stir bars that can grind the enzyme beads.
-
Product Inhibition/Fouling: The glycerol byproduct from transesterification or other sticky side products can coat the enzyme support, blocking access to the active sites.
-
Solution: A wash step with a more polar solvent like tert-butanol can sometimes help remove strongly adsorbed byproducts like glycerol before the standard hexane wash. [11]
-
-
Frequently Asked Questions (FAQs)
-
Q1: How do I accurately determine the conversion and enantiomeric excess?
-
A1: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is the standard method. [19][20]You will need a suitable chiral column (e.g., polysaccharide-based columns for HPLC) to separate the four key species: (R)-acid, (S)-acid, (R)-ester, and (S)-ester. By integrating the peak areas, you can calculate both the conversion and the e.e. of the substrate and product. [19][][22]
-
-
Q2: Can I use a free (non-immobilized) lipase powder?
-
A2: Yes, but it is generally not recommended for reactions in organic solvents. Free enzymes tend to agglomerate, leading to mass transfer limitations and lower apparent activity. Furthermore, recovery is difficult, making reuse impractical and downstream processing more complex. Immobilization provides stability and facilitates easy separation. [4]
-
-
Q3: My reaction stalls at 40% conversion. How can I push it closer to the theoretical 50%?
-
A3: This could be due to product inhibition or the reverse reaction starting to occur. Using an irreversible acyl donor like vinyl acetate should minimize the reverse reaction. If stalling persists, it could be due to inhibition by the acetylated product. You can try adding a second charge of enzyme after the reaction rate slows down or investigate continuous flow systems where the product is constantly removed from the vicinity of the enzyme.
-
Detailed Experimental Protocols
Protocol 1: Standard Enzymatic Resolution Reaction
-
To a 50 mL screw-cap flask, add racemic 2-hydroxy-4-phenylbutyric acid (e.g., 1.0 mmol, 180.2 mg).
-
Add 20 mL of anhydrous methyl tert-butyl ether (MTBE).
-
Add vinyl acetate (e.g., 1.2 mmol, 111 µL).
-
Add the immobilized lipase (e.g., 50 mg of Novozym 435).
-
Seal the flask and place it in an orbital shaker set to 200 rpm and 45°C.
-
Monitor the reaction by taking small aliquots (e.g., 50 µL) every 2-4 hours. Prepare these for HPLC analysis as described in Protocol 2.
-
Once the conversion approaches 50% (as determined by HPLC), stop the reaction by filtering the enzyme beads through a small funnel with filter paper.
-
Wash the recovered enzyme with 3 x 10 mL of fresh MTBE to be stored for reuse.
-
Evaporate the solvent from the combined filtrate to obtain the product mixture (unreacted acid and acetylated product) for further purification.
Protocol 2: Sample Preparation for Chiral HPLC Analysis
-
Withdraw a 50 µL aliquot from the reaction mixture.
-
Quench the reaction in the aliquot by filtering out the enzyme using a 0.22 µm syringe filter.
-
Dilute the filtrate with 950 µL of the HPLC mobile phase (e.g., Hexane:Isopropanol with a small amount of trifluoroacetic acid).
-
Vortex the sample thoroughly.
-
Inject 10 µL onto the chiral HPLC system for analysis.
References
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 8. Convenient enzymatic resolution of alcohols using highly reactive, nonharmful acyl donors, 1-ethoxyvinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mason.gmu.edu [mason.gmu.edu]
- 11. mdpi.com [mdpi.com]
- 12. Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. digibug.ugr.es [digibug.ugr.es]
- 17. Reuse of immobilized lipases in the transesterification of waste fish oil for the production of biodiesel [ideas.repec.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Low Yield in (S)-2-Hydroxy-4-phenylbutyric Acid Preparation
Welcome to the technical support center for the synthesis of (S)-2-Hydroxy-4-phenylbutyric Acid ((S)-HPBA). This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the preparation of this critical chiral intermediate. As a key precursor for angiotensin-converting enzyme (ACE) inhibitors like Benazepril and Lisinopril, achieving a high-yield, enantiomerically pure synthesis is paramount.[1][2][3]
The predominant and most effective method for synthesizing (S)-HPBA is the asymmetric biocatalytic reduction of the prochiral ketone, 2-oxo-4-phenylbutyric acid (OPBA).[1][4] This process typically utilizes a ketoreductase (KRED) or a dehydrogenase, which requires a nicotinamide cofactor (NADH or NADPH) for the hydride transfer. Due to the high cost of these cofactors, an efficient in situ regeneration system is almost always necessary for a commercially viable process.[1][5][6]
This guide provides a structured troubleshooting framework in a question-and-answer format to directly address common issues encountered during this synthesis.
Core Synthesis Pathway: Biocatalytic Reduction of OPBA
The general workflow involves the enzymatic reduction of the ketone substrate, coupled with a cofactor regeneration cycle. A common and efficient regeneration system pairs formate dehydrogenase (FDH) with the KRED, using sodium formate as a cheap co-substrate and generating only gaseous CO₂ as a byproduct, which simplifies downstream processing.[1][6][7]
Caption: General workflow for the biocatalytic synthesis of (S)-HPBA.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Issues with Reaction Conversion
Q1: My reaction has stalled with significant starting material (OPBA) remaining. What are the likely causes?
A1: A stalled reaction, where conversion plateaus before completion, often points to three primary issues: substrate inhibition, enzyme deactivation, or depletion of a critical reaction component.
-
Substrate Inhibition: High concentrations of the ketone substrate (OPBA) can be inhibitory or even toxic to the biocatalyst, whether it's a whole-cell system or an isolated enzyme.[4] The organic nature of the substrate can disrupt cell membranes or bind non-productively to the enzyme's active site.
-
Troubleshooting Protocol:
-
Run a Substrate Tolerance Test: Set up several small-scale reactions with varying initial OPBA concentrations (e.g., 25 mM, 50 mM, 100 mM, 150 mM). Monitor the initial reaction rates. A sharp drop in rate at higher concentrations confirms substrate inhibition.
-
Implement a Fed-Batch Strategy: Instead of adding all the substrate at the beginning, start with a non-inhibitory concentration (e.g., 50 mM) and feed additional substrate over time to maintain a low, steady concentration. This is a highly effective method to reach high product titers.[8]
-
-
-
Enzyme Deactivation: The enzyme may be losing activity over the course of the reaction. This can be due to suboptimal pH, temperature, or instability of the enzyme itself. (See Q2 for more detail).
-
Cofactor Limitation: The reaction will stop if the cofactor regeneration system fails or if the cofactor itself degrades. (See Q3 for more detail).
Q2: My overall conversion rate is very low from the start. How do I diagnose issues with the biocatalyst (KRED)?
A2: Low intrinsic activity points towards a problem with the enzyme's environment or its concentration. The key parameters to investigate are pH, temperature, and enzyme loading.
-
Suboptimal pH: Every enzyme has an optimal pH range for activity and stability.[9] For ketoreductases involved in OPBA reduction, the optimal pH is often slightly acidic to neutral, typically around pH 6.5 .[1][7][10] Deviating from this can drastically reduce the reaction rate.
-
Troubleshooting Protocol:
-
Verify Buffer pH: Calibrate your pH meter and confirm the pH of the reaction buffer at the reaction temperature.
-
Perform a pH Screen: Set up parallel reactions in a series of buffers across a pH range (e.g., 5.5, 6.0, 6.5, 7.0, 7.5). Use a stable buffer system like sodium phosphate.[10] Monitor product formation to identify the optimal pH.
-
-
-
Suboptimal Temperature: Temperature affects enzyme activity, but higher temperatures can also accelerate enzyme denaturation.[9][11] The optimal temperature is a balance between maximizing rate and maintaining stability. For this synthesis, temperatures between 30°C and 50°C are commonly reported, with a typical optimum around 37°C for whole-cell systems.[1][7][11]
-
Troubleshooting Protocol:
-
Check Temperature Control: Ensure your incubator, shaker, or water bath is accurately calibrated and maintaining the set temperature.
-
Run a Temperature Screen: Evaluate the reaction at several temperatures (e.g., 25°C, 30°C, 37°C, 45°C) and measure the yield after a fixed time period.
-
-
-
Insufficient Biocatalyst Concentration: The reaction rate is directly proportional to the amount of active enzyme. Low enzyme loading will result in a slow reaction.
-
Troubleshooting Protocol:
-
Increase Biocatalyst Loading: Systematically increase the concentration of your whole cells (measured as dry cell weight, DCW) or purified enzyme in the reaction. For whole-cell systems, concentrations of 1-8 g DCW/L are often used.[1][7]
-
Verify Enzyme Activity: If using a purified enzyme or cell lysate, perform an activity assay with a standard substrate to ensure the enzyme preparation is active.
-
-
| Parameter | Reported Optimal Range | Key Considerations |
| pH | 6.5 - 7.5 | Optimal activity for many KREDs is around pH 6.5.[1][10] Stability can decrease at more acidic or alkaline pH.[12] |
| Temperature | 30°C - 50°C | A common optimum is 37°C.[1][7] Higher temperatures increase rate but risk faster enzyme deactivation.[11] |
| Biocatalyst | 1 - 8 g DCW/L | Higher loading increases the reaction rate but may complicate downstream processing.[1][7] |
Table 1: Summary of optimized reaction conditions for HPBA synthesis.
Category 2: Issues with Cofactor System
Q3: I have optimized my substrate and enzyme conditions, but the reaction still stops prematurely. Could it be the cofactor (NADH/NADPH)?
A3: Yes, an inefficient or failed cofactor regeneration system is a very common cause of low yield. The entire synthesis depends on the catalytic use of the expensive NAD(P)H, which must be constantly regenerated from its oxidized form.[13]
-
Cofactor Instability: NADH and NADPH are chemically unstable, especially in certain buffers and at elevated temperatures or acidic pH.[5][14]
-
Causality: The dihydropyridine ring in NADH is susceptible to acid-catalyzed hydrolysis.[5] Studies have shown that NADH is significantly more stable in Tris buffer compared to phosphate or HEPES buffers, especially over long reaction times.[5][14] A mild temperature increase from 19°C to 25°C can nearly triple the degradation rate of NADH in Tris buffer.[14]
-
Troubleshooting Protocol:
-
Switch to a Stabilizing Buffer: If your reaction time is long (>8-12 hours), consider switching from a phosphate buffer to a Tris-HCl buffer system, ensuring the pH is maintained in the optimal range for the enzyme (around 7.5-8.5 for cofactor stability).[5][14]
-
Minimize Temperature: Operate at the lowest temperature that still provides an acceptable reaction rate.
-
-
-
Inefficient Regeneration Enzyme (e.g., FDH): The regeneration enzyme must have sufficient activity to keep pace with the main KRED reaction. If the FDH activity is low, NAD+ will accumulate, and the main reaction will halt.
-
Troubleshooting Protocol:
-
Check Co-substrate Concentration: Ensure the co-substrate (e.g., sodium formate) is not limiting. It should be supplied in molar excess relative to the amount of OPBA to be converted.
-
Assay Regeneration Activity: If possible, independently assay the activity of your regeneration enzyme (e.g., FDH) under the reaction conditions to confirm it is active.
-
-
Caption: Decision tree for troubleshooting low yield in (S)-HPBA synthesis.
Category 3: Issues with Product Isolation
Q4: My HPLC analysis shows high conversion (>95%), but my final isolated yield is poor. Where am I losing my product?
A4: This common problem highlights the difference between conversion and isolated yield. The issue lies in the downstream processing (workup and purification).
-
Inefficient Extraction: (S)-HPBA is a carboxylic acid and its solubility is highly pH-dependent. If you are performing a liquid-liquid extraction, the pH of the aqueous phase is critical.
-
Causality: To extract the product into an organic solvent (like ethyl acetate or MTBE), the aqueous phase must be acidified to a pH well below the pKa of the carboxylic acid (~pH 2-3). This protonates the carboxylate, making the molecule neutral and more soluble in the organic phase. Failure to sufficiently acidify will leave the product as a salt in the aqueous layer.
-
Troubleshooting Protocol:
-
Confirm Acidification: After centrifugation to remove cells, take the supernatant and measure its pH. Acidify with a strong acid (e.g., 2M HCl) to pH 2.
-
Optimize Extraction: Perform the extraction multiple times with fresh solvent (e.g., 3 x 1 volume) to ensure complete recovery.
-
Check for Emulsions: Whole-cell lysates can sometimes form emulsions during extraction, trapping the product. If this occurs, centrifugation or the addition of brine can help break the emulsion.
-
-
-
Product Degradation: Although generally stable, the product could potentially degrade under harsh workup conditions (e.g., excessively high temperatures during solvent evaporation).
-
Complex Byproduct Formation: If the biocatalyst (especially whole cells) produces other organic acids from the co-substrate (e.g., gluconic acid from glucose if a GDH regeneration system is used), it can complicate purification and lead to lower recovery of the desired product.[7] This is a key advantage of the FDH/formate system, which produces only CO₂.[7]
References
- 1. journals.plos.org [journals.plos.org]
- 2. Practical chiral alcohol manufacture using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient production of (R)-2-hydroxy-4-phenylbutyric acid by using a coupled reconstructed D-lactate dehydrogenase and formate dehydrogenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. monash.edu [monash.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 14. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-2-Hydroxy-4-phenylbutyric Acid Stability
Welcome to the technical support center for (S)-2-Hydroxy-4-phenylbutyric Acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. As a chiral carboxylic acid and a key building block in pharmaceutical synthesis, maintaining its chemical and stereochemical integrity is paramount.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, mitigate, and prevent stability-related problems in your research.
Troubleshooting Guide: Diagnosing and Resolving Stability Issues
Encountering unexpected results with this compound can be a significant setback. This section is designed to help you systematically troubleshoot potential stability problems. The following table outlines common observations, their probable causes, and recommended actions.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency or Altered Biological Activity | Chemical degradation of the parent compound. | Perform a purity analysis using a stability-indicating HPLC method. |
| Changes in Physical Appearance (e.g., color change, clumping) | Formation of degradation products, presence of moisture. | Visually inspect the material and compare it to a fresh, unopened sample. Perform HPLC analysis to check for impurities. |
| Inconsistent Results in Chiral Separations | Racemization (conversion of the (S)-enantiomer to the (R)-enantiomer). | Analyze the sample using a chiral HPLC method to determine the enantiomeric excess (%ee). |
| Appearance of New Peaks in HPLC Chromatogram | Degradation of the compound into one or more new chemical entities. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method. |
| Poor Solubility Compared to a New Batch | Formation of less soluble degradation products or polymers. | Test the solubility of the suspect material in various solvents and compare it to a reference standard. |
Logical Flow for Troubleshooting
The following diagram illustrates a systematic approach to troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a tightly sealed container, protected from light, in a dry environment at either room temperature or refrigerated (2-8°C).[2][3] The key is to minimize exposure to moisture, light, and air.
Q2: Can this compound degrade upon exposure to air?
A2: Yes, like many organic compounds, this compound can be susceptible to oxidation. The benzylic position and the secondary alcohol are potential sites for oxidative degradation. It is incompatible with strong oxidizing agents.[4] To mitigate this, store the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or if the container is opened frequently.
Q3: Is this compound sensitive to light?
Q4: What is the expected shelf life of this compound?
A4: When stored under ideal conditions, this compound is a stable compound.[4] However, the actual shelf life can be influenced by the purity of the material and the storage conditions. It is advisable to re-analyze the purity of the compound if it has been stored for an extended period, especially if the container has been opened.
Q5: How can I tell if my sample of this compound has degraded?
A5: The most reliable method is to use a stability-indicating analytical technique, such as HPLC. The appearance of new peaks or a decrease in the area of the main peak is a strong indicator of degradation. Changes in physical appearance, such as discoloration, can also suggest degradation.
Q6: Can the stereochemistry of this compound be affected during storage?
A6: Racemization (the conversion of one enantiomer into an equal mixture of both) is a potential concern for chiral compounds. For this compound, this could be promoted by exposure to harsh pH conditions (strong acids or bases) or elevated temperatures. If the stereochemical integrity is critical for your application, it is essential to monitor the enantiomeric excess (%ee) using a chiral HPLC method.[5]
Experimental Protocols
To empower you to proactively assess the stability of your this compound, we provide the following detailed protocols.
Protocol 1: Forced Degradation Study
A forced degradation study is an essential tool to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method.[3][4]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to direct sunlight or a photostability chamber for an extended period (e.g., 7 days).
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For each stress condition, subject a sample of the compound to the specified conditions.
-
At designated time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolyzed samples before analysis.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating Chiral HPLC Method
A stability-indicating method is crucial for separating the active pharmaceutical ingredient from any degradation products and for confirming its stereochemical integrity.[2][5][6]
Objective: To establish an HPLC method capable of separating this compound from its potential degradation products and its (R)-enantiomer.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A chiral column is essential for separating the enantiomers. A commonly used column for this purpose is a chiral stationary phase based on a polysaccharide derivative (e.g., cellulose or amylose) or a protein-based column.[1]
Suggested Method Parameters (Starting Point):
-
Mobile Phase: A mixture of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer can be adjusted to optimize the separation. For chiral separations of carboxylic acids, acidic modifiers like formic acid or acetic acid are often added to the mobile phase.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: Based on the UV spectrum of this compound (e.g., 210 nm or 254 nm).[1]
Procedure:
-
Prepare solutions of the unstressed compound, the (R)-enantiomer (if available), and the samples from the forced degradation study.
-
Inject the unstressed sample to determine the retention time of the main peak.
-
Inject a mixture of the (S) and (R) enantiomers (or a racemic mixture) to confirm the separation of the two stereoisomers.
-
Inject the stressed samples to observe any degradation peaks.
-
Optimize the mobile phase composition, pH, and other chromatographic parameters to achieve adequate resolution between the main peak, the enantiomer, and all degradation peaks.
References
Technical Support Center: Troubleshooting Chiral HPLC Separation of 2-Hydroxy-4-Phenylbutyric Acid
Welcome to the technical support center for the chiral separation of 2-hydroxy-4-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the enantioseparation of this compound. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your method development and troubleshooting processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, moving from initial method setup to advanced troubleshooting.
Q1: I am not seeing any separation of the enantiomers. Where should I start?
A1: Achieving baseline separation for a chiral molecule like 2-hydroxy-4-phenylbutyric acid is a multi-step process that relies on creating a transient diastereomeric complex between your analyte and the chiral stationary phase (CSP)[1]. If you see only a single peak, the interaction is not selective enough.
Core Principles: The fundamental requirement for chiral separation is a difference in the interaction energy between each enantiomer and the CSP. This is influenced by the choice of column, mobile phase, and temperature.
Troubleshooting Steps:
-
Verify Column Choice: Polysaccharide-based CSPs are an excellent starting point for hydroxy acids.[2] Columns like amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are known for their broad enantiorecognition capabilities.[2][3] Anion-exchange type CSPs can also offer high selectivity for acidic analytes.[1]
-
Mobile Phase Composition is Critical: Chiral separations are highly sensitive to mobile phase composition.[4] If you are using a standard reversed-phase C18 column, you will not achieve separation without a chiral mobile phase additive, a less common and often more complex approach.[5]
-
Normal Phase (NP): This is often the first choice for polysaccharide columns. A typical mobile phase is a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol).[2][6]
-
Acidic Additive: Since 2-hydroxy-4-phenylbutyric acid is acidic, its carboxyl group can cause peak tailing due to strong interactions with the stationary phase. Adding a small amount (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase is crucial.[6] This suppresses the ionization of the analyte, leading to better peak shape and improved chiral recognition.
-
-
Re-evaluate Your Screening Protocol: Do not rely on a single condition. A systematic screening of different columns and mobile phases is the most effective strategy for initial method development.[1][7]
Q2: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A2: Poor resolution means the peaks are not sufficiently separated for accurate quantification. Resolution is a function of efficiency (N), selectivity (α), and retention factor (k'). To improve it, you must optimize one or more of these parameters.
Logical Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for troubleshooting poor peak resolution.
Detailed Optimization Strategies:
-
Optimize Selectivity (α): This is the most powerful way to improve resolution.
-
Mobile Phase Modifier: The choice of alcohol (Isopropanol vs. Ethanol) can significantly alter selectivity.
-
Temperature: Temperature has a complex effect on chiral separations.[8] Unlike achiral separations, decreasing temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes. However, the relationship can be non-linear.[8] It is essential to study a range (e.g., 10°C to 40°C) to find the optimum.[9][10] In some cases, an increase in temperature can surprisingly increase separation factors.[9]
-
-
Optimize Retention Factor (k'): Aim for a k' between 2 and 10.
-
If retention is too low (k' < 2), the enantiomers do not spend enough time interacting with the CSP. Decrease the amount of alcohol modifier in the mobile phase.
-
If retention is too high (k' > 10), peaks will be broad, and run times will be excessive. Increase the amount of alcohol modifier.
-
-
Improve Efficiency (N):
-
Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase efficiency and improve resolution, albeit at the cost of longer analysis times.
-
System Health: Extraneous peak broadening can result from a fouled guard column, a partially blocked frit, or excessive tubing length/diameter between the column and detector.
-
Q3: My peaks are tailing severely. What is causing this and how can I fix it?
A3: Peak tailing is typically caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues within the HPLC system itself.[11] For an acidic compound like 2-hydroxy-4-phenylbutyric acid, the primary cause is often related to the ionization of the carboxyl group.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Analyte Ionization | The negatively charged carboxylate ion can interact strongly and non-specifically with active sites on the silica support, leading to a distribution of interaction energies and a tailed peak. | Add an acidic modifier (e.g., 0.1% TFA or Formic Acid) to the mobile phase. This suppresses ionization by keeping the analyte in its neutral, protonated form.[6] |
| Column Overload | Injecting too much sample mass saturates the active sites on the CSP, leading to non-ideal chromatography. Classic symptoms include peaks that look like right-triangles and retention times that shift with concentration.[12] | Reduce sample concentration. Inject a 10-fold dilution of your sample. If the peak shape improves and retention increases, you were overloading the column. |
| Partially Blocked Frit | Debris from the sample or mobile phase can block the inlet frit, causing a distorted flow path to the column head. This often affects all peaks in the chromatogram.[12] | Reverse the column (if permissible by the manufacturer) and flush to waste. If this fails, the frit may need to be replaced, or the column itself. Using an in-line filter or guard column is the best preventative measure.[13][14] |
| Contaminated Column | Strongly retained impurities from previous injections can build up at the column head, creating active sites that cause tailing.[13] | Flush the column with a strong, compatible solvent. For polysaccharide columns, this is often 2-propanol. For immobilized CSPs, stronger solvents like THF or DMF may be used (always check the column manual).[13] |
Q4: I am observing peak fronting or split peaks. What do these indicate?
A4: These issues are less common than tailing but usually point to more severe problems with the column or sample preparation.
-
Peak Fronting: This is often a sign of severe column overload or a physical problem like channeling or a void in the column packing.[15] It can also occur if the sample is dissolved in a solvent that is much stronger than the mobile phase.[11]
-
Split Peaks: A split peak suggests that the sample is encountering two different paths through the column.[15]
-
Cause 1: Partially Blocked Inlet Frit: As with tailing, a blockage can distort the sample band as it enters the column.[12][15]
-
Cause 2: Column Void: A void or channel at the head of the column can form over time due to pressure shocks or dissolution of the silica support.[13] The sample stream splits, leading to a split or shouldered peak.
-
Solution: First, try backflushing the column.[12] If this does not resolve the issue, the problem is likely a void, and the column must be replaced. Using a guard column can help protect the analytical column from particulate contamination and pressure shocks.[16]
-
Q5: My retention times are drifting between injections. How can I stabilize my method?
A5: Drifting retention times point to an unstable chromatographic system. The most common culprits are insufficient column equilibration and changes in mobile phase composition or temperature.
-
Ensure Proper Equilibration: Chiral stationary phases, especially in normal phase, can take a long time to equilibrate with the mobile phase. Isocratic chiral methods are common, but if any part of the sample matrix is strongly retained, it can effectively change the stationary phase over time, a phenomenon known as an "additive memory effect."[17]
-
Protocol: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. If retention times are still shifting, increase the equilibration time.
-
-
Control Mobile Phase Composition: In normal phase, trace amounts of water can dramatically affect retention.
-
Action: Use high-purity, fresh HPLC-grade solvents. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.[16] Pre-mixing the mobile phase manually can eliminate this as a variable.
-
-
Use a Column Thermostat: Temperature has a significant impact on retention and selectivity in chiral HPLC.[10][18][19] Fluctuations in ambient lab temperature can cause retention time drift. A thermostatted column compartment is essential for reproducible results.
Key Experimental Protocols
Protocol 1: Systematic Screening for Method Development
This protocol outlines a logical workflow for identifying a suitable starting point for the separation of 2-hydroxy-4-phenylbutyric acid.
Objective: To efficiently screen multiple chiral stationary phases and mobile phase systems.
Workflow Diagram:
Caption: A logical workflow for chiral method development screening.
Steps:
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of racemic 2-hydroxy-4-phenylbutyric acid in methanol or isopropanol. Dilute to ~50 µg/mL with the initial mobile phase for injection.[1]
-
Column Selection: Select at least two columns with complementary characteristics, such as an amylose-based and a cellulose-based CSP.[2]
-
Initial Screening Conditions:
-
Columns: Chiralpak AD-H, Chiralcel OD-H.
-
Normal Phase Mobile Phase: n-Hexane/Isopropanol with 0.1% TFA. Start with a 90:10 (v/v) ratio.
-
Reversed-Phase Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid. Start with a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient or 25°C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).[10]
-
-
Execution: Inject the sample onto each column with each mobile phase.
-
Evaluation: Analyze the chromatograms for any signs of peak splitting or broadening, which indicates partial separation. The condition that provides the best "hit" (highest selectivity) is chosen for optimization.
-
Optimization: Proceed with the steps outlined in Q2 to improve resolution.
Protocol 2: Column Cleaning and Regeneration (Polysaccharide-based CSPs)
Objective: To remove strongly adsorbed contaminants and restore column performance.
Caution: Always consult the manufacturer's instructions before performing cleaning procedures, especially regarding solvent compatibility for coated vs. immobilized CSPs.[13]
Steps:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Initial Flush: Flush the column in the forward direction with 100% Isopropanol (IPA) at a low flow rate (0.2-0.5 mL/min) for 30-60 minutes. This is a universal solvent that is compatible with both normal and reversed-phase systems.
-
Stronger Solvents (Immobilized CSPs Only): If performance is not restored, and you have an immobilized column (e.g., Chiralpak IA, IB, IC), you can use stronger solvents. Flush sequentially with Tetrahydrofuran (THF), then Dichloromethane (DCM), and then back to IPA.
-
Re-equilibration: Once cleaning is complete, flush the column with your mobile phase for at least 30-60 minutes (or until the baseline is stable) before reconnecting the detector and attempting another analysis.
-
Performance Check: Inject a standard to confirm that performance (peak shape, retention, resolution) has been restored.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest [proquest.com]
- 11. uhplcs.com [uhplcs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chiraltech.com [chiraltech.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of 4-Phenylbutyric Acid
Welcome to the technical support center for 4-phenylbutyric acid (4-PBA). This guide is designed for researchers, chemists, and drug development professionals who are working with synthetically derived 4-PBA and require robust methods for its purification. The following content, structured in a question-and-answer format, provides not only step-by-step protocols but also the underlying scientific principles and troubleshooting advice to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude 4-phenylbutyric acid?
The impurity profile of crude 4-PBA is highly dependent on its synthetic route. The most common industrial synthesis is the Friedel-Crafts acylation of benzene with γ-butyrolactone, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2]
Common impurities from this route include:
-
Unreacted Starting Materials: Benzene and γ-butyrolactone.
-
Catalyst Residues: Residual aluminum salts, which are typically removed during the initial aqueous work-up.
-
Side-Reaction Products: Intramolecular cyclization of 4-PBA under strong acid catalysis can form α-tetralone.[3]
-
Process-Related Impurities: Solvents used in the reaction and work-up.
-
Known Degradants/Related Substances: Pharmacopeial methods often list specific impurities to monitor, such as 4-oxo-4-phenylbutanoic acid.[4]
Understanding the potential impurities is the foundational step in selecting an appropriate purification strategy.
Q2: My crude product has a strong color. How can I decolorize it?
Colored impurities are common in crude products from Friedel-Crafts reactions. These are often polymeric or aromatic species with extended conjugation.
The recommended method is treatment with activated charcoal. [1][5]
-
Mechanism: Activated charcoal has a high surface area with a network of pores that adsorb large, flat aromatic molecules and colored impurities through van der Waals forces.
-
Procedure: After dissolving your crude 4-PBA in a suitable solvent for recrystallization (see Q3), add a small amount of activated charcoal (typically 1-2% by weight of your crude product) to the hot solution.
-
Caution: Using an excessive amount of charcoal can significantly reduce your yield, as it can also adsorb the desired product.[6] After a brief heating period (5-10 minutes), the charcoal must be removed from the hot solution via hot gravity filtration before allowing the solution to cool and crystallize.
Q3: How do I select the best solvent for recrystallizing 4-phenylbutyric acid?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] This differential solubility is key to achieving high recovery of pure crystals upon cooling.
Solvent Selection Workflow:
-
Consult Solubility Data: Start with known solubility information.
-
Small-Scale Testing: Test a few promising candidates by placing ~20-30 mg of your crude 4-PBA in a test tube and adding the solvent dropwise. Observe solubility at room temperature and then upon heating.
-
Evaluate Crystal Formation: After dissolving the sample in the minimum amount of hot solvent, allow it to cool slowly to room temperature and then in an ice bath to see if high-quality crystals form.
Table 1: Solubility and Properties of 4-Phenylbutyric Acid for Recrystallization
| Solvent | Solubility Profile | Boiling Point (°C) | Comments |
| Water | Sparingly soluble cold (5.3 g/L at 40°C) | 100 | A good, non-toxic "green" choice. May require a larger volume of solvent. |
| Methanol | High solubility | 65 | Likely too soluble for single-solvent recrystallization. Best used as the "soluble" solvent in a two-solvent system (e.g., with water). |
| Toluene | High solubility | 111 | Can be a good choice, especially for removing more polar impurities. |
| Hexane | Low solubility | 69 | Best used as the "insoluble" solvent (anti-solvent) in a two-solvent system. |
For 4-PBA, water is often a suitable single solvent. A mixed-solvent system, such as methanol/water or ethanol/water, can also be highly effective.[8] In this system, you dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., methanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the saturation point). A few more drops of the hot "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]
Q4: What analytical methods are best for assessing the final purity of my 4-PBA?
To validate the success of your purification, multiple analytical techniques should be employed.
-
Melting Point Analysis: Pure 4-PBA has a sharp melting point in the range of 49-52 °C .[9][10] Impurities will typically cause the melting point to be depressed and broadened. This is an excellent, rapid indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a common starting point.[11] Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of your product and identify the presence of any structurally similar impurities that may co-elute in HPLC.
Troubleshooting Guide 1: Purification by Acid-Base Extraction & Recrystallization
This is a powerful combination method that leverages the acidic nature of the carboxylic acid group in 4-PBA to remove neutral or basic impurities, followed by recrystallization to remove closely related acidic impurities.
Workflow: Acid-Base Extraction & Recrystallization
Caption: Workflow for purifying 4-PBA.
Protocol: Acid-Base Extraction & Recrystallization
-
Dissolution: Dissolve the crude 4-PBA (e.g., 10 g) in a 5% aqueous solution of sodium hydroxide (NaOH). Use enough base to fully dissolve the acid and result in a basic solution (pH > 10). This converts the water-insoluble 4-PBA into its water-soluble sodium salt.[1][5]
-
Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and extract it two to three times with an organic solvent like diethyl ether or dichloromethane. This step removes any neutral (non-acidic) organic impurities, which will preferentially dissolve in the organic layer.[5] Discard the organic layers.
-
Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH ~2). 4-PBA will precipitate out as a white solid.
-
Initial Isolation: Collect the crude precipitate by vacuum filtration and wash it with a small amount of ice-cold water to remove residual salts.
-
Recrystallization: Transfer the filtered solid to a new flask. Add water and heat the mixture to a boil. Add just enough hot water to fully dissolve the solid, creating a saturated solution.[7]
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small portion of ice-cold water, and dry them under vacuum to a constant weight.
Q: My product "oiled out" or formed a gummy precipitate instead of a solid during acidification or cooling. What went wrong and how do I fix it?
"Oiling out" occurs when the solid precipitates from the solution at a temperature above its melting point.[6] Given 4-PBA's low melting point (~50 °C), this is a common issue.
Causes & Solutions:
-
Cause 1: High Impurity Load. A significant amount of impurities can depress the melting point of your product, causing it to precipitate as a liquid.
-
Solution: Re-dissolve the oil in the solvent by heating. Add a small amount of additional solvent (10-15% more) to slightly decrease the saturation point.[6] This ensures that the product will precipitate at a lower temperature. Allow it to cool much more slowly, perhaps by insulating the flask.
-
Cause 2: Solution is Too Concentrated. If the solution is supersaturated, the product can crash out of solution too quickly at a warmer temperature.
-
Solution: Add more hot solvent to ensure the product is fully dissolved. If using a mixed-solvent system, add more of the "good" solvent in which the compound is more soluble.[6]
-
Last Resort: If oiling persists, you can attempt to "shock" the oil into crystallizing by scratching the inside of the flask with a glass rod at the oil-solvent interface or by adding a single, pure "seed crystal" of 4-PBA to initiate nucleation.[12]
Troubleshooting Guide 2: Purification by Vacuum Distillation
For larger quantities or as a first-pass purification before recrystallization, vacuum distillation is highly effective. It separates compounds based on differences in their boiling points at reduced pressure.
Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly sealed with vacuum grease. Use a stir bar or boiling chips in the distilling flask for smooth boiling.
-
Pressure: Connect the apparatus to a vacuum source capable of achieving a stable pressure of 1-10 mmHg. A stable vacuum is crucial for a stable boiling point.[13]
-
Heating: Place the distilling flask in a heating mantle or oil bath. Begin stirring.
-
Distillation: Slowly increase the temperature. The boiling point of 4-PBA is approximately 120-125 °C at 1 mmHg or 165 °C at 10 mmHg .[1][9]
-
Collection: Collect the fraction that distills over at a constant temperature. Discard any initial low-boiling fractions (forerun) and stop the distillation before high-boiling impurities begin to distill.
Q: My product appears to be decomposing (turning dark) in the distillation flask. What should I do?
Thermal decomposition can occur if the distillation temperature is too high or if the compound is held at a high temperature for too long.
Solutions:
-
Improve the Vacuum: The most effective way to lower the boiling point is to lower the pressure.[13] Check your vacuum pump and all connections for leaks to achieve a lower, more stable vacuum.
-
Use a Kugelrohr: For smaller scales, a Kugelrohr apparatus is excellent as it minimizes the residence time of the compound at high temperatures.
-
Distill Quickly: Once the distillation temperature is reached, distill the material as quickly as possible without compromising the separation efficiency (i.e., without causing bumping or flooding the column).
Troubleshooting Decision Tree for Recrystallization
Caption: Decision tree for common recrystallization issues.
References
- 1. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 2. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Home Page [chem.ualberta.ca]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Purification [chem.rochester.edu]
Technical Support Center: Scalable Synthesis of Optically Active 2-Hydroxy-4-Arylbutyric Acid
Welcome to the technical support center for the scalable synthesis of optically active 2-hydroxy-4-arylbutyric acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to navigate the complexities of this synthesis and enhance the efficiency and success of your experiments.
The synthesis of enantiomerically pure 2-hydroxy-4-arylbutyric acids is a cornerstone in the production of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. The demand for highly pure single enantiomers necessitates robust and scalable synthetic strategies. This center will explore the most effective methods, focusing on both biocatalytic and chemical approaches, to provide you with the expertise to overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of optically active 2-hydroxy-4-arylbutyric acid. The solutions provided are based on established protocols and field-proven insights.
Question 1: My biocatalytic reduction of 2-oxo-4-phenylbutyric acid (OPBA) is showing low conversion rates. What are the potential causes and how can I improve the yield?
Answer:
Low conversion in biocatalytic reductions is a common hurdle. The root cause often lies in one or more of the following factors:
-
Insufficient Cofactor Regeneration: Many oxidoreductases used for this transformation, such as D-lactate dehydrogenase (D-LDH) or other carbonyl reductases, are dependent on cofactors like NADH or NADPH.[1][2] If the cofactor is not efficiently regenerated, the reaction will stall.
-
Solution: Implement a coupled enzyme system for cofactor regeneration. A widely used and effective method is to co-express a second enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), which will regenerate the required cofactor.[1][2][3] This creates a self-sustaining system for the primary reduction reaction.
-
-
Enzyme Inhibition: High concentrations of the substrate (OPBA) or the product ((R)- or (S)-2-hydroxy-4-phenylbutyric acid) can inhibit the activity of the reductase.
-
Solution: Employ a substrate fed-batch strategy to maintain a low, optimal concentration of the substrate in the reaction mixture.[4] This prevents substrate inhibition and can lead to higher product titers. For product inhibition, consider in-situ product removal techniques or designing the process to operate at a conversion level that minimizes this effect.
-
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity and stability.
-
Solution: Optimize the reaction conditions for your specific enzyme. For instance, some D-LDH systems have shown optimal activity at a pH of around 6.5 and a temperature of 37°C.[5] A systematic optimization of these parameters is crucial for maximizing conversion.
-
-
Poor Enzyme Expression or Activity: The whole-cell biocatalyst may have low expression levels of the desired reductase or the enzyme itself may have inherently low activity towards your substrate.
-
Solution: If using a recombinant whole-cell system, verify the expression of your target enzyme via SDS-PAGE and consider optimizing the expression conditions (e.g., inducer concentration, temperature). If the intrinsic activity is low, you may need to explore enzyme engineering to improve its catalytic efficiency.[2]
-
Question 2: The enantioselectivity (ee) of my synthesized 2-hydroxy-4-arylbutyric acid is lower than expected. How can I improve it?
Answer:
Achieving high enantioselectivity is critical for the pharmaceutical applicability of the final product. Low ee can be attributed to several factors:
-
Suboptimal Enzyme Choice: The selected enzyme may not possess the high stereoselectivity required for your specific substrate.
-
Presence of Competing Endogenous Enzymes: In whole-cell biocatalysis, other endogenous enzymes in the host organism may reduce the keto-acid with the opposite stereopreference, leading to a decrease in the overall ee of the product.
-
Solution: Consider using a purified enzyme system to eliminate interference from host cell enzymes. Alternatively, you can engineer the host strain by knocking out genes that encode for competing reductases.
-
-
Racemization of the Product: The chiral product may undergo racemization under the reaction or workup conditions.
-
Solution: Investigate the stability of your product under the employed conditions. If racemization is observed, it may be necessary to modify the pH, temperature, or workup procedure to minimize this effect.
-
Question 3: During the chemical synthesis starting from optically active acyloxysuccinic anhydride, I am observing significant side product formation. What could be the cause and how can I minimize it?
Answer:
This synthetic route, which often involves a Friedel-Crafts acylation, can be prone to side reactions if not carefully controlled.[7][8]
-
Lack of Regioselectivity in Friedel-Crafts Acylation: The acylation of the aromatic ring may occur at undesired positions, leading to a mixture of isomers.
-
Solution: The choice of Lewis acid and solvent, as well as the reaction temperature, are critical for controlling regioselectivity. Anhydrous aluminum chloride is a common Lewis acid for this reaction.[7] Conducting the reaction at low temperatures (e.g., -20°C to 0°C) can significantly improve the selectivity.[7]
-
-
Decomposition of Starting Material or Product: The starting anhydride or the keto-acid product can be unstable under the harsh conditions of the Friedel-Crafts reaction.
-
Solution: Ensure that all reagents and solvents are anhydrous, as water can lead to the decomposition of the anhydride and the Lewis acid. Careful control of the reaction temperature and time is also essential to prevent degradation.
-
-
Incomplete Reduction or Deprotection: The subsequent catalytic reduction of the keto group and the hydrolysis of the acyl protecting group may not go to completion.
-
Solution: For the catalytic reduction, ensure the catalyst (e.g., Palladium on carbon) is active and that the hydrogen pressure and reaction time are sufficient.[7][9] For the hydrolysis step, the choice of acid or base and the reaction temperature and time should be optimized to ensure complete deprotection without causing side reactions.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the main scalable strategies for producing optically active 2-hydroxy-4-arylbutyric acid?
A1: The primary scalable methods include:
-
Biocatalytic Asymmetric Reduction: This involves the enzymatic reduction of a prochiral 2-oxo-4-arylbutyric acid or its ester. This approach is highly attractive due to its potential for high enantioselectivity (>99% ee) and operation under mild, environmentally friendly conditions.[2][5]
-
Chemo-enzymatic Synthesis: This combines chemical and enzymatic steps to achieve the desired product. An example is the lactonase-catalyzed resolution of a racemic lactone intermediate followed by chemical hydrogenation.[9]
-
Chemical Synthesis from a Chiral Pool: This strategy utilizes a readily available and inexpensive chiral starting material, such as (S)- or (R)-malic acid, and converts it to the target molecule through a series of chemical transformations.[8]
Q2: What are the advantages and disadvantages of biocatalytic versus chemical synthesis for this target molecule?
A2:
| Feature | Biocatalytic Synthesis | Chemical Synthesis |
| Enantioselectivity | Generally very high, often >99% ee.[2][4] | Can be high, but may require extensive optimization of chiral catalysts or auxiliaries. |
| Reaction Conditions | Mild (near ambient temperature and neutral pH). | Often requires harsh conditions (e.g., strong acids/bases, high temperatures, anhydrous conditions).[7] |
| Environmental Impact | Generally considered "greener" due to the use of biodegradable catalysts (enzymes) and aqueous media. | Often involves the use of hazardous reagents and organic solvents. |
| Process Development | Can require significant effort in enzyme screening, engineering, and fermentation optimization. | Relies on well-established chemical principles, but optimization of multi-step sequences can be complex. |
| Scalability | Can be highly scalable, especially with whole-cell biocatalysts in fermenters.[1] | Scalability is well-established for many chemical processes. |
Q3: How is the final product, 2-hydroxy-4-arylbutyric acid, typically purified on a large scale?
A3: The purification strategy depends on the synthetic route and the nature of the impurities. Common large-scale purification techniques include:
-
Crystallization: This is a highly effective method for obtaining high-purity crystalline solids. The crude product is dissolved in a suitable solvent system and allowed to crystallize, leaving impurities behind in the mother liquor.[7][8]
-
Extraction: Liquid-liquid extraction is used to separate the product from water-soluble or organic-soluble impurities. The pH of the aqueous phase can be adjusted to facilitate the extraction of the acidic product into an organic solvent.[10][11]
-
Distillation: For esterified forms of the product, distillation under reduced pressure can be an effective purification method.[7][11]
Experimental Protocols
Protocol 1: Biocatalytic Reduction of 2-Oxo-4-phenylbutyric Acid (OPBA) using a Whole-Cell Biocatalyst
This protocol is a generalized procedure based on common practices in the field.[2][5]
1. Preparation of the Whole-Cell Biocatalyst: a. Transform a suitable host strain (e.g., E. coli) with a plasmid co-expressing the desired D-lactate dehydrogenase (or other carbonyl reductase) and a cofactor regenerating enzyme (e.g., formate dehydrogenase). b. Grow the recombinant cells in a suitable culture medium to a desired cell density. c. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation for a specified period. d. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer). The resulting cell paste is the whole-cell biocatalyst.
2. Biotransformation Reaction: a. In a temperature-controlled reactor, prepare a reaction mixture containing a buffer (e.g., 200 mM phosphate buffer, pH 6.5), the substrate (OPBA), and the co-substrate for cofactor regeneration (e.g., sodium formate). b. Add the prepared whole-cell biocatalyst to the reaction mixture to initiate the reaction. c. Maintain the reaction at a constant temperature (e.g., 37°C) with gentle agitation. d. Monitor the progress of the reaction by periodically taking samples and analyzing the concentrations of the substrate and product by HPLC.
3. Product Isolation and Purification: a. Once the reaction has reached the desired conversion, terminate the reaction by removing the biocatalyst via centrifugation or filtration. b. Acidify the supernatant to a low pH (e.g., pH 2) with an acid (e.g., HCl) to protonate the carboxylic acid product. c. Extract the product into a suitable organic solvent (e.g., ethyl acetate). d. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure to obtain the crude product. e. Purify the crude product by crystallization from an appropriate solvent system.
Protocol 2: Chemical Synthesis of (R)-2-Hydroxy-4-phenylbutyric Acid from (R)-Acetoxysuccinic Anhydride
This protocol is based on a patented chemical synthesis route.[7][8]
1. Friedel-Crafts Acylation: a. Dissolve (R)-acetoxysuccinic anhydride and benzene in an anhydrous solvent (e.g., methylene chloride) in a dry reaction vessel under an inert atmosphere (e.g., argon). b. Cool the solution to a low temperature (e.g., -10°C to -20°C). c. Carefully add anhydrous aluminum chloride portion-wise, maintaining the low temperature. d. Stir the reaction mixture at the low temperature for several hours until the reaction is complete (monitored by TLC or HPLC). e. Quench the reaction by slowly adding dilute hydrochloric acid, ensuring the temperature does not rise significantly. f. Separate the organic layer, and extract the aqueous layer with the organic solvent. g. Combine the organic layers, wash with water and brine, dry over an anhydrous salt, and concentrate to obtain crude (R)-2-acetoxy-4-oxo-4-phenylbutyric acid.
2. Catalytic Reduction: a. Dissolve the crude product from the previous step in a suitable solvent (e.g., acetic acid or ethanol). b. Add a catalyst, such as 5% palladium on carbon. c. Stir the mixture under a hydrogen atmosphere at a specified temperature (e.g., 20°C to 70°C) for several hours until the reduction is complete. d. Filter off the catalyst and remove the solvent under reduced pressure.
3. Hydrolysis: a. To the resulting crude (R)-2-acetoxy-4-phenylbutyric acid, add an aqueous acid solution (e.g., 1N HCl). b. Heat the mixture to reflux and stir for several hours to effect hydrolysis of the acetate group. c. Cool the reaction mixture to induce crystallization of the product. d. Collect the crystalline (R)-2-hydroxy-4-phenylbutyric acid by filtration, wash with cold water, and dry.
Data Presentation
Table 1: Comparison of Different Biocatalytic Systems for the Production of (R)-2-Hydroxy-4-phenylbutyric Acid ((R)-HPBA)
| Biocatalyst System | Substrate | Product Concentration | Yield | Enantiomeric Excess (ee) | Reference |
| E. coli co-expressing D-nLDH mutant and FDH | 2-oxo-4-phenylbutyric acid (OPBA) | 71.8 mM | 97.8% | >99% | [2] |
| D-LDH from S. epidermidis and FDH (purified enzymes) | 2-oxo-4-phenylbutyric acid (OPBA) | 182 mM | - | - | [1] |
| Candida holmii KPY 12402 | Ethyl 2-oxo-4-phenylbutanoate (EOPB) | 4.4 g/L | 58% | 90% | [6] |
| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutanoate (EOPB) | 16.6 g/L | 82% | 97.4% | [4] |
Visualizations
Caption: Workflow for the biocatalytic synthesis of optically active 2-hydroxy-4-arylbutyric acid.
Caption: Key steps in the chemical synthesis from an optically active precursor.
References
- 1. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System | PLOS One [journals.plos.org]
- 3. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
- 8. EP0759424B1 - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester, and intermediate therefor - Google Patents [patents.google.com]
- 9. A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US4524077A - Liquid 2-hydroxy-4-methylthiobutyric acid and process for the preparation thereof - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Tale of Two Enantiomers: Unveiling the Contrasting Biological Activities of (S)- and (R)-2-Hydroxy-4-phenylbutyric Acid
For the Researcher, Scientist, and Drug Development Professional: A comprehensive guide to the stereospecific functionalities of 2-hydroxy-4-phenylbutyric acid enantiomers, supported by experimental insights.
In the realm of chiral molecules, the spatial arrangement of atoms can dictate a compound's biological destiny. A subtle change in stereochemistry can transform a potent therapeutic into an inert or even harmful substance. This guide delves into the fascinating dichotomy of (S)- and (R)-2-hydroxy-4-phenylbutyric acid, two enantiomers with distinct and significant pharmacological profiles. While the (R)-enantiomer stands as a cornerstone in cardiovascular medicine, the biological activities of its (S)-counterpart are emerging in the fields of neuroprotection and anti-inflammatory research.
The Established Powerhouse: (R)-2-Hydroxy-4-phenylbutyric Acid in Cardiovascular Therapeutics
The biological significance of (R)-2-hydroxy-4-phenylbutyric acid is unequivocally linked to its role as a key chiral intermediate in the synthesis of a class of blockbuster drugs: the Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2][3] ACE inhibitors are a frontline therapy for hypertension and heart failure, and their efficacy is critically dependent on the precise stereochemistry of their molecular structure.
Mechanism of Action: A Stereospecific Lock-and-Key
The therapeutic effect of ACE inhibitors hinges on their ability to bind to the active site of the angiotensin-converting enzyme, preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. This interaction is highly stereospecific. The (R)-configuration of the 2-hydroxy-4-phenylbutyric acid moiety is essential for the correct spatial orientation of the final drug molecule, allowing it to fit snugly into the enzyme's active site.
Prominent ACE inhibitors synthesized using (R)-2-hydroxy-4-phenylbutyric acid or its ethyl ester ((R)-HPBE) as a precursor include:
-
Enalapril: Widely prescribed for hypertension and symptomatic congestive heart failure.
-
Benazepril: Used to treat high blood pressure, heart failure, and chronic kidney disease.
-
Lisinopril: Another commonly used medication for hypertension and heart failure.
The synthesis of these drugs often involves the stereoselective enzymatic reduction of a keto-precursor, 2-oxo-4-phenylbutyric acid (OPBA), to yield the desired (R)-enantiomer with high enantiomeric excess.[1][3][4] This biocatalytic approach underscores the critical importance of chirality in the pharmaceutical industry.
Experimental Workflow: Enzymatic Synthesis of (R)-2-Hydroxy-4-phenylbutyric Acid
The following diagram illustrates a common enzymatic approach for the synthesis of (R)-2-hydroxy-4-phenylbutyric acid, a critical step in the production of ACE inhibitors.
Caption: Enzymatic synthesis of (R)-2-hydroxy-4-phenylbutyric acid.
Quantitative Data: Enantiomeric Excess in Biocatalysis
| Biocatalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Engineered E. coli with Carbonyl Reductase | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) | >99% | [1] |
| Reconstructed D-Lactate Dehydrogenase | 2-Oxo-4-phenylbutyric acid (OPBA) | (R)-2-Hydroxy-4-phenylbutyric acid | >99% | [3][4] |
The Emerging Contender: (S)-2-Hydroxy-4-phenylbutyric Acid in Neuroprotection and Inflammation
In contrast to its well-defined (R)-enantiomer, the biological activities of this compound are less characterized but point towards intriguing therapeutic potential in the realms of neuroprotection and anti-inflammatory action.[5] Much of the current understanding is extrapolated from studies on the structurally related compound, 4-phenylbutyric acid (4-PBA), which lacks the 2-hydroxyl group.
Plausible Mechanisms of Action: Insights from 4-Phenylbutyric Acid (4-PBA)
4-PBA is a known chemical chaperone and a histone deacetylase (HDAC) inhibitor.[6][7][8] These activities suggest potential mechanisms through which this compound might exert its effects:
-
Endoplasmic Reticulum (ER) Stress Inhibition: As a chemical chaperone, 4-PBA helps to alleviate ER stress by assisting in proper protein folding and preventing the aggregation of misfolded proteins.[9][10][11] ER stress is implicated in a variety of neurodegenerative diseases and inflammatory conditions.
-
Histone Deacetylase (HDAC) Inhibition: By inhibiting HDACs, 4-PBA can modulate gene expression, leading to anti-inflammatory and neuroprotective outcomes.[12][13]
-
NF-κB Pathway Inhibition: 4-PBA has been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[14][15][16][17][18] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Hypothesized Signaling Pathway for the Anti-Inflammatory Effects of this compound (based on 4-PBA data)
The following diagram illustrates the hypothesized mechanism by which this compound may exert its anti-inflammatory effects, based on the known actions of 4-PBA.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Current Research Landscape and Future Directions
While the therapeutic potential of this compound is promising, it is crucial to emphasize that direct experimental evidence confirming its activity and mechanism of action is still limited. Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of the (S) and (R) enantiomers in various biological assays are necessary to definitively establish their differential activities.
-
Target Identification: Elucidating the specific molecular targets of the (S)-enantiomer is essential for understanding its mechanism of action.
-
In Vivo Efficacy: Preclinical studies in animal models of neurodegenerative and inflammatory diseases are required to validate the therapeutic potential of this compound.
Experimental Protocols
Protocol 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of compounds against ACE, which would be relevant for confirming the lack of activity of the (S)-enantiomer compared to the (R)-enantiomer's derivatives.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-His-Leu (HHL) as substrate
-
Assay buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3)
-
Test compounds ((S)- and (R)-2-hydroxy-4-phenylbutyric acid)
-
Positive control (e.g., Captopril)
-
1 M HCl
-
Ethyl acetate
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare solutions of the test compounds and positive control at various concentrations.
-
In a microcentrifuge tube, add 50 µL of the test compound or control solution to 50 µL of ACE solution (e.g., 2 mU).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of HHL solution (e.g., 5 mM).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge to separate the layers.
-
Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 1 mL of assay buffer or mobile phase.
-
Quantify the amount of hippuric acid using a spectrophotometer at 228 nm or by HPLC.
-
Calculate the percentage of ACE inhibition for each compound concentration.
Conclusion
The enantiomers of 2-hydroxy-4-phenylbutyric acid present a compelling case study in stereospecific pharmacology. The (R)-enantiomer is a well-established and indispensable building block for a vital class of cardiovascular drugs. In contrast, the (S)-enantiomer is an emerging molecule of interest with hypothesized neuroprotective and anti-inflammatory properties, largely inferred from its structural analog, 4-PBA. This guide highlights the distinct biological narratives of these two molecules and underscores the critical need for further research to fully unlock the therapeutic potential of the (S)-enantiomer and to definitively delineate the stereochemical boundaries of their respective activities. For researchers in drug discovery and development, the divergent paths of these enantiomers serve as a powerful reminder of the profound impact of chirality on biological function.
References
- 1. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 7. 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 10. Proteomic profile of 4-PBA treated human neuronal cells during ER stress - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 11. Phenylbutyric Acid Rescues Endoplasmic Reticulum Stress-Induced Suppression of APP Proteolysis and Prevents Apoptosis in Neuronal Cells | PLOS One [journals.plos.org]
- 12. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topical phenylbutyrate antagonizes NF-κB signaling and resolves corneal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topical phenylbutyrate antagonizes NF-κB signaling and resolves corneal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenylbutyrate-induced apoptosis is associated with inactivation of NF-kappaB IN HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of (S)-2-Hydroxy-4-phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Hydroxy-4-phenylbutyric acid is a valuable chiral building block in the pharmaceutical industry, notably as a key intermediate for synthesizing Angiotensin-Converting Enzyme (ACE) inhibitors like Benazepril and Lisinopril. [1][2] The stereochemistry at the C2 position is crucial for the pharmacological activity of these drugs, making enantiomerically pure this compound a critical starting material. This guide provides a comparative analysis of the primary synthetic methodologies, offering insights into the advantages and limitations of each approach to aid in selecting the most suitable route for your research and development needs.
Introduction to Synthetic Strategies
The synthesis of enantiomerically pure compounds like this compound can be broadly categorized into three main approaches:
-
Chemical Synthesis: Traditional organic chemistry methods often involving chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures.
-
Enzymatic Synthesis: Biocatalytic methods that utilize enzymes for highly selective transformations, offering mild reaction conditions and high enantioselectivity.
-
Chemoenzymatic Synthesis: A hybrid approach that combines the advantages of both chemical and enzymatic steps to create more efficient and sustainable synthetic routes.
This guide will delve into specific examples of each strategy, providing a comparative analysis of their performance based on key metrics such as yield, enantiomeric excess (e.e.), and operational simplicity.
Chemoenzymatic Synthesis: A Powerful and Versatile Approach
Chemoenzymatic methods have emerged as highly effective strategies for producing optically pure 2-hydroxy-4-phenylbutyric acid and its esters.[3][4] These routes often combine a chemical synthesis step to create a precursor molecule with a subsequent enzymatic resolution or asymmetric reduction to introduce the desired chirality.
Lactonase-Mediated Resolution Coupled with Hydrogenation
A notable chemoenzymatic route involves the hydrolysis of racemic cis-/trans-4-phenyl-2-hydroxyl-4-butyrolactones catalyzed by a lactonase, followed by a chemical hydrogenation step.[3][4] This process allows for the preparation of both (R)- and (S)-2-hydroxy-4-phenylbutyric acids with high optical purity from a single biocatalyst.[3]
Logical Workflow of Lactonase-Mediated Synthesis
Caption: Chemoenzymatic synthesis of this compound.
This method is attractive for its potential industrial applicability due to the use of readily available starting materials and a straightforward purification process involving recrystallization.[3]
Lipase-Catalyzed Deracemization
Another sophisticated chemoenzymatic strategy employs a two-enzyme system of a lipase and a racemase for the deracemization of (±)-2-hydroxy-4-phenylbut-3-enoic acid.[1][5] This process can be tuned to produce either the (S)- or (R)-enantiomer by switching between lipase-catalyzed acyl-transfer and hydrolysis reactions. The resulting unsaturated acid is then hydrogenated to yield the desired saturated product.[1]
Enzymatic Synthesis: The Power of Biocatalysis
Enzymatic synthesis offers a direct and highly selective route to chiral hydroxy acids. Asymmetric reduction of the corresponding α-keto acid, 2-oxo-4-phenylbutyric acid (OPBA), is a common and effective strategy.[2]
Asymmetric Reduction using Dehydrogenases
This approach utilizes dehydrogenases, such as D-Lactate dehydrogenase (D-LDH), to catalyze the stereoselective reduction of OPBA to (R)- or this compound.[6] A critical aspect of this method is the regeneration of the nicotinamide cofactor (NADH or NADPH), which is essential for the catalytic cycle of the dehydrogenase.[7]
Coupled-Enzyme System for Asymmetric Reduction
Caption: Enzymatic synthesis with cofactor regeneration.
Formate dehydrogenase (FDH) is often used in a coupled-enzyme system to regenerate NADH from NAD+, with formate being consumed and carbon dioxide as the only byproduct.[6] This system can be highly efficient, with reports of producing kilograms of (R)-2-hydroxy-4-phenylbutyric acid in a continuous enzyme membrane reactor.[6]
Recent advancements have focused on developing robust biocatalysts by co-expressing the desired dehydrogenase and a cofactor-regenerating enzyme in a single recombinant host, such as E. coli.[2][7] This whole-cell biocatalyst approach simplifies the process and can lead to high product concentrations and enantiomeric excess.[2]
Chemical Synthesis: The Classical Approach
Traditional chemical synthesis routes have also been developed, although they can sometimes be less efficient or environmentally friendly compared to biocatalytic methods.
Friedel-Crafts Acylation and Subsequent Reduction
One patented chemical process involves the Friedel-Crafts acylation of benzene with (S)-acetoxysuccinic anhydride in the presence of a Lewis acid like aluminum chloride.[8] This step forms (S)-2-acetoxy-4-oxo-4-phenylbutyric acid, which is then subjected to catalytic hydrogenation to reduce the ketone and subsequently hydrolyzed to yield this compound.[8]
Chemical Synthesis Workflow
Caption: A multi-step chemical synthesis route.
While this method can produce the desired product with high optical purity, it often requires stoichiometric amounts of Lewis acids and may involve multiple steps, potentially leading to lower overall yields and more waste generation.[8]
Comparative Analysis of Synthesis Methods
| Method | Key Advantages | Key Limitations | Typical Yield | Typical e.e. |
| Chemoenzymatic (Lactonase) | High optical purity for both enantiomers, simple purification.[3] | Multi-step process. | Good to Excellent | >98%[3] |
| Chemoenzymatic (Lipase) | Controllable stereochemical outcome, high enantioselectivity.[1] | Requires a two-enzyme system, multi-step process. | Good | >99%[1] |
| Enzymatic (Dehydrogenase) | High stereoselectivity, high theoretical yield (up to 100%), mild reaction conditions.[2] | Requires efficient cofactor regeneration, potential for enzyme inhibition. | Good to Excellent | >99%[2] |
| Chemical (Friedel-Crafts) | Utilizes readily available starting materials. | Multiple steps, use of stoichiometric and harsh reagents, potential for racemization. | Moderate to Good | High (can be >99%)[8] |
Experimental Protocols
General Protocol for Enzymatic Asymmetric Reduction of 2-Oxo-4-phenylbutyric Acid (OPBA)
This is a generalized protocol based on principles described in the literature and should be optimized for specific enzymes and conditions.
-
Biocatalyst Preparation: Prepare a whole-cell biocatalyst by co-expressing a suitable dehydrogenase (e.g., a mutant D-lactate dehydrogenase) and a cofactor regenerating enzyme (e.g., formate dehydrogenase) in E. coli. Harvest and wash the cells to obtain a desired cell concentration (e.g., g DCW/L).
-
Reaction Setup: In a temperature-controlled reactor, prepare a buffered solution (e.g., phosphate buffer, pH 6.5-7.5).
-
Addition of Reactants: Add the substrate, 2-oxo-4-phenylbutyric acid (OPBA), and the co-substrate for cofactor regeneration (e.g., sodium formate).
-
Initiation of Reaction: Add the prepared biocatalyst to the reaction mixture to initiate the reduction.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking samples periodically and analyzing them by a suitable method, such as chiral HPLC, to determine the conversion of OPBA and the enantiomeric excess of the this compound product.
-
Work-up and Purification: Once the reaction is complete, separate the biocatalyst by centrifugation. Acidify the supernatant to precipitate the product, which can then be collected by filtration and further purified by recrystallization.
General Protocol for Chemical Synthesis via Friedel-Crafts Acylation
This protocol is based on a patented method and involves hazardous materials. It should only be performed by trained chemists in a suitable laboratory setting.
-
Friedel-Crafts Acylation: In a dry reaction vessel under an inert atmosphere (e.g., argon), dissolve (S)-acetoxysuccinic anhydride and benzene in a suitable solvent like dichloromethane. Cool the solution to a low temperature (e.g., -20°C).[8]
-
Addition of Lewis Acid: Carefully add anhydrous aluminum chloride portion-wise, maintaining the low temperature.[8]
-
Reaction: Stir the mixture at the low temperature for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Quenching: Quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.
-
Extraction and Isolation: Extract the product, (S)-2-acetoxy-4-oxo-4-phenylbutyric acid, with an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Catalytic Hydrogenation: Dissolve the isolated intermediate in a suitable solvent (e.g., ethanol or acetic acid) and add a palladium on carbon (Pd/C) catalyst.[8]
-
Hydrogenation Reaction: Stir the mixture under a hydrogen atmosphere until the reduction is complete.
-
Final Work-up: Filter off the catalyst and remove the solvent. The resulting crude this compound can be purified by recrystallization.
Conclusion
The synthesis of this compound can be achieved through various chemical, enzymatic, and chemoenzymatic methods. While traditional chemical synthesis provides a viable route, chemoenzymatic and enzymatic approaches generally offer significant advantages in terms of stereoselectivity, reaction conditions, and environmental impact.
For industrial-scale production, enzymatic asymmetric reduction using whole-cell biocatalysts with efficient cofactor regeneration systems presents a highly promising and sustainable option. Chemoenzymatic routes, particularly those employing lactonases or lipases, also offer elegant and efficient solutions. The choice of the optimal synthesis method will ultimately depend on factors such as the desired scale of production, cost of starting materials and catalysts, and the available equipment and expertise.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. journals.plos.org [journals.plos.org]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemo-Enzymatic Synthesis of (R)- and (S)-2-Hydroxy-4-phenylbutanoic Acid via Enantio-Complementary Deracemization of (±)-2-Hydroxy-4-phenyl-3-butenoic Acid Using a Racemase-Lipase Two-Enzyme System | Semantic Scholar [semanticscholar.org]
- 6. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for (S)-2-Hydroxy-4-phenylbutyric Acid Purity
For Researchers, Scientists, and Drug Development Professionals
The stereospecific nature of drug molecules is a cornerstone of modern pharmaceutical development. Enantiomers, non-superimposable mirror-image isomers, can exhibit significantly different pharmacological and toxicological profiles.[1][2] Therefore, the accurate assessment of enantiomeric purity is a critical quality attribute for chiral drug substances. This guide provides an in-depth comparison of analytical methodologies for the validation of (S)-2-Hydroxy-4-phenylbutyric Acid purity, a key chiral intermediate in the synthesis of various pharmaceuticals.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4][5][6] This involves a comprehensive evaluation of various performance characteristics to ensure the reliability, consistency, and accuracy of the analytical data.[7][8] For chiral compounds like this compound, the analytical method must not only quantify the active pharmaceutical ingredient (API) but also selectively determine its enantiomeric purity and profile any related substances.[1][9][10]
This guide will navigate through the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the recently revised Q2(R2).[11][12][13][14][15] We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing a comparative analysis of their application in this specific context.
The Criticality of Enantiomeric Purity
In many cases, one enantiomer of a chiral drug is pharmacologically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1] Consequently, regulatory agencies worldwide mandate stringent control over the enantiomeric purity of chiral drugs.[10] An accurate and validated analytical method is therefore indispensable for ensuring the safety and efficacy of the final drug product.
Methodology Comparison: HPLC vs. GC for Chiral Purity Analysis
The choice between HPLC and GC for chiral analysis depends on the physicochemical properties of the analyte, such as volatility and thermal stability.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for chiral separations due to its versatility and applicability to a broad range of compounds, including those that are non-volatile or thermally labile.[9][16][17] Chiral separation in HPLC is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9][18]
-
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds.[16][19] Chiral GC columns, often containing cyclodextrin-based stationary phases, are used to separate enantiomers.[19] For non-volatile compounds like this compound, derivatization is often required to increase volatility and improve chromatographic performance.
For the purpose of this guide, we will focus on a chiral HPLC method, as it is generally more applicable to a wider range of pharmaceutical compounds without the need for derivatization.
Validation of a Chiral HPLC Method for this compound
A comprehensive validation of an analytical method involves the assessment of several key parameters. The following sections detail the experimental protocols and acceptance criteria for each validation parameter, in line with ICH guidelines.
Experimental Workflow for Method Validation
The overall process of validating an analytical method can be visualized as a structured workflow, ensuring all critical aspects are systematically evaluated.
Caption: A streamlined workflow for the validation of an analytical method.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the (S)-enantiomer, the (R)-enantiomer (the impurity), a racemic mixture, and any known related substances. A placebo solution (containing all formulation components except the API) should also be prepared.
-
Chromatographic Analysis: Inject each solution into the HPLC system.
-
Evaluation:
-
Demonstrate that the peak for the (S)-enantiomer is well-resolved from the peak of the (R)-enantiomer and any other potential impurities.
-
The resolution (Rs) between the enantiomer peaks should be greater than 1.5.[6]
-
The placebo and blank injections should show no interfering peaks at the retention time of the analyte and its enantiomer.
-
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[7]
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five standard solutions of the (S)-enantiomer and the (R)-enantiomer at different concentrations, typically spanning 50% to 150% of the expected working concentration for the assay and from the reporting limit to 120% for the impurity.[7]
-
Analysis: Inject each standard solution in triplicate.
-
Data Analysis: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation Coefficient (r): ≥ 0.999[20]
-
Y-intercept: Should be close to zero.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8][20]
Experimental Protocol:
-
Sample Preparation: Spike a placebo with known amounts of the (S)-enantiomer and the (R)-enantiomer at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[20] Prepare three replicates at each concentration level.
-
Analysis: Analyze the spiked samples.
-
Calculation: Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
Recovery: Typically within 98.0% to 102.0% for the assay of the active substance.[8][20] For the enantiomeric impurity, the recovery should be within a wider, justified range, especially at lower concentrations.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels: repeatability and intermediate precision.[15][20]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent samples at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations with three replicates each).[15]
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the different conditions and calculate the overall RSD.
-
Acceptance Criteria:
-
RSD: For the assay, the RSD should typically be ≤ 2%. For the enantiomeric impurity, the RSD may be higher, especially at low concentrations, but should be justified.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][20]
Experimental Protocol: LOD and LOQ can be determined by several methods, including:
-
Based on Signal-to-Noise Ratio:
-
LOD: A signal-to-noise ratio of 3:1 is generally acceptable.[5]
-
LOQ: A signal-to-noise ratio of 10:1 is generally acceptable.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.[5]
-
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for the enantiomeric impurity.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[20]
Experimental Protocol:
-
Parameter Variation: Introduce small, deliberate variations to the chromatographic conditions, such as:
-
Mobile phase composition (e.g., ±2% organic modifier)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
pH of the mobile phase buffer (e.g., ±0.2 units)
-
-
Analysis: Analyze a system suitability solution or a standard solution under each of the modified conditions.
-
Evaluation: Assess the impact of the changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the quantitative results.
Acceptance Criteria:
-
The system suitability parameters should remain within the established limits, and the results should not be significantly affected by the variations.
Data Summary and Comparison
The following tables summarize hypothetical but realistic validation data for a chiral HPLC method for this compound.
Table 1: Linearity Data
| Analyte | Range (µg/mL) | Correlation Coefficient (r) |
| (S)-enantiomer | 5 - 150 | 0.9998 |
| (R)-enantiomer | 0.1 - 10 | 0.9995 |
Table 2: Accuracy (Recovery) Data
| Analyte | Spiked Level | Mean Recovery (%) | RSD (%) |
| (S)-enantiomer | 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.6 | |
| 120% | 100.8 | 0.7 | |
| (R)-enantiomer | LOQ | 95.2 | 4.5 |
| 100% Impurity Level | 98.7 | 2.1 | |
| 120% Impurity Level | 101.5 | 1.9 |
Table 3: Precision Data
| Analyte | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |
| (S)-enantiomer | 0.7 | 1.2 |
| (R)-enantiomer | 2.5 | 3.8 |
Table 4: LOD and LOQ Data
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| (R)-enantiomer | 0.03 | 0.1 |
Comparison of Analytical Techniques
While the guide has focused on HPLC, a comparison with GC is valuable for a comprehensive understanding.
| Feature | Chiral HPLC | Chiral GC |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones. | Suitable for volatile and thermally stable compounds. Derivatization may be required. |
| Sample Preparation | Generally simpler, often involving dissolution in a suitable solvent. | May require derivatization to increase volatility, which can add complexity and potential for error. |
| Resolution | Excellent resolution can be achieved with a wide variety of chiral stationary phases. | High resolution is possible, especially with capillary columns. |
| Sensitivity | High sensitivity with various detectors (e.g., UV, MS). | Very high sensitivity, particularly with detectors like FID and MS. |
| Robustness | Generally robust, but can be sensitive to mobile phase composition and column temperature. | Can be very robust, but column performance can degrade at high temperatures. |
Logical Relationships in Method Validation
The different validation parameters are interconnected and logically flow from one to another, ensuring a comprehensive assessment of the method's performance.
Caption: Interdependencies of analytical method validation parameters.
Conclusion
The validation of an analytical method for determining the purity of this compound is a meticulous process that is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. A well-validated chiral HPLC method provides a reliable means to control the enantiomeric purity and related substances, meeting the stringent requirements of regulatory agencies. This guide has provided a comprehensive overview of the validation process, comparing alternative methodologies and detailing the experimental protocols and acceptance criteria based on international guidelines. By adhering to these principles, researchers and drug development professionals can confidently establish the quality of their chiral drug substances.
References
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. wjarr.com [wjarr.com]
- 6. iosrphr.org [iosrphr.org]
- 7. ajrconline.org [ajrconline.org]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. starodub.nl [starodub.nl]
- 15. database.ich.org [database.ich.org]
- 16. Analysis of Related Substances and Impurities GMP | Tentamus Pharma UK [tentamus-pharma.co.uk]
- 17. hplc.today [hplc.today]
- 18. benchchem.com [benchchem.com]
- 19. gcms.cz [gcms.cz]
- 20. ikev.org [ikev.org]
A Comparative Guide to Catalytic Synthesis of 2-Hydroxy-4-phenylbutyric Acid: A Critical Review for Pharmaceutical Intermediate Production
Introduction
2-Hydroxy-4-phenylbutyric acid (HPBA) and its esters are pivotal chiral building blocks in the pharmaceutical industry, most notably as key intermediates for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2][3][4][5][6] This class of drugs, which includes widely prescribed medications such as Enalapril and Lisinopril, is fundamental in the management of hypertension and congestive heart failure. The therapeutic efficacy of these drugs is intrinsically linked to the specific stereochemistry of the HPBA-derived moiety, making the enantioselective synthesis of (R)-HPBA a critical focus of research and development. This guide provides a comparative analysis of the primary catalytic strategies employed for the synthesis of this valuable intermediate, offering a deep dive into both biocatalytic and chemo-catalytic methodologies. We will explore the underlying principles, compare performance based on experimental data, and provide detailed protocols for key approaches to inform catalyst selection and process optimization in research and manufacturing settings.
Catalytic Strategies: A Comparative Overview
The synthesis of enantiomerically pure HPBA has evolved significantly, moving from classical resolution techniques towards more efficient and sustainable catalytic methods.[7] The two dominant catalytic paradigms, biocatalysis and chemo-catalysis, each present a unique set of advantages and challenges. The choice of catalyst is dictated by a multitude of factors including enantioselectivity, yield, substrate scope, catalyst stability, and overall process economics.
Biocatalytic Approaches: Harnessing Nature's Selectivity
Biocatalysis has emerged as a powerful and often preferred method for the synthesis of chiral compounds due to the inherent stereospecificity of enzymes. These reactions are typically conducted under mild conditions, reducing energy consumption and by-product formation. The primary biocatalytic routes to (R)-HPBA involve the asymmetric reduction of a prochiral ketone precursor, ethyl 2-oxo-4-phenylbutyrate (OPBE) or its corresponding acid.
The use of whole microbial cells as catalysts offers a cost-effective approach, as it circumvents the need for enzyme purification. Several microorganisms have been identified as effective catalysts for the enantioselective reduction of OPBE.
-
Candida krusei and other yeasts: Various yeast strains, including Candida krusei and Pichia pastoris, have demonstrated high efficacy in producing (R)-HPBA.[8] For instance, Candida krusei SW2026 has been shown to reduce OPBE with high enantiomeric excess (ee) and yield.[8] A study utilizing recombinant Pichia pastoris expressing an engineered D-lactate dehydrogenase achieved full conversion of 40 g/L of the sodium salt of OPBA to (R)-HPBA with approximately 100% ee.[4]
-
Engineered Escherichia coli : Genetic engineering has enabled the development of robust E. coli strains overexpressing specific reductases for enhanced catalytic activity and selectivity. These systems often incorporate a co-factor regeneration system, which is crucial for the economic viability of redox reactions.
For greater process control and higher volumetric productivity, isolated enzymes are often employed. Carbonyl reductases (CpCR) and D-lactate dehydrogenases (D-LDH) are among the most effective enzymes for the synthesis of (R)-HPBA. A critical aspect of these systems is the regeneration of the nicotinamide cofactor (NADH or NADPH), which is consumed in the reduction reaction. This is typically achieved by coupling the primary reaction with a secondary dehydrogenase that utilizes a cheap sacrificial substrate.
-
Carbonyl Reductase with Glucose Dehydrogenase (GDH): A highly efficient system couples a carbonyl reductase (CpCR) for the reduction of OPBE with a glucose dehydrogenase (GDH) for the regeneration of NADPH from NADP+. This bi-enzyme system, often co-expressed in E. coli, can achieve exceptional performance. One study reported a conversion rate of 98.3% and an enantiomeric excess of 99.9% for the synthesis of (R)-HPBE from 30 mM OPBE using a fusion protein of CpCR and GDH.[2]
-
D-Lactate Dehydrogenase with Formate Dehydrogenase (FDH): Another well-established system utilizes a D-lactate dehydrogenase (D-LDH) for the primary reduction and a formate dehydrogenase (FDH) for NADH regeneration from NAD+ using formate as the co-substrate. This approach has been shown to be highly effective, with one study reporting the reduction of 73.4 mM OPBA to 71.8 mM (R)-HPBA in 90 minutes with an ee of over 99%.[5][6][9]
Chemo-catalytic Approaches: Precision in a flask
Traditional chemical catalysis offers the advantages of broader substrate scope, higher reaction concentrations, and often simpler downstream processing. Asymmetric hydrogenation of a ketone or a related unsaturated precursor is the most common chemo-catalytic strategy for producing chiral HPBA.
This technique employs soluble transition metal complexes with chiral ligands to achieve high enantioselectivity. Ruthenium- and Rhodium-based catalysts are the most prominent in this field.
-
Ruthenium-Chiral Phosphine Complexes: Ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP and its derivatives (e.g., SunPhos), are highly effective for the asymmetric hydrogenation of α-keto esters.[10][11] These catalysts can achieve high turnover numbers and excellent enantioselectivities. For instance, the hydrogenation of 2-oxo-4-phenylbutanoic acid using a Ru-SunPhos catalyst has been reported to yield (R)-HPBA with an enantiomeric excess of 91.8%.[10]
Heterogeneous catalysts offer the significant advantage of easy separation and recyclability. However, achieving high enantioselectivity with solid-supported catalysts can be challenging.
-
Modified Platinum Catalysts: Research has explored the use of platinum catalysts modified with chiral auxiliaries to induce enantioselectivity in the hydrogenation of keto-esters.
This hybrid approach combines the selectivity of enzymes with the efficiency of chemical transformations. A notable example is the lactonase-catalyzed kinetic resolution of racemic 2-hydroxy-4-phenyl-4-butyrolactones, followed by chemical hydrogenation of the desired lactone enantiomer over a Palladium on carbon (Pd/C) catalyst to yield optically pure HPBA.[7][12]
Performance Data Summary
The following tables summarize the performance of various catalytic systems for the synthesis of 2-hydroxy-4-phenylbutyric acid and its ethyl ester, based on data from the cited literature.
Table 1: Biocatalytic Synthesis of (R)-2-Hydroxy-4-phenylbutyric Acid/Ester
| Catalyst System | Substrate | Product | Conversion/Yield | Enantiomeric Excess (ee) | Key Reaction Conditions | Reference |
| Engineered E. coli (D-LDHY52L/F299Y + FDH) | 2-oxo-4-phenylbutyric acid (OPBA) | (R)-HPBA | 97.8% Yield | >99% | 37°C, pH 6.5, 90 min | [5][6][9] |
| Engineered E. coli (CpCR + GDH) | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | (R)-HPBE | 98.3% Conversion | 99.9% | 30 mM OPBE | [2] |
| Recombinant Pichia pastoris (engineered D-LDH) | Na-OPBA | (R)-HPBA | Full Conversion, >95% Yield | ~100% | 40 g/L Na-OPBA, pH 7.5, 37°C | [4] |
| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | (R)-HPBE | 82.0% Yield | 97.4% | 20 g/L OPBE, biphasic system | [1] |
Table 2: Chemo-catalytic Synthesis of (R)-2-Hydroxy-4-phenylbutyric Acid/Ester
| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Key Reaction Conditions | Reference |
| Ru-SunPhos | 2-oxo-4-phenylbutanoic acid | (R)-HPBA | High | 91.8% | Asymmetric Hydrogenation | [10] |
| Ru-SunPhos | (E)-2-oxo-4-arylbut-3-enoic acids | 2-hydroxy-4-arylbutanoic acids | High | 85.4-91.8% | Asymmetric Hydrogenation | [10] |
| Lactonase + Pd/C | cis-/trans-2-hydroxy-4-phenyl-4-butyrolactones | (R)-HPBA | High | 98% | Enzymatic resolution followed by hydrogenation | [7][12] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Reduction of OPBA using Engineered E. coli
This protocol is based on the methodology described by Sheng et al. (2014).[5][9]
-
Biocatalyst Preparation:
-
Cultivate E. coli cells co-expressing the mutant D-lactate dehydrogenase (d-nLDHY52L/F299Y) and formate dehydrogenase (FDH) in a suitable growth medium.
-
Harvest the cells by centrifugation and wash them with a phosphate buffer (e.g., 200 mM, pH 6.5).
-
-
Biotransformation:
-
Prepare a reaction mixture containing 200 mM phosphate buffer (pH 6.5), 73.4 mM 2-oxo-4-phenylbutyric acid (OPBA), and a corresponding molar equivalent of sodium formate as the co-substrate.
-
Add the prepared whole cells to the reaction mixture to a final concentration of approximately 6 g dry cell weight/L.
-
Incubate the reaction at 37°C with gentle agitation.
-
Monitor the reaction progress by HPLC analysis of the substrate consumption and product formation.
-
-
Product Isolation:
-
After the reaction is complete (typically within 90 minutes), remove the cells by centrifugation.
-
Acidify the supernatant to precipitate the (R)-2-hydroxy-4-phenylbutyric acid.
-
Isolate the product by filtration and purify further if necessary.
-
Protocol 2: Asymmetric Hydrogenation of 2-Oxo-4-phenylbutanoic Acid using a Ru-SunPhos Catalyst
This protocol is a generalized representation based on the work of Li et al. (2010).[10]
-
Catalyst Preparation:
-
In an inert atmosphere (e.g., a glovebox), dissolve the Ruthenium precursor and the chiral ligand (e.g., SunPhos) in a degassed solvent (e.g., methanol).
-
Activate the catalyst as per the specific literature procedure.
-
-
Hydrogenation:
-
In a high-pressure autoclave, dissolve the substrate, 2-oxo-4-phenylbutanoic acid, in a suitable degassed solvent.
-
Add the prepared catalyst solution to the autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the specified temperature until the reaction is complete.
-
-
Work-up and Purification:
-
Carefully depressurize the autoclave.
-
Remove the solvent under reduced pressure.
-
Purify the resulting (R)-2-hydroxy-4-phenylbutyric acid by chromatography or crystallization.
-
Visualizing the Pathways
Biocatalytic Pathway
Caption: Biocatalytic synthesis of (R)-HPBA with cofactor regeneration.
Chemo-enzymatic Workflow
Caption: Chemo-enzymatic route to (R)-HPBA via kinetic resolution.
Conclusion and Future Outlook
Both biocatalytic and chemo-catalytic approaches offer viable pathways for the industrial production of 2-hydroxy-4-phenylbutyric acid. The choice between these methodologies is not straightforward and depends on a careful evaluation of factors such as desired enantiopurity, production scale, cost of catalyst and co-factors, and downstream processing considerations.
Biocatalysis, particularly with engineered whole-cell systems, presents a highly attractive option due to its exceptional enantioselectivity, mild reaction conditions, and potential for green and sustainable manufacturing. The continuous advancements in genetic engineering and enzyme immobilization are likely to further enhance the efficiency and stability of these systems.
Chemo-catalysis, especially asymmetric hydrogenation with homogeneous catalysts, remains a powerful tool, offering high turnover numbers and the potential for broader substrate applicability. The development of more robust and recyclable heterogeneous chiral catalysts will be a key area of future research to bridge the gap between the performance of homogeneous systems and the practical advantages of heterogeneous catalysis.
Ultimately, a thorough techno-economic analysis, coupled with a comprehensive assessment of the environmental impact, will guide the selection of the optimal catalytic system for the large-scale production of this critical pharmaceutical intermediate.
References
- 1. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]
- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient production of (R)-(-)-2-hydroxy-4-phenylbutyric acid by recombinant Pichia pastoris expressing engineered D-lactate dehydrogenase from Lactobacillus plantarum with a single-site mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System | PLOS One [journals.plos.org]
- 6. Efficient production of (R)-2-hydroxy-4-phenylbutyric acid by using a coupled reconstructed D-lactate dehydrogenase and formate dehydrogenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. journals.plos.org [journals.plos.org]
- 10. Direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A new chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates by combining lactonase-mediated resolution with hydrogenation over Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
The Decisive Role of Stereochemistry: A Comparative Guide to the Efficacy of (S) vs. (R) Enantiomers in ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and cardiovascular diseases. A critical, yet often overlooked, aspect of their pharmacology is the profound impact of stereochemistry on their efficacy. This guide provides an in-depth comparison of ACE inhibitors derived from (S) and (R) enantiomers, grounded in mechanistic principles and supported by experimental data. We will explore the stereoselective binding at the ACE active site, present comparative efficacy data, and detail the essential experimental workflows required to validate these findings, establishing why the (S)-configuration is paramount for therapeutic activity.
Introduction: The Renin-Angiotensin System and the Imperative of Chirality
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key component of this system is the Angiotensin-Converting Enzyme (ACE), a zinc-dependent metallopeptidase.[1][2] ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II and degrades the vasodilator bradykinin.[1][3][4] Inhibition of ACE is, therefore, a primary therapeutic strategy for treating hypertension.[3]
Most biological targets, including enzymes like ACE, are inherently chiral.[5] This means they can differentiate between enantiomers—non-superimposable mirror-image isomers of a drug molecule.[6] This stereoselectivity dictates that one enantiomer, the eutomer , will exhibit the desired pharmacological activity, while the other, the distomer , may be less active, inactive, or even contribute to adverse effects.[5][6][7][8] For the vast majority of ACE inhibitors, the therapeutic efficacy resides almost exclusively in the (S)-enantiomer.[9][10]
Caption: The Renin-Angiotensin System (RAS) and the site of action for ACE inhibitors.
The Molecular Basis of Stereoselectivity: Binding at the ACE Active Site
The profound difference in efficacy between (S) and (R) enantiomers is rooted in the specific three-dimensional architecture of the ACE active site. Successful inhibition requires a precise tripartite interaction between the inhibitor and key components of the enzyme.
The active site of ACE contains a catalytic zinc ion (Zn²⁺) and specific amino acid residues that form binding pockets (S1, S1', and S2').[11] The Zn²⁺ ion is essential for the catalytic hydrolysis of substrates.[12][13]
-
(S)-Enantiomer (Eutomer): The (S)-configuration allows the inhibitor molecule to adopt an optimal conformation that perfectly complements the active site. Key interactions typically include:
-
A terminal carboxylate group forming a strong ionic bond with a positively charged residue (e.g., Lysine or Arginine).[14]
-
A zinc-binding group (e.g., carboxylate in lisinopril/enalaprilat, or sulfhydryl in captopril) coordinating directly with the catalytic Zn²⁺ ion.[1][14]
-
A hydrophobic side chain (e.g., the proline ring) fitting snugly into the S1' pocket.
-
-
(R)-Enantiomer (Distomer): The mirror-image (R)-configuration creates significant steric hindrance. The incorrect spatial arrangement of its functional groups prevents it from establishing the crucial tripartite binding. The molecule simply does not fit correctly, resulting in a dramatically lower binding affinity and, consequently, negligible inhibitory activity.
Caption: Stereoselective binding of (S) vs. (R) enantiomers at the ACE active site.
Quantitative Efficacy Comparison: The Eudismic Ratio
The difference in pharmacological potency between enantiomers is quantified by the eudismic ratio , which is the ratio of the activity of the eutomer to that of the distomer.[5][8] This is often calculated from their respective IC50 values (the concentration required to inhibit 50% of ACE activity).[8] For ACE inhibitors, this ratio is typically very high, indicating that the (S)-enantiomer is orders of magnitude more potent.
While comprehensive IC50 data for all (R)-enantiomers is not always readily published (as they are considered inactive impurities), studies on related stereoisomers consistently demonstrate the critical nature of the (S) configuration at key chiral centers. For example, in a study of the 32 possible stereoisomers of perindopril, only four, including the marketed (S,S,S,S,S) form, showed activity in the nanomolar range.[15][16] This highlights the extreme stereospecificity of the ACE enzyme. Another study on perindopril derivatives confirmed that an (S) configuration of the carbon bearing the terminal carboxy group is a basic requirement for potent inhibition.[10]
| ACE Inhibitor | Enantiomer Configuration | Relative Potency (IC50) | Reference |
| Enalaprilat | (S,S,S) | ~1.2 nM | - |
| Other Stereoisomers | Significantly higher (>1000x) | - | |
| Ramiprilat | (S,S,S,S,S) | ~2.1 nM | - |
| Other Stereoisomers | Significantly higher | [9] | |
| Perindoprilat | (S,S,S,S,S) | ~1.5 nM | [15][16] |
| Other Stereoisomers | 10x to >1000x higher | [15][16] | |
| Captopril | (S,S) | ~20 nM | [17] |
| (R,S), (S,R), (R,R) | Significantly higher | - |
Note: IC50 values are approximate and can vary based on assay conditions. The table illustrates the principle of stereoselectivity. Data for less active isomers is often not published with precise values but described qualitatively as having much lower activity.
Experimental Validation: Protocols and Workflows
Objectively comparing the efficacy of (S) and (R) enantiomers requires a robust, multi-step experimental approach. This process is self-validating, as each step provides the necessary materials and data for the next.
Caption: A validated experimental workflow for comparing ACE inhibitor enantiomers.
Protocol 1: Chiral Separation of Enantiomers via HPLC
Causality: Before any biological testing, the racemic mixture must be resolved into its individual, enantiomerically pure components. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the standard method for this separation.[18][19] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation and collection.[20]
Methodology:
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are versatile and widely used for separating many pharmaceutical compounds.[18][20][21]
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol).[20]
-
Sample Preparation: Dissolve the racemic ACE inhibitor standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Analysis and Fraction Collection: Run the chromatogram. Two distinct peaks corresponding to the (R) and (S) enantiomers will elute at different times. Collect the eluent corresponding to each peak in separate vials.
-
Purity Confirmation: Re-inject the collected fractions to confirm their enantiomeric purity (>99.5%). Evaporate the solvent to obtain the purified enantiomers for subsequent biological assays.
Protocol 2: In Vitro Efficacy Assessment - ACE Inhibition Assay
Causality: This assay directly measures the ability of each isolated enantiomer to inhibit the ACE enzyme's activity. The most common method utilizes the substrate Hippuryl-Histidyl-Leucine (HHL).[3][23] ACE cleaves HHL into Histidyl-Leucine and Hippuric Acid (HA).[3] The amount of HA produced is then quantified, typically by spectrophotometry, to determine the rate of reaction. A potent inhibitor will significantly reduce the amount of HA formed.[3][24]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Borate Buffer with 0.3 M NaCl, pH 8.3.[23]
-
ACE Solution: Prepare a working solution of ACE from rabbit lung (e.g., 100 mU/mL) in the assay buffer.[24]
-
Substrate Solution (HHL): Prepare a 5 mM solution of HHL in the assay buffer.[17]
-
Inhibitor Solutions: Prepare serial dilutions of the purified (S) and (R) enantiomers in the assay buffer to determine the IC50 value.
-
-
Assay Procedure (96-well plate format):
-
Pre-incubation: To each well, add 20 µL of the inhibitor solution (or buffer for control) and 20 µL of the ACE solution.[17][24] Incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the HHL substrate solution to each well to start the reaction.[17]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[17]
-
Reaction Termination: Stop the reaction by adding 100 µL of 1 M HCl.
-
-
Quantification of Hippuric Acid (HA):
-
Extraction (Classic Method): Add 1.0 mL of ethyl acetate to each well, vortex, and centrifuge. Transfer the upper organic layer containing HA to a new tube and evaporate to dryness. Reconstitute in buffer or mobile phase.
-
Detection: Analyze the amount of HA using reverse-phase HPLC with UV detection at 228 nm.[23] Alternatively, colorimetric methods that measure HA directly in the plate can be used.[17][24]
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the % inhibition versus the log of the inhibitor concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value for both the (S) and (R) enantiomers.[25]
-
Protocol 3: In Vivo Efficacy Assessment - Spontaneously Hypertensive Rat (SHR) Model
Causality: While in vitro assays confirm enzymatic inhibition, in vivo models are essential to evaluate the physiological effect of the drug on blood pressure. The Spontaneously Hypertensive Rat (SHR) is the most widely used and accepted genetic model for human essential hypertension.[26][27][28]
Methodology:
-
Animal Model: Use adult male SHRs (12-16 weeks old), which have established hypertension.[29] Use normotensive Wistar-Kyoto (WKY) rats as the control strain.[26]
-
Acclimatization and Baseline Measurement: Acclimatize animals for at least one week. Measure baseline systolic blood pressure (SBP) and heart rate for several days using a non-invasive tail-cuff method to ensure stable hypertension.[28]
-
Grouping and Administration:
-
Group 1: Vehicle control (e.g., saline or water).
-
Group 2: (S)-enantiomer (e.g., 1-10 mg/kg, oral gavage).
-
Group 3: (R)-enantiomer (administered at the same dose as the (S)-enantiomer).
-
-
Blood Pressure Monitoring: Measure SBP and heart rate at multiple time points post-administration (e.g., 0, 2, 4, 6, 8, and 24 hours) to determine the magnitude and duration of the antihypertensive effect.[28]
-
Data Analysis:
-
Calculate the change in SBP from baseline for each group at each time point.
-
Compare the antihypertensive response of the (S)-enantiomer group to both the vehicle control and the (R)-enantiomer group using appropriate statistical tests (e.g., ANOVA).
-
Expected Outcome: The (S)-enantiomer will produce a significant, dose-dependent reduction in blood pressure, while the (R)-enantiomer will show a negligible effect, similar to the vehicle control.
-
Conclusion and Future Directions
The evidence is unequivocal: the therapeutic efficacy of ACE inhibitors is overwhelmingly dependent on the specific stereochemistry of the molecule, with the (S)-enantiomer acting as the eutomer. This stereoselectivity is a direct consequence of the three-dimensional fit required for high-affinity binding to the ACE active site. The (R)-enantiomer, or distomer, serves as isomeric ballast, offering no therapeutic benefit and potentially contributing to the metabolic load.[7]
For drug development professionals, this guide underscores the criticality of chiral separation and the development of single-enantiomer drugs.[18] Regulatory bodies increasingly require the evaluation of individual enantiomers to ensure optimal safety and efficacy.[18] Future research may focus on designing even more potent and domain-selective (S)-enantiomer inhibitors, further refining the treatment of cardiovascular disease.
References
- 1. Inhibitor and Substrate Binding by Angiotensin-converting Enzyme: Quantum Mechanical/Molecular Mechanical Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 4. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Part 4: Stereochemistry in Drug Action and Pharmacology – Chiralpedia [chiralpedia.com]
- 6. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 7. Chiral drugs - Wikipedia [en.wikipedia.org]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. Biosensors for the enantioselective analysis of S-enalapril and S-ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereochemistry–activity relationships of ACE inhibitors. Conformational studies by 1H and 13C NMR of perindopril and selected stereoisomers | Semantic Scholar [semanticscholar.org]
- 11. A unique geometry of the active site of angiotensin-converting enzyme consistent with structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zinc balance normalization: an important mechanism of angiotensin-converting enzyme inhibitors and other drugs decreasing the activity of the rennin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The functional role of zinc in angiotensin converting enzyme: implications for the enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). | Semantic Scholar [semanticscholar.org]
- 17. tandfonline.com [tandfonline.com]
- 18. actascientific.com [actascientific.com]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. Separation methods for captopril in pharmaceuticals and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. idpublications.org [idpublications.org]
- 24. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 25. ACE-inhibitory activity assay: IC50 [protocols.io]
- 26. ijcrt.org [ijcrt.org]
- 27. inotiv.com [inotiv.com]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. ahajournals.org [ahajournals.org]
A Senior Application Scientist's Guide to Method Cross-Validation: Chiral Purity of 2-Hydroxy-4-Phenylbutyric Acid by HPLC and CE
In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a mere academic detail—it is a critical quality attribute that directly influences pharmacological activity and patient safety. Enantiomers of a chiral molecule can exhibit vastly different therapeutic and toxicological profiles. Consequently, regulatory bodies mandate the use of robust, validated analytical methods to ensure chiral purity.[1][2]
This guide presents a cross-validation study comparing two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE)—for the determination of the chiral purity of 2-hydroxy-4-phenylbutyric acid, a key chiral intermediate. As a senior application scientist, my objective is not just to present protocols, but to delve into the causality behind the methodological choices, providing a framework for rigorous analytical science grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4]
The Analytical Challenge: Resolving Mirror Images
2-Hydroxy-4-phenylbutyric acid possesses a single chiral center, giving rise to two enantiomers. The analytical goal is to develop and validate two independent methods capable of accurately quantifying the minor enantiomer (the impurity) in the presence of the major enantiomer (the active substance). Cross-validation provides the highest level of confidence in the analytical results by demonstrating that two methods, based on different separation principles, produce congruent outcomes.[1][5]
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for chiral separations, primarily due to its robustness and scalability.[2][6] The direct separation of enantiomers is achieved by employing a Chiral Stationary Phase (CSP).[7][8]
Expertise & Rationale: Selecting the Right HPLC Approach
The key to a successful chiral HPLC separation lies in the selection of the CSP. The principle relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[7] These complexes possess different interaction energies, leading to differential retention times.[7]
For an acidic analyte like 2-hydroxy-4-phenylbutyric acid, two primary CSP strategies are considered:
-
Polysaccharide-based CSPs: Derivatives of cellulose or amylose are exceptionally versatile and often the first choice for screening due to their broad enantiorecognition capabilities across various chromatographic modes (normal-phase, reversed-phase, polar organic).[7][9]
-
Anion-Exchange (ANX) Type CSPs: These phases, such as those based on quinine or quinidine carbamates, are specifically designed for acidic compounds.[10] The separation mechanism is based on an ion-exchange interaction between the protonated chiral selector and the anionic analyte, supplemented by hydrogen bonding and steric interactions.[10] This specificity often leads to high selectivity and resolution.
For this study, an anion-exchange type CSP (CHIRALPAK QN-AX) was selected to leverage its high specificity for acidic analytes, promising excellent resolution.
Experimental Protocol: Chiral HPLC
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK QN-AX (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of Methanol, Acetic Acid, and Ammonium Acetate. The precise ratio is optimized during method development to achieve optimal resolution and retention time. A typical starting point is Methanol / Acetic Acid / Ammonium Acetate (100:0.3:0.2 v/v/w).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 2-hydroxy-4-phenylbutyric acid sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
Prepare a "spiked" sample by adding a known amount of the undesired enantiomer to the main enantiomer to achieve a concentration at the reporting limit (e.g., 0.1%).
-
Workflow for HPLC Method Validation
The following diagram outlines the logical workflow for developing and validating the chiral HPLC method.
Caption: Logical workflow for HPLC chiral method development and validation.
Method 2: Chiral Capillary Electrophoresis (CE)
Capillary Electrophoresis offers a powerful, orthogonal approach to HPLC.[2] Separation in CE is based on the differential migration of analytes in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[11]
Expertise & Rationale: Selecting the Right CE Approach
The principle of chiral CE involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector in the BGE. These complexes have different effective charge-to-size ratios, leading to different migration velocities and, thus, separation.[11]
For acidic compounds like 2-hydroxy-4-phenylbutyric acid, cyclodextrins (CDs) are the most commonly used chiral selectors.[12][13] However, macrocyclic antibiotics, such as vancomycin, have also proven highly effective for separating a wide range of hydroxy acids.[14][15] Vancomycin possesses multiple chiral centers and functional groups, allowing for complexation via hydrogen bonding, hydrophobic, and ionic interactions.[14]
In this study, vancomycin was chosen as the chiral selector due to its demonstrated success in resolving acidic enantiomers and to ensure a fundamentally different separation mechanism from the ion-exchange HPLC method.[15]
Experimental Protocol: Chiral CE
-
Instrumentation:
-
Capillary Electrophoresis system with a PDA detector.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm I.D., effective length 40 cm.
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 6.0) containing 10 mM Vancomycin.
-
Voltage: 20 kV (normal polarity).
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (50 mbar for 5 seconds).
-
Detection: UV at 220 nm.
-
-
Sample Preparation:
-
Dissolve the 2-hydroxy-4-phenylbutyric acid sample in water or BGE to a final concentration of 0.5 mg/mL.
-
Filter the sample through a 0.45 µm filter.
-
Workflow for CE Method Validation
The validation workflow for CE follows the same ICH Q2(R1) principles as HPLC, ensuring all performance characteristics are thoroughly evaluated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Selectors in Capillary Electrophoresis: Trends During 2017⁻2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Versatile capillary electrophoresis method for the direct chiral separation of aliphatic and aromatic α-hydroxy acids, β-hydroxy acids and polyhydroxy acids using vancomycin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Differentiating Enantiomers: (S)- and (R)-2-Hydroxy-4-phenylbutyric Acid
In the landscape of pharmaceutical development and asymmetric synthesis, the ability to distinguish between enantiomers is not merely an academic exercise; it is a critical determinant of therapeutic efficacy and safety. The subtle, non-superimposable mirror-image relationship between enantiomers can lead to profoundly different pharmacological activities. This guide provides a comprehensive spectroscopic comparison of (S)- and (R)-2-Hydroxy-4-phenylbutyric acid, two chiral molecules of interest in medicinal chemistry. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, Vibrational Circular Dichroism (VCD), and Mass Spectrometry (MS) to illustrate how these powerful analytical techniques can be leveraged to unambiguously differentiate and characterize these enantiomers.
The Challenge of Chiral Discrimination
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Standard spectroscopic techniques like conventional NMR and Infrared (IR) spectroscopy are also "chiral-blind," yielding identical spectra for both the (S) and (R) forms. This is because these methods probe the constitution and connectivity of a molecule, which are the same for both enantiomers. To elicit a differential spectroscopic response, one must introduce a chiral influence into the experimental setup, thereby creating a diastereomeric interaction that can be detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unmasking Chirality with Solvating Agents
While standard ¹H or ¹³C NMR spectra of (S)- and (R)-2-Hydroxy-4-phenylbutyric acid are indistinguishable, the addition of a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to separate and distinct signals for each enantiomer.
The Principle of Chiral Solvation in NMR
A chiral solvating agent is an enantiomerically pure compound that transiently and non-covalently interacts with the analyte enantiomers. These interactions, driven by forces such as hydrogen bonding, dipole-dipole interactions, and π-π stacking, result in the formation of short-lived diastereomeric complexes. The distinct spatial arrangements of these complexes cause the nuclei of the analyte enantiomers to experience different magnetic environments, resulting in a separation of their NMR signals (chemical shift non-equivalence).
For carboxylic acids like 2-Hydroxy-4-phenylbutyric acid, chiral amines or amino alcohols are often effective CSAs due to their ability to form acid-base ion pairs and engage in hydrogen bonding. In this guide, we will consider the use of (R)-(-)-1-(1-Naphthyl)ethylamine as a suitable CSA.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
-
Sample Preparation : Prepare three NMR tubes.
-
Tube 1 (Reference S) : Dissolve 5 mg of (S)-2-Hydroxy-4-phenylbutyric acid in 0.6 mL of deuterated chloroform (CDCl₃).
-
Tube 2 (Reference R) : Dissolve 5 mg of (R)-2-Hydroxy-4-phenylbutyric acid in 0.6 mL of CDCl₃.
-
Tube 3 (Racemic Mixture + CSA) : Dissolve 5 mg of a racemic mixture of 2-Hydroxy-4-phenylbutyric acid in 0.6 mL of CDCl₃. To this solution, add 1.2 equivalents of (R)-(-)-1-(1-Naphthyl)ethylamine.
-
-
Data Acquisition : Acquire ¹H NMR spectra for all three samples on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a constant temperature (e.g., 25°C).
-
Data Analysis : Compare the spectra. The spectra of the individual enantiomers (Tubes 1 and 2) will show single peaks for each proton. In the spectrum of the racemic mixture with the CSA (Tube 3), the signals corresponding to the protons near the chiral center of the analyte, particularly the α-proton (Hα), are expected to split into two distinct signals, one for the (S)-enantiomer and one for the (R)-enantiomer.
Expected Data and Interpretation
| Proton | (S)-Enantiomer (δ, ppm) | (R)-Enantiomer (δ, ppm) | Racemic Mixture + (R)-CSA (δ, ppm) |
| α-H | ~4.25 (t) | ~4.25 (t) | ~4.28 (t, R-enantiomer), ~4.22 (t, S-enantiomer) |
| β-CH₂ | ~2.10 (m) | ~2.10 (m) | ~2.15 (m, R-enantiomer), ~2.05 (m, S-enantiomer) |
| γ-CH₂ | ~2.80 (t) | ~2.80 (t) | ~2.85 (t, R-enantiomer), ~2.75 (t, S-enantiomer) |
| Ar-H | ~7.2-7.4 (m) | ~7.2-7.4 (m) | ~7.2-7.4 (m, overlapping) |
| OH | broad | broad | broad |
| COOH | broad | broad | broad |
Note: The chemical shifts (δ) are hypothetical and for illustrative purposes. The key observation is the splitting of signals in the presence of the CSA.
The separation of the α-proton signals is the most telling indicator of successful chiral discrimination. The integration of these two distinct peaks allows for the determination of the enantiomeric excess (ee) of a non-racemic mixture.
Vibrational Circular Dichroism (VCD): A Chiroptical Approach
Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] Enantiomers, by their very nature, interact differently with circularly polarized light, producing VCD spectra that are mirror images of each other. This makes VCD an absolute method for determining the absolute configuration of a chiral molecule, often with the aid of quantum chemical calculations.[2]
The Principle of VCD
VCD signals arise from the coupling of electric and magnetic dipole transition moments during a vibrational transition.[1] For a VCD signal to be observed, the vibration must induce a helical displacement of charge within the molecule. Since enantiomers have opposite "handedness," they will exhibit VCD signals of equal magnitude but opposite sign for a given vibrational mode.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation : Dissolve a sufficient amount of the purified (S)- and (R)-enantiomers of 2-Hydroxy-4-phenylbutyric acid in a suitable solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M. The solvent should have minimal absorption in the IR region of interest.
-
Data Acquisition : Acquire the VCD and IR spectra of both enantiomers using a VCD spectrometer. Data is typically collected over several hours to achieve an adequate signal-to-noise ratio.
-
Data Analysis : Compare the VCD spectra of the (S)- and (R)-enantiomers. They should appear as mirror images of each other across the zero-absorbance axis. The corresponding IR spectra will be identical.
Expected Data and Interpretation
While the IR spectra of both enantiomers will be identical, showing characteristic peaks for the O-H stretch (~3300-2500 cm⁻¹), C=O stretch (~1710 cm⁻¹), and C-O stretch (~1250 cm⁻¹), their VCD spectra will be distinct.
| Wavenumber (cm⁻¹) | (S)-Enantiomer VCD Signal | (R)-Enantiomer VCD Signal | Vibrational Assignment |
| ~2950 | + | - | C-H stretch |
| ~1710 | - | + | C=O stretch |
| ~1450 | + | - | CH₂ bend |
| ~1250 | - | + | C-O stretch / O-H bend |
Note: The signs (+ or -) are hypothetical and represent the expected mirror-image relationship.
A positive VCD band for the (S)-enantiomer at a particular wavenumber will correspond to a negative band of similar intensity for the (R)-enantiomer at the same wavenumber. This mirror-image relationship is a definitive confirmation of the enantiomeric nature of the samples.
Mass Spectrometry (MS): Indirect Chiral Analysis via Derivatization
Standard mass spectrometry is inherently achiral as it separates ions based on their mass-to-charge ratio (m/z), which is identical for enantiomers.[3] However, MS can be a powerful tool for chiral analysis when coupled with a chiral derivatization step. By reacting the enantiomers with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have different physical properties and can be separated by chromatography (e.g., GC or LC) and will often exhibit different fragmentation patterns in the mass spectrometer.
The Principle of Chiral Derivatization for MS
A chiral derivatizing agent is an enantiomerically pure reagent that covalently bonds to the analyte. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers are not mirror images and have different physical and chemical properties, including potentially different fragmentation pathways upon ionization in a mass spectrometer.
For 2-Hydroxy-4-phenylbutyric acid, a suitable CDA would be one that reacts with the carboxylic acid or hydroxyl group. For this guide, we will consider derivatization with (S)-(-)-α-Methylbenzylamine to form diastereomeric amides.
Experimental Protocol: LC-MS with Chiral Derivatization
-
Derivatization : React the racemic 2-Hydroxy-4-phenylbutyric acid with (S)-(-)-α-Methylbenzylamine in the presence of a coupling agent (e.g., DCC or EDC) to form the corresponding diastereomeric amides.
-
Chromatographic Separation : Separate the resulting diastereomers using a standard (achiral) reversed-phase HPLC column coupled to a mass spectrometer. The different properties of the diastereomers should lead to different retention times.
-
Mass Spectrometric Analysis : Analyze the eluting diastereomers by mass spectrometry, for example, using electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) to observe their fragmentation patterns.
Expected Data and Interpretation
Chromatographic Separation: The two diastereomers, (S)-acid-(S)-amine and (R)-acid-(S)-amine, are expected to have different retention times on the HPLC column.
Mass Spectrometry: While both diastereomers will have the same molecular ion peak, their fragmentation patterns upon collision-induced dissociation (CID) in an MS/MS experiment may differ. The relative intensities of certain fragment ions can be characteristic of each diastereomer.
| Diastereomer | Expected Molecular Ion (m/z) | Potential Key Fragment Ions (m/z) |
| (S)-acid-(S)-amine | [M+H]⁺ = 284.16 | 163 (loss of methylbenzylamine), 105 (methylbenzylaminium ion) |
| (R)-acid-(S)-amine | [M+H]⁺ = 284.16 | 163 (loss of methylbenzylamine), 105 (methylbenzylaminium ion) |
Even if the fragment ions are the same, the ratio of their intensities can be different for the two diastereomers, which can be used for quantification. The combination of chromatographic separation and mass spectrometric detection provides a robust method for both qualitative and quantitative analysis of the enantiomers.
Conclusion
The differentiation of (S)- and (R)-2-Hydroxy-4-phenylbutyric acid, while impossible with standard spectroscopic methods, is readily achievable through the strategic application of chiral-sensitive techniques. The use of a chiral solvating agent in NMR spectroscopy provides a direct and elegant method for resolving the signals of the two enantiomers, allowing for straightforward determination of enantiomeric excess. Vibrational Circular Dichroism offers an absolute method for assigning the stereochemistry by observing the mirror-image relationship of the VCD spectra. Finally, derivatization to form diastereomers followed by LC-MS analysis provides a highly sensitive and quantitative approach. The choice of technique will depend on the specific requirements of the analysis, including the amount of sample available, the need for absolute configuration determination, and the desired level of quantification. By understanding the principles and practical applications of these methods, researchers and drug development professionals can confidently navigate the challenges of chiral analysis.
References
A Senior Application Scientist's Guide to the Enzymatic Synthesis of (S)-2-Hydroxy-4-phenylbutyric Acid
Introduction: The Significance of (S)-2-Hydroxy-4-phenylbutyric Acid and the Biocatalytic Advantage
This compound ((S)-HPBA) is a chiral building block of significant interest to the pharmaceutical industry. It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure. The stereochemistry at the C2 position is crucial for the biological activity of these drugs, making the enantioselective synthesis of the (S)-enantiomer a critical aspect of their manufacturing process.
Traditional chemical methods for producing enantiomerically pure (S)-HPBA often rely on chiral auxiliaries, stoichiometric chiral reagents, or resolutions, which can be inefficient, costly, and generate significant chemical waste. In contrast, biocatalysis, the use of enzymes to catalyze chemical reactions, offers a compelling alternative. Enzymatic routes are highly selective, operate under mild conditions (aqueous environments, ambient temperature, and neutral pH), and are environmentally benign, aligning with the principles of green chemistry. This guide provides a comprehensive comparison of the primary enzymatic strategies for the synthesis of (S)-HPBA, offering researchers and drug development professionals the insights needed to select and implement the most suitable biocatalytic approach.
Enzymatic Strategies for this compound Synthesis
Two principal enzymatic routes have demonstrated significant potential for the industrial production of (S)-HPBA:
-
Kinetic Resolution of Racemic 2-Hydroxy-4-phenylbutyric Acid Esters: This classic approach utilizes a lipase to selectively acylate or hydrolyze one enantiomer of a racemic mixture of 2-hydroxy-4-phenylbutyric acid or its ester, leaving the desired enantiomer unreacted and thus enriched.
-
Asymmetric Reduction of a Prochiral Keto-Precursor: This highly atom-economical method employs a dehydrogenase or reductase to stereoselectively reduce the keto group of 2-oxo-4-phenylbutyric acid or its ester to the corresponding (S)-hydroxy acid.
A third, albeit less documented, strategy involves the use of transaminases . While primarily known for the synthesis of chiral amines, their ability to catalyze the conversion of α-keto acids to α-amino acids suggests a potential, and mechanistically interesting, route to α-hydroxy acids under specific conditions.
This guide will delve into the mechanistic details, experimental considerations, and performance metrics of each of these routes.
Route 1: Kinetic Resolution using Lipases
The Principle: Enantioselective Esterification or Hydrolysis
Lipases are hydrolases that, under aqueous conditions, catalyze the hydrolysis of ester bonds. In low-water or organic media, this reaction is reversible, and they can catalyze ester synthesis (esterification) or the exchange of acyl groups (transesterification). The catalytic prowess of lipases lies in their often exquisite enantioselectivity, allowing them to differentiate between the two enantiomers of a chiral alcohol or carboxylic acid.
In the context of (S)-HPBA synthesis, a racemic mixture of ethyl 2-hydroxy-4-phenylbutyrate (rac-HPBE) can be subjected to a lipase-catalyzed reaction. Depending on the lipase and reaction conditions, either the (R)- or (S)-enantiomer will be preferentially acylated (in the case of transesterification) or its ester hydrolyzed. For the production of (S)-HPBA, a lipase that selectively reacts with the (R)-enantiomer is ideal, leaving the desired (S)-HPBE to be isolated.
Causality in Experimental Design
The choice of lipase is paramount. Different lipases exhibit varying and sometimes opposite enantioselectivities. For instance, Lipase AK from Pseudomonas fluorescens is often employed for its selectivity. The choice of solvent is also critical; non-polar organic solvents like isooctane or solvent-free systems are often preferred to minimize hydrolysis and favor transesterification. The acyl donor, such as vinyl acetate, is chosen for its ability to form a non-reversible byproduct (acetaldehyde), which drives the reaction equilibrium towards product formation. Temperature and pH are optimized to ensure enzyme stability and activity.
Experimental Protocol: Kinetic Resolution with Lipase AK
This protocol is based on the findings for the resolution of ethyl (R)-2-hydroxy-4-phenylbutyrate, which can be adapted for the (S)-enantiomer by selecting a lipase with the appropriate stereopreference.[1]
Materials:
-
Racemic ethyl-2-hydroxy-4-phenylbutyrate
-
Lipase AK (from Pseudomonas fluorescens)
-
Vinyl acetate
-
Ethenylethanoate (or another suitable organic solvent)
-
Standard laboratory glassware and magnetic stirrer
-
Temperature-controlled reaction vessel
Procedure:
-
Prepare a solution of racemic ethyl-2-hydroxy-4-phenylbutyrate in ethenylethanoate to a final concentration of 0.074 mol/L.
-
Add Lipase AK to the solution at a concentration of 10 mg/mL.
-
Add vinyl acetate as the acyl donor.
-
Incubate the reaction mixture at 30°C with gentle stirring (e.g., 100 rpm).
-
Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the remaining (S)-ethyl-2-hydroxy-4-phenylbutyrate and the conversion.
-
Once the desired e.e. and conversion are reached (theoretically maximal at 50% conversion), stop the reaction by filtering off the enzyme.
-
The unreacted (S)-ethyl-2-hydroxy-4-phenylbutyrate can then be purified from the reaction mixture.
Route 2: Asymmetric Reduction of 2-Oxo-4-phenylbutyric Acid
The Principle: Stereoselective Carbonyl Reduction
This approach starts with the prochiral precursor, 2-oxo-4-phenylbutyric acid or its ethyl ester (OPBE), and utilizes a stereoselective dehydrogenase or reductase to reduce the ketone to the desired (S)-alcohol. This method is highly attractive from an industrial standpoint as it offers a theoretical yield of 100%, in contrast to the 50% maximum yield of kinetic resolution.
These enzymes belong to the oxidoreductase class and require a hydride donor, typically the reduced form of nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH). Due to the high cost of these cofactors, an efficient in situ cofactor regeneration system is essential for a commercially viable process.
Causality in Experimental Design
The choice of enzyme is critical for achieving high enantioselectivity. Carbonyl reductases (CpCR) and D-lactate dehydrogenases (D-LDH) have been successfully employed for this transformation. The cofactor regeneration system is a key consideration. A common and efficient system pairs the main reductase with a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH). GDH oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH. This "helper" enzyme ensures a continuous supply of the reduced cofactor for the primary reaction.
Whole-cell biocatalysis is often a practical approach for this route. By using recombinant microorganisms (e.g., E. coli) that overexpress both the primary reductase and the cofactor-regenerating enzyme, the need for costly enzyme purification is eliminated, and the cellular machinery maintains the cofactor pool.
Experimental Protocol: Asymmetric Reduction using a Carbonyl Reductase and GDH Cofactor Regeneration
This protocol is based on a whole-cell biocatalysis system for the synthesis of (R)-HPBE, which can be adapted to produce the (S)-enantiomer by using an (S)-selective reductase.[2]
Materials:
-
E. coli cells co-expressing a carbonyl reductase (CpCR) and glucose dehydrogenase (GDH)
-
Ethyl 2-oxo-4-phenylbutyrate (OPBE)
-
Glucose
-
NADP+
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Fermenter or temperature-controlled shaker
Procedure:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli strain under appropriate conditions to induce the expression of CpCR and GDH. Harvest the cells by centrifugation and wash them with buffer. The resulting wet cells can be used directly.
-
Reaction Setup: In a reaction vessel, prepare a mixture of phosphate buffer, glucose (e.g., 50 g/L), and a catalytic amount of NADP+ (e.g., 0.1 mM).
-
Add the prepared wet cells to the reaction mixture (e.g., 0.1 g/mL).
-
Initiate the reaction by adding the substrate, OPBE. A fed-batch strategy, where the substrate is added gradually, is often employed to avoid substrate inhibition.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) and pH with agitation.
-
Monitor the conversion of OPBE and the formation of (S)-HPBE by HPLC.
-
Upon completion, separate the cells by centrifugation or filtration.
-
Extract the product from the supernatant and purify as required.
Route 3: Transaminase-Catalyzed Synthesis (A Prospective Approach)
The Principle: Reductive Amination and a Potential Hydroxy Acid Pathway
Transaminases are pyridoxal phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor.[3] They are widely used for the synthesis of chiral amines from prochiral ketones. While their primary role is in amination, the reaction mechanism involves a Schiff base intermediate that, under certain conditions, could potentially be hydrolyzed to an α-hydroxy acid instead of being aminated.
Alternatively, a transaminase could be used in a cascade reaction. First, the α-keto acid is converted to an α-amino acid by the transaminase. Subsequently, the amino group of the α-amino acid could be converted to a hydroxyl group by another enzyme, such as a deaminase, or through a chemical transformation. While not a direct enzymatic route to the hydroxy acid, this represents a plausible chemoenzymatic strategy.
Challenges and Opportunities
The direct conversion of an α-keto acid to an α-hydroxy acid using a transaminase is not a well-established method and would require significant enzyme engineering to favor hydrolysis of the intermediate over amination. The two-step cascade approach is more feasible but adds complexity to the process. However, the vast diversity of transaminases and their amenability to protein engineering present an exciting opportunity for future research to develop novel biocatalytic routes to α-hydroxy acids.
Comparative Performance of Enzymatic Routes
The selection of an optimal enzymatic route depends on several factors, including the desired product purity, process economics, and scalability. The following table summarizes key performance indicators for the lipase-catalyzed kinetic resolution and dehydrogenase-catalyzed asymmetric reduction routes, based on published data.
| Parameter | Lipase-Catalyzed Kinetic Resolution | Dehydrogenase-Catalyzed Asymmetric Reduction |
| Enzyme(s) | Lipase (e.g., Lipase AK) | Carbonyl Reductase, D-Lactate Dehydrogenase |
| Starting Material | Racemic 2-hydroxy-4-phenylbutyrate ester | 2-Oxo-4-phenylbutyric acid or ester |
| Theoretical Yield | 50% | 100% |
| Enantiomeric Excess (e.e.) | Typically >99% for the unreacted enantiomer[1] | Often >99%[2] |
| Cofactor Requirement | None | NADH or NADPH (requires regeneration) |
| Key Process Features | Separation of product from unreacted starting material and acylated byproduct is necessary. | Requires a robust cofactor regeneration system. Substrate inhibition can be a concern. |
| Space-Time Yield | Generally lower due to 50% max yield. | Can be very high, especially in whole-cell systems with high substrate loading.[4] |
Conclusion and Future Outlook
Both kinetic resolution with lipases and asymmetric reduction with dehydrogenases are powerful and viable enzymatic strategies for the synthesis of enantiomerically pure this compound.
-
Kinetic resolution is a well-established and robust method that does not require cofactors. However, its major drawback is the theoretical maximum yield of 50%, which can impact process economics, especially at a large scale.
-
Asymmetric reduction is a more atom-economical approach with a 100% theoretical yield. The development of efficient whole-cell biocatalysts with integrated cofactor regeneration systems has made this route highly attractive for industrial applications, often achieving high space-time yields.
The prospective transaminase route represents a frontier in biocatalysis for α-hydroxy acids. While currently less developed for this specific application, the continuous advancements in enzyme discovery and engineering may soon unlock its potential.
For researchers and drug development professionals, the choice between these routes will depend on a careful evaluation of process goals. For smaller-scale synthesis where high enantiopurity is the primary concern, kinetic resolution may be a straightforward option. For large-scale, cost-effective manufacturing, the high yield and efficiency of asymmetric reduction, particularly through whole-cell biocatalysis, present a more compelling case. As the field of biocatalysis continues to evolve, we can anticipate the emergence of even more efficient and sustainable enzymatic solutions for the synthesis of this and other valuable chiral molecules.
References
A Comparative Cost-Effectiveness Analysis of (S)-2-Hydroxy-4-phenylbutyric Acid Production Methodologies
(S)-2-Hydroxy-4-phenylbutyric acid (S-HPBA) is a crucial chiral building block, primarily utilized in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. These drugs, including Enalapril and Lisinopril, are mainstays in the treatment of hypertension and congestive heart failure. Given that many of these ACE inhibitors are now off-patent, the production cost of their key intermediates, such as S-HPBA, has become a significant factor in their manufacturing. This guide provides an in-depth, objective comparison of the primary methods for producing S-HPBA: chemo-enzymatic synthesis, microbial fermentation, and traditional chemical synthesis. We will explore the underlying scientific principles, provide detailed experimental protocols, and present a cost-effectiveness analysis to guide researchers and drug development professionals in selecting the most suitable method for their needs.
Chemo-Enzymatic Synthesis: Precision and High Purity
Chemo-enzymatic synthesis leverages the high stereoselectivity of enzymes to produce chiral compounds with exceptional purity. This approach often involves the asymmetric reduction of a prochiral ketone precursor, 2-oxo-4-phenylbutyric acid (OPBA), or the resolution of a racemic mixture.
Scientific Principles
Enzymes, particularly dehydrogenases and lipases, are central to this method. Dehydrogenases, such as D-lactate dehydrogenase (D-LDH), catalyze the stereoselective reduction of the ketone group in OPBA to a hydroxyl group, yielding the desired (S)- or (R)-enantiomer.[1][2][3] This process requires a cofactor, typically NADH or NADPH, which is often regenerated in situ to improve economic feasibility.[1][4] Lipases can be used in the kinetic resolution of a racemic mixture of 2-hydroxy-4-phenylbutyric acid, selectively acylating one enantiomer and allowing for the separation of the two.[5]
The high selectivity of enzymes minimizes the formation of unwanted byproducts, leading to high enantiomeric excess (ee) and simplifying downstream purification processes.[6][7][8][9]
Experimental Protocol: Enzymatic Reduction of OPBA
This protocol is a generalized representation based on common laboratory practices for the enzymatic synthesis of (R)-HPBA, which can be adapted for the (S)-enantiomer with the appropriate enzyme selection.
Materials:
-
2-oxo-4-phenylbutyric acid (OPBA)
-
Recombinant E. coli cells expressing a suitable dehydrogenase (e.g., a mutant D-lactate dehydrogenase) and a cofactor-regenerating enzyme (e.g., formate dehydrogenase).[1][10][11]
-
Phosphate buffer (e.g., 200 mM, pH 6.5)
-
Sodium formate (for cofactor regeneration)
-
Standard laboratory equipment for cell culture, centrifugation, and chemical analysis (HPLC).
Procedure:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli strain in a suitable growth medium to the desired cell density. Harvest the cells by centrifugation and wash them with phosphate buffer.
-
Reaction Setup: In a reaction vessel, suspend the harvested cells in the phosphate buffer. Add the substrate, OPBA, and the co-substrate for cofactor regeneration, sodium formate.
-
Biotransformation: Maintain the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation.[3] Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of the product and remaining substrate by HPLC.
-
Product Isolation: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation. The supernatant containing the product can then be subjected to further purification steps, such as extraction and crystallization.
Cost-Effectiveness Analysis
-
Precursor Costs: The primary precursor, 2-oxo-4-phenylbutyric acid, is a significant cost driver.
-
Catalyst Costs: While the initial development and production of a highly specific and stable enzyme can be costly, the ability to reuse the enzyme (as a whole-cell biocatalyst or in an immobilized form) can reduce the overall cost contribution.
-
Operational Expenses: Enzymatic reactions are often conducted under mild conditions (neutral pH, ambient temperature), which can lower energy consumption compared to some chemical syntheses.[8] However, the costs associated with fermentation for enzyme production and cofactor regeneration systems need to be considered.
-
Yield and Purity: Chemo-enzymatic methods can achieve very high yields (often approaching 100% theoretical) and exceptional enantiomeric excess (>99% ee), which significantly reduces the cost and complexity of purification.[1][3][4]
-
Waste Disposal: These processes are generally considered "greener" as they often use water as a solvent and generate less hazardous waste compared to traditional chemical methods.[8]
Microbial Fermentation: A Whole-Cell Approach
Microbial fermentation utilizes whole microorganisms to convert a starting material into the desired product. This method can be a cost-effective alternative as it combines enzyme production and the catalytic reaction in a single step.
Scientific Principles
Certain strains of bacteria, such as Lactobacillus species, naturally possess the enzymatic machinery to produce hydroxy acids.[12] Through genetic engineering, microorganisms like E. coli or Pichia pastoris can be modified to overexpress specific dehydrogenases, enhancing their ability to produce S-HPBA from a suitable precursor like OPBA.[3][10] The host organism's metabolism can also be harnessed for cofactor regeneration, often by providing a simple sugar like glucose.[3]
This approach simplifies the process by eliminating the need for enzyme purification. However, controlling the metabolic pathways to maximize product yield and minimize byproducts can be challenging.
Experimental Protocol: Whole-Cell Biotransformation
This protocol outlines a general procedure for the production of (R)-HPBA using a recombinant yeast strain, which can be adapted for S-HPBA production.
Materials:
-
Recombinant Pichia pastoris strain expressing an engineered D-lactate dehydrogenase.[3]
-
Fermentation medium containing a carbon source (e.g., glucose), nitrogen source, and other essential nutrients.
-
2-oxo-4-phenylbutyric acid (OPBA) sodium salt.
-
Bioreactor with controls for temperature, pH, and dissolved oxygen.
Procedure:
-
Inoculum Preparation: Grow a seed culture of the recombinant Pichia pastoris strain.
-
Fermentation: Inoculate the bioreactor containing the fermentation medium with the seed culture. Maintain optimal fermentation conditions (e.g., pH 7.5, 37°C).[3]
-
Substrate Addition: Once the culture has reached a suitable cell density, add the OPBA substrate. The addition can be done in a single batch or fed over time to avoid substrate inhibition.
-
Biotransformation and Monitoring: The yeast cells will convert the OPBA to HPBA. Monitor the reaction by analyzing samples for substrate and product concentrations using HPLC.
-
Product Recovery: After the conversion is complete, separate the biomass from the fermentation broth. The HPBA in the broth can then be purified.
Cost-Effectiveness Analysis
-
Precursor Costs: Similar to the chemo-enzymatic method, the cost of the starting material, OPBA, is a major factor. The cost of the fermentation medium components also contributes to the overall expense.
-
Catalyst Costs: The cost of catalyst production is integrated into the fermentation process. This can be more economical than producing and purifying isolated enzymes.
-
Operational Expenses: Fermentation requires significant capital investment in bioreactors and control systems. Energy consumption for aeration, agitation, and temperature control can be substantial. Downstream processing to separate the product from the complex fermentation broth can also be costly.
-
Yield and Purity: While high yields and enantiomeric excess are achievable, the formation of byproducts from the microorganism's metabolism can complicate purification and potentially lower the final isolated yield.[3]
-
Waste Disposal: The disposal of large volumes of fermentation broth and biomass needs to be considered.
Chemical Synthesis: The Traditional Route
Traditional chemical synthesis offers a versatile approach to producing this compound, often through multi-step processes.
Scientific Principles
Chemical synthesis routes can involve the asymmetric hydrogenation of 2-oxo-4-phenylbutyric acid esters using chiral catalysts or the resolution of a racemic mixture of 2-hydroxy-4-phenylbutyric acid.[13] One patented method involves a Friedel-Crafts reaction between benzene and an optically active succinic anhydride derivative, followed by reduction steps.[13] Another approach is the resolution of a racemic mixture of the corresponding ester using a chiral resolving agent, such as (L)-menthol, which allows for the selective crystallization of one diastereomer.[14]
While chemical methods offer flexibility, they often suffer from drawbacks such as the use of harsh reagents, the need for protecting groups, and the potential for lower enantioselectivity compared to biocatalytic methods.[13]
Experimental Protocol: Synthesis via Friedel-Crafts Reaction and Reduction
This protocol is a simplified representation of a patented chemical synthesis for producing optically active 2-hydroxy-4-phenylbutyric acid.[13]
Materials:
-
(S)-acetoxysuccinic anhydride
-
Benzene
-
Anhydrous aluminum chloride
-
Methylene chloride
-
Palladium on carbon (5% by weight)
-
Ethanol
-
Sulfuric acid
-
Hydrogen gas
Procedure:
-
Friedel-Crafts Acylation: Dissolve (S)-acetoxysuccinic anhydride and benzene in methylene chloride and cool the solution. Add anhydrous aluminum chloride while maintaining a low temperature. Stir the mixture for several hours.
-
Work-up: Quench the reaction with hydrochloric acid and separate the organic layer.
-
Catalytic Hydrogenation: Dissolve the resulting intermediate in ethanol, add palladium on carbon and sulfuric acid. Stir the mixture under a hydrogen atmosphere.
-
Esterification and Purification: After the reaction, filter off the catalyst. Add more sulfuric acid and reflux the mixture to form the ethyl ester. The final product, ethyl (S)-2-hydroxy-4-phenylbutyrate, can be purified by distillation or chromatography. The ester can then be hydrolyzed to obtain the carboxylic acid.
Cost-Effectiveness Analysis
-
Precursor Costs: The cost of starting materials, such as optically active succinic anhydride derivatives and chiral catalysts, can be high.[13] The use of stoichiometric amounts of reagents like aluminum chloride also adds to the cost.
-
Catalyst Costs: Chiral metal catalysts can be expensive, and their recovery and reuse may not always be efficient.
-
Operational Expenses: Chemical syntheses can require extreme temperatures (both high and low) and pressures, leading to higher energy costs. The use of organic solvents necessitates specialized equipment for handling and recovery.
-
Yield and Purity: Yields can be variable, and multi-step syntheses often result in lower overall yields. Achieving high enantiomeric purity can be challenging and may require additional resolution steps, which further reduces the yield and increases costs.[13]
-
Waste Disposal: The use of stoichiometric reagents and organic solvents generates significant amounts of waste, which can be hazardous and costly to dispose of properly.
Comparative Summary
| Feature | Chemo-Enzymatic Synthesis | Microbial Fermentation | Chemical Synthesis |
| Stereoselectivity | Excellent (>99% ee)[1][3] | High to Excellent | Variable, may require resolution |
| Yield | High to Excellent[3] | Good to High | Moderate to Good |
| Reaction Conditions | Mild (ambient temp., neutral pH)[8] | Mild (physiological temp. and pH) | Often harsh (high/low temp., pressure) |
| Precursor Costs | Moderate to High | Moderate to High | Variable, can be high |
| Catalyst Cost | Potentially high initial investment, but reusable | Integrated into fermentation cost | Can be high (chiral catalysts) |
| Operational Costs | Moderate (enzyme production, cofactor) | High (bioreactors, downstream processing) | High (energy, solvent recovery) |
| Environmental Impact | Low (aqueous media, less waste)[8] | Moderate (biomass, broth disposal) | High (organic solvents, hazardous waste) |
| Process Complexity | Moderate | High (fermentation and downstream) | High (multi-step, purification) |
Conclusion and Future Outlook
The choice of production method for this compound depends on a balance of factors including the desired scale of production, purity requirements, and cost considerations.
-
Chemo-enzymatic synthesis stands out for its exceptional stereoselectivity and high yields under mild, environmentally friendly conditions. While the initial investment in enzyme development can be significant, its high efficiency and simplified purification make it a very attractive option for industrial-scale production.
-
Microbial fermentation offers a potentially lower-cost route by integrating enzyme production and catalysis. However, the complexity of fermentation and downstream processing, along with potential byproduct formation, are key challenges to overcome for this method to be broadly cost-effective.
-
Chemical synthesis , while versatile, is often hampered by lower yields, the need for harsh reaction conditions, and significant environmental impact. The cost of chiral catalysts and the complexity of achieving high enantiomeric purity make it a less competitive option, particularly for large-scale manufacturing where cost and sustainability are paramount.
For researchers, scientists, and drug development professionals, biocatalytic approaches, including both chemo-enzymatic synthesis and microbial fermentation, represent the most promising and sustainable strategies for the cost-effective production of high-purity this compound. Continued advancements in enzyme engineering and fermentation technology will likely further enhance the economic viability of these "green" manufacturing processes.
Diagrams of Production Workflows
Caption: Workflow for Chemo-Enzymatic Synthesis of (S)-HPBA.
Caption: Workflow for Microbial Fermentation Production of (S)-HPBA.
Caption: Workflow for Chemical Synthesis of (S)-HPBA.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient production of (R)-(-)-2-hydroxy-4-phenylbutyric acid by recombinant Pichia pastoris expressing engineered D-lactate dehydrogenase from Lactobacillus plantarum with a single-site mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. Efficient production of (R)-2-hydroxy-4-phenylbutyric acid by using a coupled reconstructed D-lactate dehydrogenase and formate dehydrogenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System | PLOS One [journals.plos.org]
- 12. Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US6087526A - Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester - Google Patents [patents.google.com]
- 14. US4837354A - Process for making and isolating (R)-2-hydroxy-4-phenylbutyric acid and esters - Google Patents [patents.google.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (S)-2-Hydroxy-4-phenylbutyric Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (S)-2-Hydroxy-4-phenylbutyric Acid. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. As scientists, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we use, from acquisition to final disposal. This document synthesizes regulatory standards with practical laboratory experience to provide a self-validating system for waste management.
Core Principle: Hazard Assessment and Waste Characterization
Before any disposal action is taken, a thorough understanding of the compound's hazards is essential. This compound, while not listed as an acutely toxic "P-listed" waste by the Resource Conservation and Recovery Act (RCRA), must be treated as a hazardous waste due to its inherent characteristics and as a matter of best practice.[1][2]
Safety Data Sheets (SDS) indicate that this compound is harmful if swallowed and causes significant skin and eye irritation.[3][4] As an organic acid, it is also corrosive.[5] Therefore, the primary causal logic for its handling is to mitigate exposure and prevent unintended reactions. The first step is always to characterize the waste stream. Unless definitively proven otherwise through analytical testing, any waste containing this compound should be managed as hazardous chemical waste.
Table 1: Hazard and Safety Profile of this compound
| Property | Description | Source |
| Physical State | Solid Powder | [6] |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][7] |
| Primary Hazards | Irritant, Harmful, Corrosive (as an acid) | [3][5] |
| RCRA Status | Not explicitly listed, but should be treated as characteristic hazardous waste (Corrosivity, Toxicity). | [1][8] |
| Storage Class | Combustible Solids |
Mandatory Personal Protective Equipment (PPE)
Direct contact with this compound must be prevented. The following PPE is mandatory when handling the pure substance or its waste solutions.
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with good laboratory practices.[9]
-
Body Protection: A standard laboratory coat. Ensure it is fully buttoned.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[3][7] If dusts are generated, a NIOSH-approved N95 respirator may be required.
The Critical Step: Segregation and Chemical Incompatibility
The single most common cause of laboratory accidents involving chemical waste is the mixing of incompatible materials. This compound is an organic acid and must be segregated from other chemical classes to prevent violent reactions, gas generation, or fire.
Do NOT mix this waste stream with:
-
Bases (Strong and Weak): Such as sodium hydroxide or ammonium hydroxide. This can cause a strong exothermic neutralization reaction.[10]
-
Oxidizing Agents: Such as nitric acid, perchlorates, or permanganates. This can create a fire or explosion hazard.[11]
-
Cyanides, Azides, and Hypochlorites: Mixing acids with these compounds can generate highly toxic gases (e.g., hydrogen cyanide, hydrazoic acid, chlorine gas).[10]
-
Reactive Metals: Such as alkali metals or powdered aluminum.
The only permissible mixing is with other compatible organic acid wastes. When in doubt, always use a separate, dedicated waste container.[10]
Step-by-Step Disposal Protocol
This protocol outlines the procedural flow from waste generation to final removal from the laboratory.
Step 1: Select a Compatible Waste Container The container is the primary barrier protecting you and the environment.
-
Material: Use a borosilicate glass bottle with a screw cap.[12] Acids should never be stored in metal containers due to the risk of corrosion and potential generation of flammable hydrogen gas.[11] The container must be made of a material that does not react with or absorb the acidic waste.[11]
-
Condition: The container must be clean, in good condition, and free of cracks or deterioration.[11]
-
Closure: The cap must be secure and leak-proof. Keep the container closed at all times except when adding waste.[13][14]
Step 2: Accurate and Complete Labeling Proper labeling is a regulatory requirement and essential for safety. Your institution's Environmental Health & Safety (EHS) department will provide official hazardous waste labels.
-
Contents: Write the full chemical name: "this compound". Avoid abbreviations or formulas.[14] List all constituents of the waste solution, including solvents, with their approximate percentages.
-
Hazard Information: Clearly mark the relevant hazards (e.g., "Corrosive," "Irritant"). Use hazard pictograms if required.[10]
Step 3: Accumulation and Safe Storage Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[11]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Liquid waste containers must be placed in a larger, chemically compatible secondary containment bin or tray to contain any potential leaks or spills.[12][13]
-
Volume Limits: Do not overfill containers. Leave at least one inch of headspace to allow for vapor expansion.[11]
Step 4: Arranging Final Disposal Laboratory personnel are not authorized to transport hazardous waste off-site.
-
Contact EHS: Once the waste container is full, or if it has been in storage for an extended period (typically 6-12 months), contact your institution's EHS office to schedule a waste pickup.[11]
-
Professional Disposal: The EHS office will arrange for the waste to be transported and disposed of by a licensed hazardous waste management company. The ultimate disposal method is typically high-temperature incineration at an approved facility.[3][7][15]
-
Drain Disposal Prohibited: Never dispose of this compound down the drain. While some dilute, non-toxic inorganic acids may be neutralized and drain-disposed under specific conditions, this is not appropriate for most organic acids, whose neutralized products may still be toxic or environmentally harmful.[11]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Decision workflow for compliant waste disposal.
Emergency Procedures for Spills
In the event of a small spill within a controlled laboratory environment:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work under a fume hood or ensure the area is well-ventilated.
-
Contain & Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[4] Do not use combustible materials like paper towels on a concentrated spill.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][7]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
References
- 1. Hazardous vs. Non-Hazardous Waste | VLS Environmental Services [vlses.com]
- 2. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. danielshealth.com [danielshealth.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Personal Protective Equipment for Handling (S)-2-Hydroxy-4-phenylbutyric Acid
This guide provides an essential framework for the safe handling of (S)-2-Hydroxy-4-phenylbutyric Acid in a laboratory setting. As drug development professionals, our commitment to safety is as paramount as our pursuit of scientific innovation. This document moves beyond a simple checklist, offering a procedural and scientific rationale for personal protective equipment (PPE) selection, operational workflows, and disposal. Our goal is to instill a culture of safety that is both rigorous and intuitive, ensuring that every researcher is protected.
The toxicological properties of this compound have not been exhaustively investigated[1]. However, safety data sheets (SDS) for this compound and its analogs indicate potential hazards, including skin irritation, serious eye irritation, and possible respiratory irritation[2][3]. Given these potential risks, a conservative and diligent approach to PPE is mandatory.
Foundational PPE: Your First Line of Defense
When handling this compound in any form—solid or solution—a baseline of PPE is non-negotiable. The following equipment must be worn before entering the designated work area.
Eye and Face Protection: Shielding Against the Irreversible
Acidic compounds pose a significant threat to vision; even minor splashes can result in severe and lasting eye damage[4].
-
Primary Protection: Chemical splash goggles are mandatory. Unlike standard safety glasses, goggles form a protective seal around the eyes, preventing entry of liquids from splashes or fine dust particles[5]. Ensure your goggles are rated for chemical splash protection, compliant with standards like ANSI Z87.1 in the US or EN 166 in Europe[6].
-
Secondary Protection: For procedures with a heightened risk of splashing—such as transferring larger volumes (>100 mL) or preparing solutions from the concentrated solid—a full-face shield must be worn over the chemical splash goggles[7][8]. The face shield provides a critical secondary barrier for the entire face.
Hand Protection: The Importance of the Right Material
Skin contact with acidic compounds can cause irritation or chemical burns[2][9]. The selection of appropriate gloves is critical and depends on the material's resistance to the specific chemical.
-
Recommended Glove Type: Nitrile gloves are the preferred choice for handling organic acids like this compound. They offer excellent resistance to acids, bases, and many solvents, providing a robust barrier while maintaining good dexterity[4][10][11].
-
Protocol for Use:
-
Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use[12].
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent self-contamination, use a proper removal technique (e.g., glove-to-glove, then skin-to-skin) without touching the outer surface of the glove with bare skin[12].
-
Disposal: Dispose of gloves immediately after use in the designated chemical waste container. Never reuse disposable gloves[12]. Do not wear gloves outside the laboratory to avoid contaminating common surfaces[5].
-
Body Protection: Guarding Against Spills and Splashes
Protective clothing prevents incidental contact with chemicals and protects your personal attire.
-
Standard Use: A clean, flame-resistant laboratory coat, fully buttoned, is required for all work with the chemical.
-
High-Risk Tasks: When handling larger quantities or performing tasks with a significant splash potential, a chemical-resistant apron made of materials like neoprene or PVC should be worn over the lab coat[8][10].
Respiratory Protection: A Precaution for Particulates and Aerosols
While respiratory protection is often not necessary when proper engineering controls are in place, it becomes critical in their absence.
-
Primary Engineering Control: All procedures involving the solid (powder) form of this compound, or any procedure that could generate aerosols, must be performed inside a certified chemical fume hood[1][8][9]. The fume hood is the primary method for preventing inhalation exposure.
-
When a Respirator is Required: In the rare event that a fume hood is not available or its performance is compromised, respiratory protection is mandatory. For weighing or handling the solid powder, a NIOSH-approved N95 particulate respirator is the minimum requirement.
Operational and Disposal Plan: A Step-by-Step Protocol
A safe experiment is a well-planned one. This protocol outlines the key steps from preparation to disposal, integrating PPE use throughout the workflow.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Review the Safety Data Sheet (SDS) for this compound and any other chemicals involved in the procedure[11].
-
Workspace Setup: Ensure the chemical fume hood is operational and uncluttered. If needed, line the work surface with absorbent, plastic-backed paper to contain minor spills.
-
Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before starting.
-
Don PPE: Put on all required PPE in the correct order: lab coat, then chemical splash goggles, face shield (if needed), and finally, gloves.
Step 2: Chemical Handling
-
Weighing (Solid): Conduct all weighing of the solid powder inside the fume hood to contain any dust.
-
Preparing Solutions: When dissolving, always add the acid (solid or solution) to the solvent (e.g., water) slowly and with stirring. Never add water to acid , as this can cause a violent exothermic reaction leading to boiling and splashing[8][11].
-
Performing Reactions: Keep all reaction vessels capped or covered and within the fume hood.
Step 3: Post-Handling Decontamination
-
Clean Workspace: Wipe down the work area in the fume hood with an appropriate cleaning solution. Dispose of contaminated absorbent pads in the solid chemical waste container.
-
Doff PPE: Remove PPE in the reverse order of donning, taking care to avoid self-contamination. Gloves should be removed first, followed by the face shield and goggles, and finally the lab coat.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves and exiting the lab[2][13].
Step 4: Waste Disposal
-
Segregation: All materials that have come into direct contact with this compound, including gloves, pipette tips, and contaminated paper, must be disposed of in a designated and clearly labeled hazardous waste container[2].
-
Aqueous Waste: Unused solutions should be collected in a designated hazardous aqueous waste container. Depending on local regulations, small amounts of acidic waste may be neutralized with a weak base like sodium bicarbonate before disposal, but this must be done in accordance with your institution's specific waste management policies[8]. Do not pour this chemical down the drain[12][13].
-
Packaging: Contaminated empty containers must be treated as hazardous waste and disposed of accordingly[12].
Visual Workflow and Data Summary
To facilitate quick reference and procedural clarity, the following diagram and table summarize the key safety information.
Safe Handling Workflow Diagram
Caption: Workflow for handling this compound.
Table: PPE Requirements by Task
| Task | Primary Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (If Fume Hood is Unavailable) |
| Storage & Transport (Closed Container) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid Compound | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | N95 Particulate Respirator |
| Preparing Solutions (<100 mL) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | N95 Particulate Respirator |
| Preparing Solutions (>100 mL) | Face Shield + Goggles | Nitrile Gloves | Lab Coat + Chemical Apron | N95 Particulate Respirator |
| Small-Scale Reactions (<100 mL) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Spill Cleanup | Face Shield + Goggles | Nitrile Gloves (or heavier duty) | Lab Coat + Chemical Apron | N95 Particulate Respirator |
References
- 1. arborassays.com [arborassays.com]
- 2. aksci.com [aksci.com]
- 3. (R)-2-Hydroxy-4-phenylbutyric acid | C10H12O3 | CID 2759328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. leelinework.com [leelinework.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. quora.com [quora.com]
- 8. scienceequip.com.au [scienceequip.com.au]
- 9. Engineering Controls Database - Museums (Acids and Alkalis) [cdc.gov]
- 10. hsa.ie [hsa.ie]
- 11. flinnsci.com [flinnsci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
